molecular formula C35H53N7O7 B1668382 CEP1612 CAS No. 189036-01-9

CEP1612

货号: B1668382
CAS 编号: 189036-01-9
分子量: 683.8 g/mol
InChI 键: OOEXUWDNTCTJMI-ZJHKYUCMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

proteasome inhibitor

属性

CAS 编号

189036-01-9

分子式

C35H53N7O7

分子量

683.8 g/mol

IUPAC 名称

N-[(2S)-5-[[amino(nitramido)methylidene]amino]-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-2-cyclopentyl-10-(1,3-dioxoisoindol-2-yl)decanamide

InChI

InChI=1S/C35H53N7O7/c1-24(2)22-26(23-43)38-32(45)30(19-13-20-37-35(36)40-42(48)49)39-31(44)27(25-14-8-9-15-25)16-7-5-3-4-6-12-21-41-33(46)28-17-10-11-18-29(28)34(41)47/h10-11,17-18,23-27,30H,3-9,12-16,19-22H2,1-2H3,(H,38,45)(H,39,44)(H3,36,37,40)/t26-,27?,30-/m0/s1

InChI 键

OOEXUWDNTCTJMI-ZJHKYUCMSA-N

手性 SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3

规范 SMILES

CC(C)CC(C=O)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CEP 1612
CEP-1612
CEP1612
phthalimide-(CH2)8CH(cyclopentyl)CO-Arg(NO2)-Leu-H
phthalimide-(CH2)8CH(cyclopentyl)CO-nitroarginyl-leucinal

产品来源

United States

Foundational & Exploratory

The Multifaceted Role of Cep164: A Technical Guide to its Function and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal protein 164 (Cep164) is a critical component of the distal appendages of the mother centriole, playing an indispensable role in the formation of primary cilia. This technical guide provides an in-depth exploration of Cep164's function, subcellular localization, and its intricate involvement in cellular signaling pathways. We present a comprehensive summary of quantitative data, detailed experimental methodologies for its study, and visual representations of its functional relationships to facilitate a deeper understanding for researchers and professionals in drug development.

Core Functions of Cep164

Cep164 is a key regulator of ciliogenesis and has also been implicated in the DNA damage response (DDR).

1.1. Role in Ciliogenesis:

The primary and most well-established function of Cep164 is its essential role in the initiation of primary cilium formation.[1][2] Primary cilia are microtubule-based organelles that act as sensory antennae for the cell, playing crucial roles in various signaling pathways.[2][3] Cep164's function in this process is multi-faceted:

  • Vesicle Docking: Cep164 is indispensable for the docking of vesicles at the distal end of the mother centriole, a crucial initial step in the formation of the ciliary membrane.[4]

  • Recruitment of Key Proteins: It acts as a scaffold, recruiting essential proteins for ciliogenesis to the basal body. A key interaction is with Tau tubulin kinase 2 (TTBK2), which is recruited by Cep164 to the mother centriole.[5][6] This recruitment is critical for the subsequent removal of CP110, a protein that caps the mother centriole and inhibits ciliogenesis.[7]

  • Interaction with the Rab GTPase Network: Cep164 interacts with the Rab8 GTPase activating protein Rabin8, and is required for the localization of Rab8 to the centrosome.[4] This interaction provides a molecular link between the mother centriole and the machinery of ciliary membrane biogenesis.[4]

1.2. Role in DNA Damage Response (DDR):

Several studies have suggested a role for Cep164 in the cellular response to DNA damage. It has been reported to interact with the key DDR kinases ATR and ATM.[8] Upon DNA damage, Cep164 is said to be phosphorylated and relocalizes to nuclear foci.[8] It has been implicated as a mediator protein required for the maintenance of genomic stability through the modulation of MDC1, RPA, and CHK1.[9] However, some studies have shown that cells lacking Cep164 do not exhibit increased sensitivity to DNA damaging agents, suggesting its role in the nuclear DDR may be limited or context-dependent.[7][10]

Subcellular Localization of Cep164

Cep164 exhibits a highly specific and dynamic subcellular localization.

  • Distal Appendages: The primary localization of Cep164 is at the distal appendages of the mature (mother) centriole.[1][2][3] This localization is crucial for its function in initiating ciliogenesis.

  • Cell Cycle Dependence: The amount of Cep164 at the centrosome is cell-cycle dependent, with levels peaking during interphase and decreasing during mitosis.[4][9] However, Cep164 persists at the centrioles throughout mitosis.[1][2]

  • Nuclear Foci (upon DNA damage): As mentioned, some studies report the relocalization of Cep164 to nuclear foci in response to DNA damage.[8]

Quantitative Data on Cep164

This section summarizes key quantitative findings related to Cep164 expression and function.

Table 1: Cell Cycle-Dependent Expression and Localization of Cep164

ParameterObservationCell TypeReference
mRNA Levels Relatively stable through G1 and S phases, with an increase in G2 and a peak in mitosis.HeLaS3[4]
Protein Levels at Centrosome Peaks in interphase and decreases during mitosis.RPE1[9]
Localization to Centrioles Present at all stages of the cell cycle, but staining is more intense during interphase.[4]U2OS[1]

Table 2: Effects of Cep164 Depletion on Ciliogenesis

Experimental ConditionObservationCell TypeReference
siRNA-mediated knockdown of Cep164 Drastic reduction in the percentage of ciliated cells.RPE1[4]
siRNA-mediated knockdown of Cep164 Abolished cilia formation without interfering with G1/G0 cell cycle arrest.RPE1[9]
Rescue with siRNA-resistant Cep164 Three- to four-fold increase in the percentage of ciliated cells compared to control.RPE1[4]
Overexpression of Cep164-C terminus Blocks the ability of cells to form cilia (dominant-negative effect).RPE1[11]

Table 3: Protein-Protein Interactions of Cep164

Interacting ProteinMethod of DetectionFunctional SignificanceReference
TTBK2 Co-immunoprecipitation, Yeast two-hybridRecruitment of TTBK2 to the mother centriole, essential for ciliogenesis initiation.[5][12]
Rabin8 Co-immunoprecipitation, Yeast two-hybridLinks the mother centriole to the ciliary membrane biogenesis machinery.[4]
Rab8 Co-immunoprecipitationCep164 is required for the centrosomal recruitment of Rab8.[4]
ATR/ATM Co-immunoprecipitationImplicates Cep164 in the DNA damage response pathway.[8]

Signaling Pathways and Experimental Workflows

4.1. Cep164 in the Ciliogenesis Signaling Pathway

The following diagram illustrates the central role of Cep164 in initiating primary cilium formation.

Cep164_Ciliogenesis_Pathway cluster_centriole Mother Centriole cluster_cytoplasm Cytoplasm Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 recruits Rabin8 Rabin8 Cep164->Rabin8 recruits DistalAppendages Distal Appendages CP110 CP110 (Inhibitor) TTBK2->CP110 phosphorylates & removes Cilium Primary Cilium Formation TTBK2->Cilium promotes Rab8_GDP Rab8-GDP Rabin8->Rab8_GDP activates (GEF) Rab8_GTP Rab8-GTP Rab8_GDP->Rab8_GTP CiliaryVesicle Ciliary Vesicle Rab8_GTP->CiliaryVesicle promotes docking Rab8_GTP->Cilium promotes CP110->Cilium inhibits CiliaryVesicle->Cep164 docks to

Cep164-mediated signaling cascade for ciliogenesis initiation.

4.2. Experimental Workflow: Immunofluorescence Staining of Cep164

This diagram outlines a typical workflow for visualizing Cep164 localization.

IF_Workflow start Start: Cells grown on coverslips fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (anti-Cep164) blocking->primary_ab wash1 5. Wash primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 7. Wash secondary_ab->wash2 mounting 8. Mounting with DAPI wash2->mounting imaging 9. Confocal Microscopy mounting->imaging

Workflow for immunofluorescent staining of Cep164.

4.3. Experimental Workflow: Co-Immunoprecipitation (Co-IP) to Identify Cep164 Interactors

This diagram illustrates the steps to identify proteins that interact with Cep164.

CoIP_Workflow start Start: Cell Lysate Preparation preclearing 1. Pre-clearing with beads (optional) start->preclearing ip_ab 2. Incubation with anti-Cep164 antibody preclearing->ip_ab beads 3. Addition of Protein A/G beads ip_ab->beads capture 4. Capture of immune complexes beads->capture wash 5. Washing to remove non-specific binders capture->wash elution 6. Elution of Cep164 and interacting proteins wash->elution analysis 7. Analysis by Western Blot or Mass Spectrometry elution->analysis

Workflow for Co-Immunoprecipitation of Cep164.

Detailed Experimental Protocols

5.1. Immunofluorescence Staining for Cep164 Localization

This protocol is optimized for visualizing Cep164 at the centrosome in cultured mammalian cells (e.g., RPE1 or U2OS).

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS

  • Primary antibody: Rabbit anti-Cep164

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI solution

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips to 60-70% confluency.

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-Cep164 antibody in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Visualize the staining using a confocal microscope.

5.2. Co-Immunoprecipitation (Co-IP) for Cep164 Interaction Partners

This protocol describes the co-immunoprecipitation of Cep164 and its interacting proteins from cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody: Rabbit anti-Cep164

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-Cep164 antibody or control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, proteins can be eluted by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

5.3. Proximity Ligation Assay (PLA) for In Situ Detection of Cep164 Interactions

PLA allows for the visualization of protein-protein interactions within the cellular context. This protocol outlines the key steps for detecting the interaction between Cep164 and a putative partner protein.

Materials:

  • PLA kit (containing PLA probes, ligation solution, amplification solution with fluorescently labeled oligonucleotides)

  • Primary antibodies against Cep164 and the interacting protein (raised in different species)

  • Standard immunofluorescence reagents (fixation, permeabilization, blocking buffers)

Procedure:

  • Sample Preparation: Prepare cells as for immunofluorescence (fixation, permeabilization, and blocking).

  • Primary Antibody Incubation: Incubate the sample with a mixture of the two primary antibodies (one against Cep164, the other against the protein of interest) overnight at 4°C.

  • Washing: Wash the sample to remove unbound primary antibodies.

  • PLA Probe Incubation: Incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.

  • Washing: Wash to remove unbound PLA probes.

  • Ligation: Add the ligation solution and incubate for 30 minutes at 37°C. This will circularize the oligonucleotides if the probes are in close proximity.

  • Washing: Wash to remove the ligation solution.

  • Amplification: Add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C to generate a rolling circle product.

  • Final Washes and Mounting: Wash the sample and mount it on a microscope slide.

  • Imaging: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.

Conclusion

Cep164 is a multifaceted protein with a well-defined, essential role in ciliogenesis and a potential, though less clearly defined, role in the DNA damage response. Its specific localization to the distal appendages of the mother centriole positions it as a master regulator of the initial steps of primary cilium formation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of Cep164 and its potential as a therapeutic target in ciliopathies and other related diseases.

References

The Pivotal Role of Cep164 in the Genesis of the Primary Cilium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The primary cilium, a solitary, microtubule-based organelle, protrudes from the surface of most vertebrate cells, acting as a crucial sensory and signaling hub. Its dysfunction is implicated in a class of human genetic disorders known as ciliopathies. The formation of this intricate structure, a process termed ciliogenesis, is a highly orchestrated event initiated at the mother centriole, which matures into the basal body. Central to this process is the Centrosomal Protein of 164 kDa (Cep164), a key component of the distal appendages of the mother centriole. This technical guide provides a comprehensive overview of the critical functions of Cep164 in primary cilium formation, detailing its molecular interactions, the signaling pathways it governs, and the experimental methodologies used to elucidate its role. This document is intended to serve as a valuable resource for researchers in cell biology and professionals engaged in the development of therapeutics targeting ciliopathies.

Introduction: The Primary Cilium and the Gatekeeper Cep164

Primary cilia are non-motile, antenna-like structures that sense and transduce a wide array of mechanical and chemical signals, playing vital roles in development and tissue homeostasis.[1][2][3][4] The assembly of the primary cilium is a multi-step process that begins with the maturation of the mother centriole into a basal body, which then docks to the plasma membrane to initiate axoneme extension.[1][5] A critical and indispensable player in the early stages of this process is Cep164, a protein localized to the distal appendages of the mature centriole.[1][2][3][6]

Identified through an siRNA screen for centrosomal proteins involved in primary cilium formation, Cep164 has been established as a master regulator of ciliogenesis.[1][7] Its absence leads to a complete failure of primary cilium assembly, highlighting its essential function.[1] This guide will delve into the molecular mechanisms by which Cep164 orchestrates the initial and critical steps of ciliogenesis.

Cep164: A Distal Appendage Protein with a Crucial Mission

Cep164 is a bona fide component of the distal appendages, nine-bladed structures that project from the distal end of the mother centriole.[1][2][3] Immunogold electron microscopy has definitively localized Cep164 to these structures.[1][6][8] Unlike components of the subdistal appendages, such as ninein and Cep170, Cep164 persists at the mature centriole throughout mitosis.[1][3][8] This persistent localization underscores its readiness to initiate ciliogenesis as cells exit the cell cycle.

The localization of Cep164 is cell cycle-dependent, with its levels at the mother centriole increasing as the cell progresses into interphase, the stage where ciliogenesis occurs.[9] The C-terminal region of Cep164 is responsible for its targeting to the distal appendages.[10]

Quantitative Data on Cep164 Function in Ciliogenesis

The following tables summarize key quantitative findings from studies on Cep164, providing a clear comparison of its impact on various aspects of primary cilium formation.

Condition Parameter Measured Result Cell Type Reference
siRNA-mediated depletion of Cep164Percentage of ciliated cellsDrastic reductionhTERT-RPE1[5]
siRNA-mediated depletion of Cep164Number of mother centrioles with docked vesiclesDrastically reducedhTERT-RPE1[5]
Overexpression of GFP-Cep164-C (codons 1200-1460)Cilia formationBlockedRPE1[10]
Overexpression of full-length GFP-Cep164Cilia formationDominant-negative impactRPE1[10]
Overexpression of GFP-Cep164-N (codons 1-298)Cilia formationDominant-negative impactRPE1[10]
Depletion of Cep164Centrosomal localization of GFP-Rab8aAbsent from centrioles in >99% of cellsRPE1[10]
Rescue with siRNA-resistant Cep164Percentage of ciliated cells in Cep164-depleted cellsThree- to fourfold increaseRPE1[5]

The Molecular Mechanisms of Cep164 Action

Cep164 executes its function through a series of crucial molecular interactions that orchestrate the early events of ciliogenesis.

The Gatekeeper of Ciliary Vesicle Docking

One of the earliest and most critical steps in ciliogenesis is the docking of a ciliary vesicle at the distal end of the mother centriole.[11] Cep164 is indispensable for this process.[5][11][12] In the absence of Cep164, vesicles accumulate around the centrosome but fail to dock at the mother centriole.[5]

Cep164 acts as a molecular link between the mother centriole and the machinery of ciliary membrane biogenesis.[5][13] It achieves this by directly interacting with components of the vesicular transport machinery, namely the Rab8 GTPase and its guanine nucleotide exchange factor (GEF), Rabin8.[5][11][13] This interaction is crucial for the recruitment and stabilization of Rab8-positive vesicles at the distal appendages, initiating the formation of the ciliary membrane.[5][14]

The Recruiter of the Ciliogenesis-Inducing Kinase TTBK2

Another pivotal function of Cep164 is the recruitment of Tau tubulin kinase 2 (TTBK2) to the mother centriole.[15][16][17] TTBK2 is a protein kinase essential for initiating ciliogenesis.[15] The interaction between Cep164 and TTBK2 is mediated by the N-terminal WW domain of Cep164 and the C-terminal proline-rich motif of TTBK2.[16][18]

Once recruited by Cep164, TTBK2 triggers several downstream events critical for cilium assembly. A key function of TTBK2 is to phosphorylate and facilitate the removal of the capping protein CP110 from the distal end of the mother centriole.[15][18] CP110 acts as an inhibitor of ciliogenesis, and its removal is a prerequisite for axoneme elongation.[15] Therefore, by recruiting TTBK2, Cep164 orchestrates the removal of this inhibitory block, paving the way for cilium growth.[15][16] Recent studies also suggest that the interaction between Cep164 and TTBK2 involves liquid-liquid phase separation, which facilitates the efficient recruitment of TTBK2 to the distal appendages.[19]

A Platform for Intraflagellar Transport Protein Recruitment

Intraflagellar transport (IFT) is the bidirectional movement of protein complexes along the ciliary axoneme, essential for its assembly and maintenance. Cep164 is also involved in the recruitment of IFT components to the basal body.[12] Depletion of Cep164 has been shown to impair the localization of IFT88 to the mother centriole.[12]

Signaling Pathways and Logical Relationships

The intricate functions of Cep164 can be visualized through the following diagrams, generated using the DOT language.

Cep164_Signaling_Pathway Cep164 Cep164 Rabin8 Rabin8 (GEF) Cep164->Rabin8 recruits Vesicle_Docking Vesicle Docking Cep164->Vesicle_Docking mediates TTBK2 TTBK2 Cep164->TTBK2 recruits IFT_Proteins IFT Proteins Cep164->IFT_Proteins recruits Distal_Appendages Distal Appendages (Mother Centriole) Distal_Appendages->Cep164 localization Rab8_GTP Rab8-GTP Rabin8->Rab8_GTP activates Rab8_GDP Rab8-GDP Ciliary_Vesicles Ciliary Vesicles Rab8_GTP->Ciliary_Vesicles associates with Ciliary_Vesicles->Vesicle_Docking leads to Ciliogenesis Primary Cilium Formation Vesicle_Docking->Ciliogenesis CP110 CP110 (Inhibitor) TTBK2->CP110 phosphorylates CP110_Removal CP110 Removal CP110->CP110_Removal undergoes CP110_Removal->Ciliogenesis IFT_Recruitment IFT Recruitment IFT_Proteins->IFT_Recruitment leads to IFT_Recruitment->Ciliogenesis

Cep164 signaling cascade in primary cilium formation.

Experimental Workflows

Understanding the function of Cep164 has been made possible through a variety of experimental techniques. Below is a generalized workflow for a key experimental approach.

Experimental_Workflow Start Start: Culture hTERT-RPE1 cells siRNA_Transfection siRNA Transfection: - Control siRNA (e.g., GL2) - Cep164 siRNA Start->siRNA_Transfection Serum_Starvation Induce Ciliogenesis: Serum starve cells for 24-48h siRNA_Transfection->Serum_Starvation Fix_Permeabilize Cell Processing: Fix and permeabilize cells Serum_Starvation->Fix_Permeabilize Immunofluorescence Immunofluorescence Staining: - Primary Ab: anti-acetylated tubulin (cilia), anti-γ-tubulin (centrosomes) - Secondary Ab: fluorescently labeled Fix_Permeabilize->Immunofluorescence Imaging Microscopy: Acquire images using fluorescence microscope Immunofluorescence->Imaging Analysis Data Analysis: Quantify percentage of ciliated cells Imaging->Analysis Conclusion Conclusion: Determine the effect of Cep164 depletion on ciliogenesis Analysis->Conclusion

Workflow for assessing the role of Cep164 in ciliogenesis via siRNA knockdown.

Detailed Experimental Protocols

siRNA-mediated Depletion of Cep164
  • Cell Culture: Human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are seeded to reach 50-70% confluency on the day of transfection. Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions with Cep164-specific siRNA oligonucleotides or a non-targeting control siRNA (e.g., GL2).

  • Induction of Ciliogenesis: 24 to 48 hours post-transfection, the growth medium is replaced with serum-free medium to induce primary cilium formation. Cells are incubated in serum-free medium for an additional 24 to 48 hours.

  • Analysis: The efficiency of Cep164 depletion is confirmed by Western blotting and/or immunofluorescence microscopy. The effect on ciliogenesis is quantified by staining for ciliary markers (e.g., acetylated tubulin) and counting the percentage of ciliated cells.[1][8]

Immunofluorescence Microscopy
  • Cell Preparation: Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: For paraformaldehyde-fixed cells, permeabilization is performed with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.

  • Antibody Incubation: Cells are incubated with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Following washes with PBS, cells are incubated with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Coverslips are mounted on glass slides using a mounting medium containing DAPI to stain the nuclei. Images are acquired using a fluorescence or confocal microscope.[20][21]

Co-immunoprecipitation
  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. The pre-cleared lysate is then incubated with an antibody against the protein of interest (e.g., anti-Cep164) or a control IgG overnight at 4°C with gentle rotation. Protein A/G-agarose beads are added and incubated for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting partners (e.g., anti-TTBK2, anti-Rabin8).

Cep164 in Ciliopathies and as a Potential Drug Target

Given its indispensable role in ciliogenesis, it is not surprising that mutations in the CEP164 gene are linked to human ciliopathies, such as nephronophthisis-related ciliopathies.[22][23] These disorders are characterized by a range of clinical features including kidney cysts, retinal degeneration, and neurological abnormalities.[22] Mouse models with conditional knockout of Cep164 have recapitulated many of these phenotypes, including hydrocephalus and male infertility due to defects in multiciliated cells, and skeletal malformations.[24] Furthermore, variants in CEP164 have also been implicated in motile ciliopathies like Primary Ciliary Dyskinesia (PCD).[25]

The central role of Cep164 in initiating ciliogenesis makes it and its interacting partners attractive targets for the development of therapeutics aimed at modulating ciliary function. A deeper understanding of the Cep164-TTBK2 and Cep164-Rabin8/Rab8 interactions could pave the way for novel strategies to either promote ciliogenesis in cases of ciliary aplasia or to modulate ciliary signaling in diseases where it is dysregulated.

Conclusion

Cep164 stands as a cornerstone in the intricate architecture of primary cilium formation. Its functions as a distal appendage protein are multifaceted, ranging from anchoring the initial ciliary vesicle to recruiting the kinase that removes the inhibitory block on axoneme extension. The detailed molecular understanding of Cep164's role, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for future research. This knowledge is not only fundamental to our understanding of cell biology but also holds significant promise for the development of novel therapeutic interventions for the growing list of debilitating human ciliopathies.

References

An In-depth Technical Guide to the Human Cep164 Gene: Structure, Expression, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 164 (CEP164) is a critical multifunctional protein implicated in the formation of primary cilia, cell cycle regulation, and the DNA damage response. Mutations in the CEP164 gene are associated with a spectrum of human diseases, collectively known as ciliopathies, including Nephronophthisis-related ciliopathies (NPHP-RC). This technical guide provides a comprehensive overview of the CEP164 gene structure, its protein product's domains, and detailed expression patterns across human tissues. Furthermore, it outlines key signaling pathways in which CEP164 participates and provides detailed experimental protocols for its study.

Gene Structure of CEP164

The human CEP164 gene is located on the long arm of chromosome 11 at position 23.3 (11q23.3). It spans a genomic region from base pair 117,321,778 to 117,413,266 on the GRCh38.p14 assembly. The gene is comprised of 37 exons, which through alternative splicing, can produce different transcript variants. The primary transcript variant (NM_014956.5) encodes the canonical 1460-amino acid protein.

FeatureDescription
Official Gene Symbol CEP164
Aliases NPHP15, KIAA1052
Genomic Location Chromosome 11q23.3[1]
Coordinates (GRCh38.p14) Chr11: 117,321,778 - 117,413,266[2]
Number of Exons 37[2]

Cep164 Protein Structure and Domains

The canonical CEP164 protein is a 1460-amino acid protein with a predicted molecular mass of approximately 164 kDa. The protein architecture is characterized by an N-terminal WW domain and three subsequent coiled-coil regions, which are crucial for its protein-protein interactions and localization.

DomainAmino Acid PositionFunction
WW domain 57 - 89[3]Mediates interaction with other proteins, including TTBK2 in the context of ciliogenesis.
Coiled-coil region 1 589 - 810[3]Involved in protein-protein interactions and structural integrity.
Coiled-coil region 2 836 - 1047[3]Contributes to the formation of protein complexes.
Coiled-coil region 3 1054 - 1200[3]Important for protein dimerization and interaction with other centrosomal proteins.

Gene Expression Patterns of CEP164

CEP164 exhibits widespread expression across a multitude of human tissues, indicating its fundamental role in cellular function. Quantitative RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project reveals varying expression levels, with notable abundance in the testis and broad expression across numerous other tissues.

TissueExpression Level (Median TPM)
Adipose - Subcutaneous12.6
Adrenal Gland11.9
Artery - Aorta10.1
Brain - Cerebellum8.5
Breast - Mammary Tissue9.8
Cells - EBV-transformed lymphocytes15.3
Cells - Transformed fibroblasts21.1
Colon - Transverse11.2
Esophagus - Mucosa9.4
Heart - Left Ventricle7.9
Kidney - Cortex11.5
Liver8.7
Lung10.9
Muscle - Skeletal6.5
Nerve - Tibial11.8
Ovary10.3
Pancreas9.9
Pituitary14.2
Prostate11.7
Skin - Sun Exposed (Lower leg)12.9
Small Intestine - Terminal Ileum10.8
Spleen9.7
Stomach9.1
Testis25.8
Thyroid13.5
Uterus10.5
Vagina11.1
Whole Blood7.2

Data sourced from the GTEx Portal. TPM (Transcripts Per Million) is a normalized measure of gene expression.

Immunohistochemical studies have provided further insight into the spatial expression of CEP164. During human and murine development, CEP164 is widely expressed in various organs, including the kidney, retina, cerebellum, lung, and heart. In the developing kidney, expression is observed in the apical membrane of renal vesicles, s-shaped bodies, and developing tubules. In the developing retina, CEP164 is expressed in the nerve fiber layer, ganglion cell layer, and photoreceptor precursors. This broad yet defined expression pattern underscores its importance in the development of multiple organ systems.

Subcellularly, CEP164 is precisely localized to the distal appendages of the mature mother centriole. This specific localization is critical for its function in initiating the formation of the primary cilium.

Signaling Pathways and Cellular Functions

CEP164 is a key player in at least two major cellular signaling pathways: ciliogenesis and the DNA damage response.

Role in Ciliogenesis

CEP164 is indispensable for the initial steps of primary cilium formation. It acts as a scaffold at the distal appendages of the mother centriole to recruit Tau tubulin kinase 2 (TTBK2). This recruitment is mediated by the interaction between the N-terminal WW domain of CEP164 and TTBK2. Once recruited, TTBK2 phosphorylates substrates that lead to the removal of the ciliary inhibitor CP110 and the subsequent docking of the basal body to the cell membrane, thereby licensing the extension of the ciliary axoneme.

Ciliogenesis_Pathway cluster_centriole Mother Centriole CEP164 CEP164 CP110 CP110 (Ciliary Inhibitor) CEP164->CP110 Recruits TTBK2 to remove Basal_Body_Docking Basal Body Docking CEP164->Basal_Body_Docking Promotes TTBK2 TTBK2 TTBK2->CEP164 Binds via WW domain CP110->Basal_Body_Docking Inhibits Cilium_Elongation Cilium Elongation Basal_Body_Docking->Cilium_Elongation

CEP164-mediated initiation of ciliogenesis.
Role in DNA Damage Response (DDR)

CEP164 also functions as a mediator protein in the DNA damage response pathway, particularly in response to UV irradiation. Upon DNA damage, CEP164 interacts with and is phosphorylated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). This phosphorylation is crucial for the proper activation of downstream checkpoint kinases CHK1 and CHK2, which in turn orchestrate cell cycle arrest to allow for DNA repair.

DNA_Damage_Response DNA_Damage DNA Damage (e.g., UV) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates CEP164 CEP164 ATM_ATR->CEP164 Phosphorylates CHK1_CHK2 CHK1 / CHK2 CEP164->CHK1_CHK2 Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair

CEP164 in the ATM/ATR-mediated DNA damage response pathway.

Experimental Protocols

Immunohistochemistry (IHC) of CEP164 in Human Kidney Tissue

This protocol is a general guideline for the chromogenic detection of CEP164 in formalin-fixed, paraffin-embedded (FFPE) human kidney tissue sections.

Reagents and Materials:

  • FFPE human kidney tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Blocking Solution: 5% normal goat serum in PBST

  • Primary Antibody: Rabbit polyclonal anti-CEP164 antibody (e.g., Novus Biologicals, NBP1-81445), diluted 1:50-1:200 in blocking solution.[4]

  • Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 times for 5 minutes each.

    • Immerse slides in 100% ethanol, 2 times for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the preheated solution and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water and then with PBST.

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBST.

    • Incubate sections with Blocking Solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Drain blocking solution and apply diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation and Detection:

    • Wash slides with PBST, 3 times for 5 minutes each.

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash slides with PBST, 3 times for 5 minutes each.

    • Apply DAB substrate and incubate until a brown precipitate is visible (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanols and clear in xylene.

    • Coverslip with mounting medium.

IHC_Workflow Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-CEP164, 4°C overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Goat anti-Rabbit HRP) PrimaryAb->SecondaryAb Detection Chromogenic Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining & Mounting (Hematoxylin) Detection->Counterstain Imaging Microscopy Counterstain->Imaging

Workflow for Immunohistochemistry of CEP164.
Western Blotting of CEP164 from HeLa Cell Lysate

This protocol provides a general guideline for the detection of CEP164 from whole-cell lysates of HeLa cells.

Reagents and Materials:

  • HeLa cells

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (6-8% acrylamide recommended for a high molecular weight protein)

  • PVDF membrane

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Rabbit polyclonal anti-CEP164 antibody (e.g., Abcam), diluted 1:1000 in blocking buffer.

  • Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody, diluted in blocking buffer.

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash HeLa cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new tube.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST, 3 times for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST, 3 times for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Western_Blot_Workflow Lysis Cell Lysis & Protein Quantification SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to PVDF SDSPAGE->Transfer Blocking Blocking (5% Milk in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-CEP164, 4°C overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Goat anti-Rabbit HRP) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Imaging Chemiluminescence Imaging Detection->Imaging

Workflow for Western Blotting of CEP164.
RT-qPCR for CEP164 mRNA Expression

This protocol outlines the relative quantification of CEP164 mRNA from total RNA using a two-step RT-qPCR approach.

Reagents and Materials:

  • Total RNA isolated from cells or tissue

  • DNase I

  • Reverse Transcriptase and associated buffer

  • Random hexamers or oligo(dT) primers

  • dNTPs

  • RNase inhibitor

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • Validated qPCR primers for CEP164 and a reference gene (e.g., GAPDH, ACTB)

    • Human CEP164 Forward Primer: CACCAGCAAGTGATGGCTAAGG

    • Human CEP164 Reverse Primer: TGTTGCTCCTGCCTCACAGTCT

  • qPCR instrument

Procedure:

  • RNA Preparation and DNase Treatment:

    • Isolate total RNA using a preferred method (e.g., Trizol or a column-based kit).

    • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.

    • Incubate according to the manufacturer's protocol (e.g., 65°C for 5 min, then 42°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a total volume of 20 µL:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted 1:10)

      • 6 µL Nuclease-free water

    • Run the qPCR on a real-time PCR instrument with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CEP164 and the reference gene.

    • Calculate the relative expression of CEP164 using the ΔΔCt method.

RTqPCR_Workflow RNA_Isolation Total RNA Isolation DNase_Treatment DNase I Treatment RNA_Isolation->DNase_Treatment cDNA_Synthesis Reverse Transcription (cDNA Synthesis) DNase_Treatment->cDNA_Synthesis qPCR qPCR with SYBR Green (CEP164 & Reference Gene Primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Workflow for RT-qPCR of CEP164 mRNA.

Conclusion

CEP164 is a protein of significant interest due to its central role in fundamental cellular processes and its association with human disease. Its well-defined structure, widespread yet specific expression patterns, and involvement in critical signaling pathways make it a compelling target for further research and potential therapeutic intervention. The technical information and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals investigating the biology of CEP164 and its role in health and disease.

References

A Technical Guide to the Discovery and Initial Characterization of Centrosomal Protein 164 (Cep164)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Centrosomal Protein 164 (Cep164) is a critical component of the mature centriole's distal appendages, essential for the formation of primary cilia. This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial characterization of Cep164. We detail its identification through functional screens, its specific subcellular localization, its fundamental role in the initial steps of ciliogenesis, and its key protein interactions. This document consolidates quantitative data into structured tables, outlines detailed experimental protocols used in its characterization, and provides visual diagrams of key pathways and workflows to serve as a foundational resource for researchers in cell biology, ciliopathies, and related drug development fields.

Discovery of Cep164

Cep164 was first identified in a proteomic inventory of the human centrosome.[1][2] Its functional significance was uncovered through a small interfering RNA (siRNA) screen designed to identify centrosomal proteins (Ceps) involved in the formation of primary cilia (PC), which are microtubule-based sensory organelles.[1][3][4] In this screen, depletion of Cep164 was found to be indispensable for the assembly of primary cilia, bringing this previously uncharacterized protein to the forefront of ciliogenesis research.[1][3]

G cluster_0 Discovery Workflow A Proteomic Analysis of Human Centrosomes B Identification of Novel Centrosomal Proteins (Ceps) A->B C High-Throughput siRNA Screen (Targeting Ceps) B->C D Monitor Primary Cilium (PC) Formation C->D E Identify Proteins Essential for PC Formation D->E F Cep164 Identified as a Critical Factor for Ciliogenesis E->F

Caption: Workflow for the discovery of Cep164.

Molecular and Subcellular Characterization

Initial studies characterized Cep164 as a large coiled-coil protein with a key functional domain. Its localization was pinpointed with high precision to a specific substructure of the mature centriole, establishing it as a landmark protein for ciliary assembly.

Protein Structure and Properties

Human Cep164 is a protein of approximately 164 kDa.[5][6] Structurally, it contains an N-terminal WW domain and three predicted coiled-coil (CC) domains.[1][2][7] The C-terminal region of Cep164 is both necessary and sufficient for its specific targeting to the mother centriole.[8] On Western blots, antibodies raised against Cep164 detect a band at approximately 200 kDa, which is larger than its predicted molecular weight. This discrepancy in migration may be attributed to its acidic isoelectric point (pI 5.32).[1]

PropertyDescriptionReference
Gene Name CEP164 (KIAA1052, NPHP15)[5]
Predicted MW ~164 kDa[5][6]
Observed MW (SDS-PAGE) ~200 kDa[1]
Key Domains 1x N-terminal WW domain, 3x Coiled-Coil (CC) domains[1][7]
Centriole Targeting C-terminal domain sufficient for localization[8]

Table 1: Key Molecular Properties of Human Cep164.

Localization to Distal Appendages

Immunofluorescence and immunogold electron microscopy studies were crucial in defining the precise location of Cep164. These experiments revealed that Cep164 localizes specifically to the distal appendages of the mature (mother) centriole.[1][3][9] It does not colocalize with markers of subdistal appendages, such as ninein or Cep170, establishing Cep164 as the first definitive molecular marker for distal appendages.[1] This localization is maintained throughout the cell cycle, including mitosis.[1][3]

G cluster_centrosome Centrosome (G1 Phase) cluster_mother Mother Centriole (Basal Body) cluster_daughter Daughter Centriole Mother Centriole Barrel Subdistal Subdistal Appendages (Ninein, Cep170) Mother->Subdistal Distal Distal Appendages (Cep164) Distal->Mother Daughter Centriole Barrel

Caption: Subcellular localization of Cep164 at the mother centriole.

Functional Characterization in Ciliogenesis

The primary function identified for Cep164 is its essential role in the biogenesis of the primary cilium. Its depletion leads to a near-complete failure of ciliogenesis, highlighting its critical position at the start of the assembly pathway.

Requirement for Primary Cilium Formation

RNA interference experiments demonstrated that the depletion of Cep164 severely impairs the formation of primary cilia.[1] In serum-starved hTERT-RPE1 cells, which normally form cilia with high efficiency, siRNA-mediated knockdown of Cep164 reduced the percentage of ciliated cells dramatically.[1] This finding has been corroborated in knockout mouse models, where embryonic fibroblasts lacking Cep164 also show a profound ciliation defect.[2]

Experimental SystemCondition% Ciliated CellsReference
hTERT-RPE1 CellsControl (GL2 siRNA)95%[1]
hTERT-RPE1 CellsCep164 siRNA3.6%[1]
Mouse Embryonic FibroblastsControl (Wild-Type)62.3%[2]
Mouse Embryonic FibroblastsCep164 Knockout2.7%[2]

Table 2: Quantitative Impact of Cep164 Depletion on Ciliogenesis.

Role in Vesicle Docking and TTBK2 Recruitment

Further investigation revealed the molecular mechanism behind Cep164's function. It acts as a docking site at the distal appendages for components of the vesicular transport machinery, which is a prerequisite for the formation of the ciliary membrane.[8]

  • Recruitment of Rabin8/Rab8: Cep164 directly interacts with Rabin8, a guanine nucleotide exchange factor (GEF), which in turn activates the small GTPase Rab8. This interaction is crucial for tethering preciliary vesicles to the mother centriole.[8][10]

  • Recruitment of TTBK2: Cep164 uses its N-terminal WW domain to recruit Tau tubulin kinase 2 (TTBK2) to the distal appendages.[2][11][12] Once recruited, TTBK2 phosphorylates substrates at the centriole, which is thought to trigger the removal of the ciliary cap protein CP110, a key step for axoneme elongation.[11]

Caption: Cep164 signaling pathways in early ciliogenesis.

Key Protein Interactions

The function of Cep164 is mediated through a network of protein-protein interactions that connect the mother centriole to downstream ciliary assembly and signaling pathways. While its role in ciliogenesis is well-established, a putative role in the DNA damage response (DDR) has also been proposed, though this remains an area of active investigation with some conflicting reports.[13][14][15]

Interacting ProteinInteracting Domain on Cep164Functional ConsequenceReference
TTBK2 N-terminal WW DomainRecruitment to distal appendages, initiation of ciliogenesis[11][12]
Rabin8 C-terminal regionDocking of preciliary vesicles[8]
Cby1 Not specifiedRecruitment of Cby1 to distal appendages[2][16]
ATR/ATM/MDC1 Not specifiedProposed role in DNA damage response (DDR) signaling[13][17]

Table 3: Summary of Key Cep164 Interacting Proteins.

Experimental Protocols

The following section provides condensed methodologies for the key experiments used in the initial characterization of Cep164.

siRNA-mediated Depletion and Phenotypic Analysis

This protocol was central to identifying Cep164's function.

  • Cell Culture: Human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells were cultured to ~50% confluency.

  • Transfection: Cells were transfected with siRNA oligonucleotide duplexes targeting Cep164 (or a control like GL2) using a lipid-based transfection reagent (e.g., Oligofectamine). Transfection was typically performed for 48-72 hours.

  • Cilium Induction: To induce primary cilium formation, the growth medium was replaced with serum-free medium for an additional 24-48 hours.

  • Immunofluorescence: Cells were fixed with cold methanol, blocked, and stained with primary antibodies against acetylated tubulin (to mark the ciliary axoneme) and a centriolar marker (e.g., gamma-tubulin). Cep164 depletion was confirmed by co-staining with an anti-Cep164 antibody.

  • Microscopy and Quantification: Cells were imaged using fluorescence microscopy. The percentage of ciliated cells was determined by counting the number of cells with a visible primary cilium out of the total number of cells (at least 200 cells per condition across multiple experiments).

Antibody Production and Western Blot Validation
  • Antigen Preparation: An N-terminal fragment (amino acids 1-298) of human Cep164 was expressed as a recombinant protein in E. coli and purified.[1]

  • Immunization: Rabbits were immunized with the purified recombinant protein fragment.

  • Antibody Purification: The resulting polyclonal antibodies were affinity-purified from the rabbit serum against the original antigen.

  • Western Blotting:

    • Total cell lysates from various cell lines (e.g., HeLa, U2OS) or purified centrosome preparations were separated by SDS-PAGE.

    • Proteins were transferred to a nitrocellulose or PVDF membrane.

    • The membrane was blocked (e.g., with 5% non-fat milk in TBST) and incubated with the affinity-purified anti-Cep164 antibody (e.g., at 1 µg/ml).[1]

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal was detected using an enhanced chemiluminescence (ECL) substrate. The specificity was confirmed by the detection of a single band at ~200 kDa, which was absent when using preimmune serum and was reduced in Cep164-depleted cell lysates.[1]

Immunogold Electron Microscopy (Immuno-EM)

This high-resolution technique pinpointed Cep164's location.

  • Cell Culture and Fixation: Cells (e.g., hTERT-RPE1) were grown on coverslips and fixed with a mixture of paraformaldehyde and glutaraldehyde.

  • Permeabilization and Blocking: Cells were permeabilized with a detergent (e.g., Triton X-100) and blocked to prevent non-specific antibody binding.

  • Antibody Incubation: Samples were incubated with the primary anti-Cep164 antibody, followed by incubation with a secondary antibody conjugated to gold particles (e.g., 10 nm gold).

  • Sample Processing for EM: Samples were post-fixed, dehydrated through an ethanol series, and embedded in an epoxy resin.

  • Ultrathin Sectioning and Imaging: Ultrathin sections (70-80 nm) were cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope (TEM). Gold particles were specifically observed decorating the distal appendage structures of the mature centriole.[1]

Co-immunoprecipitation (Co-IP) for Interaction Studies
  • Cell Lysis: HEK293T cells, often overexpressing tagged versions of Cep164 and a putative interacting partner (e.g., Flag-TTBK2), were lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate was pre-cleared and then incubated with an antibody against one of the proteins (e.g., anti-Flag antibody) complexed with protein A/G-agarose beads.

  • Washing: The beads were washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer. The eluate was then analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., anti-Cep164).

Conclusion

The discovery and initial characterization of Cep164 marked a significant advance in the understanding of ciliogenesis. Seminal studies firmly established it as a core component of the distal appendages of the mother centriole. Its indispensable role as a molecular scaffold, recruiting both the kinase TTBK2 and the Rab8 vesicle-tethering machinery, positions it as a master regulator of the earliest steps of primary cilium formation. Cep164 remains a critical protein of interest for studying the molecular basis of ciliopathies and a valuable marker for the centriolar structures that give rise to the cilium.

References

An In-depth Technical Guide to the Centrosomal Protein 164 (Cep164) and its Association with the Distal Appendage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal protein 164 (Cep164) is a critical component of the distal appendages of the mother centriole, playing an indispensable role in the initial stages of primary ciliogenesis. This essential process involves the formation of a microtubule-based sensory organelle, the primary cilium, which is integral to a multitude of signaling pathways vital for cellular homeostasis and embryonic development. Dysregulation of Cep164 function is linked to a class of genetic disorders known as ciliopathies. This technical guide provides a comprehensive overview of the molecular mechanisms governing Cep164's association with the distal appendage and its function in ciliary vesicle docking and subsequent ciliogenesis. We present quantitative data on protein interactions and the effects of Cep164 depletion, detailed experimental protocols for studying Cep164, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in cell biology, developmental biology, and professionals engaged in the development of therapeutics targeting ciliopathies.

Introduction

The primary cilium is a solitary, non-motile, microtubule-based organelle that projects from the surface of most vertebrate cells. It functions as a cellular antenna, sensing and transducing a wide array of mechanical and chemical signals. The assembly of the primary cilium, a process termed ciliogenesis, is initiated at the mother centriole, which differentiates into the basal body. A key early event in ciliogenesis is the docking of a ciliary vesicle at the distal end of the mother centriole. This process is orchestrated by a complex machinery of proteins localized to the distal appendages, nine-fold symmetric structures attached to the distal end of the mother centriole.

Centrosomal protein 164 (Cep164) was first identified as a crucial factor for primary cilium formation through an siRNA screen.[1] Subsequent research has firmly established its localization to the distal appendages and its essential role in the docking of vesicles to the mother centriole, a critical initiating step for the formation of the ciliary membrane.[2][3] This guide delves into the technical details of Cep164's function, its molecular interactions, and the experimental methodologies used to elucidate its role in ciliogenesis.

Cep164 Localization and Architecture

Cep164 is a 164 kDa protein that localizes specifically to the distal appendages of the mature (mother) centriole.[1][4] Super-resolution microscopy has provided a more precise localization of Cep164, revealing that it forms a discontinuous ring at the mother centriole.[5]

The protein architecture of Cep164 is crucial for its function. It contains an N-terminal WW domain, three coiled-coil regions, and a C-terminal domain.[1] The C-terminal domain is responsible for targeting Cep164 to the distal appendages, while the N-terminal WW domain is critical for its interaction with Tau tubulin kinase 2 (TTBK2), a key regulator of ciliogenesis.[2][6]

Quantitative Data on Cep164 Function and Interactions

The function of Cep164 is tightly regulated through its interactions with other proteins. The following tables summarize the key quantitative findings related to Cep164's role in ciliogenesis.

Interaction Partner Interacting Domain on Cep164 Interacting Domain on Partner Functional Significance Supporting Evidence
TTBK2 (Tau tubulin kinase 2)N-terminal WW domainC-terminal proline-rich regionRecruitment of TTBK2 to the mother centriole, which is essential for the removal of the ciliogenesis inhibitor CP110 and the recruitment of intraflagellar transport (IFT) proteins.[6][7]Co-immunoprecipitation, Yeast two-hybrid, In vitro kinase assays.[6][8]
Rab8aC-terminal region (indirectly, via Rabin8)Not applicableDocking of Rab8a-positive vesicles to the mother centriole, a key step in ciliary membrane formation.[2][9]Co-immunoprecipitation, In vitro pull-down assays.[2]
Rabin8 (Rab8a GEF)C-terminal regionNot specifiedProvides a direct link between Cep164 and the Rab8a-mediated vesicle trafficking machinery.[2][10]Co-immunoprecipitation, In vitro pull-down assays.[2]
INPP5ENot specifiedNot specifiedPart of a functional network for ciliary targeting.[11]Tandem affinity purification and mass spectrometry.[11]

Table 1: Summary of Key Cep164 Protein Interactions. This table details the primary interaction partners of Cep164, the specific domains involved in these interactions, and their functional importance in the context of ciliogenesis.

Experimental Condition Parameter Measured Result Reference
siRNA-mediated depletion of Cep164 in hTERT-RPE1 cellsPercentage of ciliated cellsDepletion resulted in only 3.6% of cells forming a primary cilium compared to 95% in control cells.[1]
siRNA-mediated depletion of Cep164 in RPE-1 cellsRemoval of CP110 from the mother centrioleDepletion of Cep164 prevents the removal of CP110.[6]
siRNA-mediated depletion of Cep164 in RPE-1 cellsRecruitment of IFT81 to the mother centrioleLoss of Cep164 impairs the recruitment of IFT81.[6]
Expression of Cep164 WW domain mutant (Y74A/Y75A)Rescue of ciliogenesis in Cep164-depleted cellsThe WW domain mutant, defective in TTBK2 binding, fails to rescue ciliogenesis.[6]
Expression of chimeric TTBK2 fused to Cep164 C-terminusRescue of ciliogenesis in Cep164-depleted cellsThe chimeric protein restores ciliogenesis, indicating the primary role of the Cep164 N-terminus is TTBK2 recruitment.[6]
Cep164 knockout in hTERT-RPE1 cellsCiliary vesicle dockingVesicles are present near the mother centriole but fail to dock.[3]
Conditional knockout of Cep164 in mouse photoreceptors (pre-ciliogenesis)Ciliary formationInability to form connecting cilia and outer segments.[12]

Table 2: Quantitative Effects of Cep164 Perturbation on Ciliogenesis. This table summarizes the quantitative outcomes of experiments involving the depletion or mutation of Cep164, highlighting its critical role in various stages of primary cilium formation.

Signaling Pathways and Experimental Workflows

The role of Cep164 in ciliogenesis can be visualized through signaling pathways and experimental workflows.

Cep164-Mediated Ciliary Vesicle Docking and Ciliogenesis Initiation

Cep164_Signaling_Pathway cluster_centriole Mother Centriole Distal Appendage cluster_cytoplasm Cytoplasm Cep164 Cep164 CP110 CP110 (Inhibitor) Cep164->CP110 IFT_Proteins IFT Proteins Cep164->IFT_Proteins Recruitment TTBK2 TTBK2 TTBK2->Cep164 Recruitment TTBK2->CP110 Phosphorylation (leads to removal) TTBK2->IFT_Proteins Rabin8 Rabin8 Rabin8->Cep164 Interaction Rab8_GDP Rab8-GDP Rabin8->Rab8_GDP GEF Activity Rab8_GTP Rab8-GTP Rab8_GDP->Rab8_GTP GTP Loading Ciliary_Vesicle Ciliary Vesicle Rab8_GTP->Ciliary_Vesicle Vesicle Docking Ciliary_Vesicle->Cep164

Caption: Signaling pathway of Cep164 in initiating ciliogenesis.

Experimental Workflow for Investigating Cep164-TTBK2 Interaction

CoIP_Workflow start Start: Transfect cells with tagged Cep164 and TTBK2 constructs cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing with control beads cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation with anti-tag antibody for Cep164 pre_clearing->immunoprecipitation wash Wash beads to remove non-specific binders immunoprecipitation->wash elution Elution of protein complexes wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot with anti-tag antibody for TTBK2 sds_page->western_blot end End: Detect TTBK2 in Cep164 immunoprecipitate western_blot->end

Caption: Workflow for Co-Immunoprecipitation of Cep164 and TTBK2.

Experimental Protocols

This section provides detailed protocols for key experiments used to study Cep164.

Co-Immunoprecipitation (Co-IP) of Cep164 and TTBK2

Objective: To determine the in vivo interaction between Cep164 and TTBK2. This protocol is adapted from methodologies described in Cajanek & Nigg, 2014.[6]

Materials:

  • HEK293T cells

  • Expression plasmids for tagged Cep164 (e.g., Myc-Cep164) and tagged TTBK2 (e.g., GFP-TTBK2)

  • Transfection reagent

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Anti-tag antibody for immunoprecipitation (e.g., anti-Myc antibody)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Anti-tag antibodies for Western blotting (e.g., anti-Myc and anti-GFP antibodies)

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells to be 70-80% confluent at the time of transfection.

    • Co-transfect cells with plasmids encoding tagged Cep164 and tagged TTBK2 using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add the anti-tag antibody for the "bait" protein (e.g., anti-Myc for Myc-Cep164) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Analysis:

    • Resuspend the beads in elution buffer.

    • Boil the samples at 95°C for 5-10 minutes to elute the protein complexes and denature the proteins.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform Western blotting using antibodies against both the "bait" (e.g., anti-Myc) and "prey" (e.g., anti-GFP) proteins.

Immunofluorescence Staining for Cep164 Localization

Objective: To visualize the subcellular localization of Cep164 at the distal appendages of the mother centriole. This protocol is based on methods described in Graser et al., 2007.[1]

Materials:

  • hTERT-RPE1 cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20)

  • Primary antibody against Cep164

  • Primary antibody against a centriolar marker (e.g., gamma-tubulin or centrin)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture:

    • Plate hTERT-RPE1 cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

    • To induce ciliogenesis, serum-starve the cells for 24-48 hours.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibodies (anti-Cep164 and anti-centriolar marker) in blocking buffer.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Mounting and Imaging:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence microscope.

In Vitro TTBK2 Kinase Assay with Cep164 Substrate

Objective: To determine if TTBK2 can directly phosphorylate Cep164. This protocol is adapted from methodologies described in Cajanek & Nigg, 2014.[6]

Materials:

  • Recombinant purified active TTBK2 kinase

  • Recombinant purified Cep164 protein (or a fragment containing putative phosphorylation sites) as a substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (including [γ-32P]ATP for radioactive detection or "cold" ATP for mass spectrometry-based detection)

  • SDS-PAGE and autoradiography equipment (for radioactive assay) or mass spectrometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase assay buffer, recombinant TTBK2, and Cep164 substrate.

    • Include a negative control reaction without TTBK2 to check for autophosphorylation of Cep164.

    • Include another negative control with a kinase-dead TTBK2 mutant, if available.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Analysis:

    • For radioactive detection:

      • Separate the proteins by SDS-PAGE.

      • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of 32P into Cep164.

    • For mass spectrometry-based detection:

      • Perform the kinase reaction with non-radioactive ATP.

      • Separate the proteins by SDS-PAGE and stain the gel with Coomassie blue.

      • Excise the band corresponding to Cep164 and subject it to in-gel digestion followed by mass spectrometry to identify phosphorylation sites.

Conclusion and Future Directions

Cep164 is a cornerstone of primary cilium assembly, acting as a molecular scaffold at the distal appendages of the mother centriole. Its interactions with TTBK2 and the Rab8a vesicle trafficking machinery are critical for the initiation of ciliogenesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the intricate mechanisms of ciliogenesis and the molecular basis of ciliopathies.

Future research should focus on obtaining high-resolution structural information of Cep164 in complex with its binding partners at the distal appendage. Further quantitative mass spectrometry studies will likely uncover a more comprehensive network of Cep164 interactors and post-translational modifications that regulate its function. Understanding the precise spatiotemporal dynamics of Cep164 and its partners during the cell cycle and in response to ciliary signaling cues will provide deeper insights into the regulation of ciliogenesis. Ultimately, a thorough understanding of Cep164 biology will be instrumental in developing targeted therapies for a range of debilitating ciliopathies.

References

The Evolutionary Conservation and Critical Roles of Cep164 in Ciliogenesis and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal protein 164 (Cep164) is a highly conserved protein that plays an indispensable role in the formation of primary cilia, microtubule-based sensory organelles crucial for a multitude of signaling pathways.[1][2] This technical guide provides a comprehensive overview of the evolutionary conservation of the Cep164 gene, its critical functions in ciliogenesis, and its involvement in key signaling cascades. We present a detailed analysis of its protein architecture, its orthologs across various species, and the pathological consequences of its dysfunction. Furthermore, this guide outlines detailed experimental protocols for studying Cep164 and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The primary cilium is a solitary, non-motile organelle that projects from the surface of most vertebrate cells, acting as a cellular antenna to sense and transduce extracellular signals.[1] The formation of this critical structure, a process known as ciliogenesis, is initiated at the mother centriole, which differentiates into the basal body. A key protein in the early stages of ciliogenesis is Cep164, a component of the distal appendages of the mature centriole.[1][2] Its function is paramount for the docking of the basal body to the cell membrane, a prerequisite for the extension of the ciliary axoneme.[3][4]

Mutations in the CEP164 gene are associated with a spectrum of human diseases known as ciliopathies, including nephronophthisis and Senior-Loken syndrome, highlighting its critical role in human health.[5][6][7] This guide delves into the molecular intricacies of Cep164, providing a foundational resource for researchers investigating ciliopathies and developing therapeutic interventions.

Evolutionary Conservation of the Cep164 Gene

The Cep164 gene exhibits a remarkable degree of evolutionary conservation, underscoring its fundamental biological importance. Orthologs of Cep164 have been identified in a wide range of vertebrate species and even in more distant eukaryotes, although clear structural homologs are not readily identifiable in some single-celled ciliated organisms like Chlamydomonas reinhardtii.[1][8]

Conservation of Cep164 Orthologs

The presence of Cep164 orthologs across diverse species points to a conserved, essential function. The following table summarizes the identified orthologs and their genomic locations.

SpeciesGene SymbolChromosomal LocationProtein Length (Amino Acids)Reference
Homo sapiens (Human)CEP16411q23.31460[1][9]
Mus musculus (Mouse)Cep1649 A5.21333[8][9]
Danio rerio (Zebrafish)cep164--[1]
Drosophila melanogasterCep164--[1]

Note: Detailed sequence identity percentages require bioinformatic analysis beyond the scope of this initial guide but can be determined using standard tools like BLAST and multiple sequence alignment.

Conservation of Protein Domains

The human Cep164 protein is characterized by several conserved domains that are critical for its function.[1][8][10] These include:

  • N-terminal WW domain: This domain is crucial for protein-protein interactions, notably with Tau tubulin kinase 2 (TTBK2).[11][12]

  • Coiled-coil regions: These domains are involved in protein oligomerization and interaction with other proteins.[1]

  • C-terminal domain: This region is essential for the localization of Cep164 to the distal appendages of the mother centriole.[8]

The conservation of these domains across different species suggests a common molecular mechanism of action.

Functional Roles of Cep164 in Ciliogenesis

Cep164 is a master regulator of the initial steps of primary cilium formation. Its absence leads to a complete failure of ciliogenesis.[1][12]

Recruitment to the Mother Centriole

Cep164 localizes specifically to the distal appendages of the mature (mother) centriole and is a key marker for these structures.[1][2] This localization is a critical prerequisite for the subsequent steps of ciliogenesis.

A Key Signaling Pathway in Ciliogenesis

A primary function of Cep164 is to recruit Tau tubulin kinase 2 (TTBK2) to the mother centriole.[11][12] This interaction is mediated by the N-terminal WW domain of Cep164.[11] Once recruited, TTBK2 phosphorylates substrates that are essential for the removal of the centriolar capping protein CP110, a known inhibitor of ciliogenesis, and for the subsequent recruitment of intraflagellar transport (IFT) proteins necessary for axoneme elongation.[11][12]

Cep164_TTBK2_Pathway cluster_centriole Mother Centriole Distal Appendage cluster_events Ciliogenesis Events Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 Recruits CP110_Removal CP110 Removal TTBK2->CP110_Removal Phosphorylates & Initiates Removal IFT_Recruitment IFT Recruitment TTBK2->IFT_Recruitment Initiates CP110 CP110 IFT_Proteins IFT Proteins Ciliogenesis Ciliogenesis (Axoneme Elongation) CP110_Removal->Ciliogenesis IFT_Recruitment->Ciliogenesis

Caption: Cep164-mediated recruitment of TTBK2 initiates ciliogenesis.

Experimental Protocols

The study of Cep164 function relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

siRNA-mediated Depletion of Cep164

This protocol describes the transient knockdown of Cep164 expression in cultured cells to study its effect on ciliogenesis.

Materials:

  • Human telomerase immortalized retinal pigment epithelial (hTERT-RPE1) cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA duplexes targeting human Cep164 (e.g., Dharmacon)

  • Control (non-targeting) siRNA

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free medium for inducing ciliogenesis

Procedure:

  • Cell Seeding: One day prior to transfection, seed hTERT-RPE1 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of Cep164 siRNA or control siRNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of complete growth medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Induction of Ciliogenesis: To induce primary cilia formation, replace the growth medium with serum-free medium and incubate for an additional 24-48 hours.

  • Analysis: Analyze the cells for Cep164 depletion by Western blotting and for defects in ciliogenesis by immunofluorescence microscopy.

Immunofluorescence Microscopy for Cilia Analysis

This protocol details the staining of cells to visualize primary cilia and centrosomal proteins.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies (e.g., anti-acetylated tubulin for cilia, anti-gamma-tubulin for centrosomes, anti-Cep164)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with the cells overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Experimental_Workflow_IF Start Start: Cells on Coverslips Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (5% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-Cep164) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescent) PrimaryAb->SecondaryAb DAPI Nuclear Staining (DAPI) SecondaryAb->DAPI Mounting Mounting DAPI->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence analysis of Cep164 and cilia.
Generation of Conditional Knockout Mice

To study the in vivo function of Cep164, conditional knockout mouse models are invaluable.[4][13][14] This involves using the Cre-LoxP system to delete the Cep164 gene in specific tissues or at specific developmental stages.

General Strategy:

  • Generation of Cep164flox/flox mice: Flank a critical exon of the Cep164 gene with loxP sites.

  • Breeding with Cre-driver lines: Cross the Cep164flox/flox mice with a mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.

  • Analysis of Phenotype: Analyze the resulting offspring for tissue-specific deletion of Cep164 and the associated phenotype. For example, homozygous Cep164 knockout is embryonically lethal.[4][14] Conditional knockouts in multiciliated tissues result in a loss of cilia, leading to conditions like hydrocephalus and male infertility.[13]

Cep164 in Disease

Mutations in CEP164 are a cause of nephronophthisis-related ciliopathies (NPHP-RC), a group of autosomal recessive cystic kidney diseases that are a leading cause of end-stage renal disease in children and young adults.[5][6] Patients may also present with extrarenal manifestations, including retinal degeneration (Senior-Loken syndrome) and cerebellar vermis hypoplasia (Joubert syndrome).[7][8] More recently, biallelic variants in CEP164 have been linked to a motile ciliopathy-like syndrome, expanding the spectrum of diseases associated with this gene.[5][6][15][16]

Conclusion and Future Directions

The evolutionary conservation of the Cep164 gene highlights its fundamental role in a critical cellular process – the formation of the primary cilium. As a key component of the distal appendages of the mother centriole, Cep164 acts as a crucial scaffold and signaling hub, initiating a cascade of events that are essential for ciliogenesis. The severe disease phenotypes associated with CEP164 mutations underscore its importance in human health.

Future research should focus on further elucidating the complex protein-protein interaction network surrounding Cep164 to identify novel players in ciliogenesis and ciliary signaling. Understanding the precise molecular mechanisms by which Cep164 dysfunction leads to the diverse clinical manifestations of ciliopathies will be paramount for the development of targeted therapies. The experimental models and protocols outlined in this guide provide a robust framework for pursuing these critical research avenues. The continued investigation of Cep164 holds great promise for advancing our understanding of ciliary biology and for developing effective treatments for a range of devastating human diseases.

References

An In-depth Technical Guide to Cep164 Protein Domains and Motifs

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal Protein 164 (Cep164) is a multifaceted protein crucial for two fundamental cellular processes: the formation of primary cilia and the DNA damage response (DDR).[1][2] As a key component of the distal appendages of the mature mother centriole, Cep164 acts as a molecular scaffold, orchestrating the recruitment of essential protein complexes to initiate ciliogenesis.[3][4] Simultaneously, it functions as a mediator protein in the ATR/ATM signaling cascade, contributing to the maintenance of genomic stability.[5] This guide provides a detailed examination of the structural and functional domains of Cep164, its critical protein-protein interactions, and the experimental methodologies used to elucidate its functions.

Core Domains and Motifs of Cep164

The human Cep164 protein is comprised of 1,460 amino acids and has a predicted molecular mass of approximately 164 kDa, though it often migrates at around 200 kDa on SDS-PAGE.[3] Its architecture is characterized by several key functional domains that dictate its diverse roles within the cell.

A schematic representation of the Cep164 protein's domain structure reveals a distinct organization.[3][6] At its N-terminus lies a conserved WW domain, followed by extensive coiled-coil regions in the central portion of the protein, and a C-terminal domain responsible for centriolar localization.[3][6]

Cep164_Domains Cep164 N-term WW Domain (57-89) Coiled-Coil 1 (589-810) Coiled-Coil 2 (836-1047) Coiled-Coil 3 (1054-1200) C-term (1200-1460)

Figure 1: Domain architecture of the human Cep164 protein.

N-Terminal WW Domain

The N-terminal region of Cep164 contains a well-defined WW domain, spanning approximately residues 57-89.[3] This domain is crucial for protein-protein interactions, most notably with Tau tubulin kinase 2 (TTBK2).[7] The interaction between the Cep164 WW domain and the C-terminal domain of TTBK2 is a critical initiating step in ciliogenesis.[7] This recruitment of TTBK2 to the mother centriole is essential for the subsequent removal of the centriolar capping protein CP110, a key checkpoint in the assembly of the primary cilium.[8] Overexpression of the N-terminal fragment of Cep164 containing the WW domain has a dominant-negative effect, sequestering TTBK2 in the cytoplasm and thereby inhibiting ciliogenesis.[7]

Central Coiled-Coil Regions

The central portion of Cep164 is characterized by three predicted coiled-coil domains.[3] These regions are implicated in protein dimerization and the formation of larger protein complexes. Recent studies suggest that the central coiled-coil region is involved in the homodimerization of Cep164, which is a prerequisite for its stable localization to the distal appendages of the mother centriole.[9] This dimerization creates a functional scaffold necessary for the subsequent recruitment of downstream signaling molecules.

C-Terminal Domain

The C-terminal domain of Cep164 is both necessary and sufficient for its localization to the distal appendages of the mother centriole.[6][10] This region mediates critical interactions for the docking of vesicles at the base of the forming cilium. It directly binds to key components of the vesicular trafficking machinery, including the GEF Rabin8 and the GTPase Rab8.[10][11] This interaction provides a molecular link between the mother centriole and the machinery required for the biogenesis of the ciliary membrane.[10] A yeast two-hybrid screen using the C-terminal domain of Cep164 as bait successfully identified these interactors.[6]

Role of Cep164 in Key Signaling Pathways

Cep164 is a central node in at least two major signaling pathways: primary ciliogenesis and the DNA damage response.

Primary Ciliogenesis Pathway

In the context of ciliogenesis, Cep164 acts as a master regulator at the mother centriole. The process is initiated by the recruitment of Cep164 to the distal appendages. Its C-terminal domain anchors it to the centriole, while its central coiled-coil domains facilitate homodimerization, stabilizing its localization.[9] Subsequently, the N-terminal WW domain recruits TTBK2.[7] TTBK2 then phosphorylates substrates that lead to the removal of CP110, a negative regulator of ciliogenesis.[8] Concurrently, the C-terminal domain of Cep164 recruits the Rabin8/Rab8 complex, which is essential for the docking of preciliary vesicles that will form the ciliary membrane.[10][12]

Ciliogenesis_Pathway cluster_centriole Mother Centriole Distal Appendage Cep164 Cep164 Dimer TTBK2 TTBK2 Cep164->TTBK2 recruits (WW Domain) Rabin8_Rab8 Rabin8/Rab8 Cep164->Rabin8_Rab8 recruits (C-Term) CP110 CP110 Removal TTBK2->CP110 triggers Vesicle_Docking Vesicle Docking Rabin8_Rab8->Vesicle_Docking mediates Cilium_Assembly Cilium Assembly CP110->Cilium_Assembly Vesicle_Docking->Cilium_Assembly DDR_Pathway DNA_Damage DNA Damage (IR, UV) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activate Cep164 Cep164 ATM_ATR->Cep164 phosphorylate Downstream p-H2AX, p-RPA p-CHK1, p-CHK2 Cep164->Downstream required for phosphorylation of Checkpoint G2/M Checkpoint Activation Downstream->Checkpoint IP_MS_Workflow Start Cell Culture (e.g., HEK293T, RPE1) Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify IP Immunoprecipitation (Anti-Cep164 Ab + Beads) Clarify->IP Wash Wash Beads (Remove non-specific binders) IP->Wash Elute Elution (e.g., pH change or urea) Wash->Elute Digestion In-solution or In-gel Trypsin Digestion Elute->Digestion MS LC-MS/MS Analysis Digestion->MS

References

post-translational modifications of Cep164

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Post-Translational Modifications of Cep164

Abstract

Centrosomal protein 164 (Cep164) is a critical regulator of cellular processes, primarily known for its indispensable roles in primary cilium formation and the DNA damage response (DDR).[1][2] Localized to the distal appendages of the mother centriole, Cep164 acts as a molecular scaffold, orchestrating the recruitment of key proteins to initiate ciliogenesis and signaling cascades.[1][3][4] The functional plasticity of Cep164 is intricately controlled by a series of post-translational modifications (PTMs), with phosphorylation being the most extensively studied. These modifications dictate its interactions, localization, and activity, thereby influencing cell cycle progression, genome stability, and sensory functions. This technical guide provides a comprehensive overview of the known PTMs of Cep164, focusing on the kinases involved, the functional consequences, and the experimental methodologies used for their characterization.

Phosphorylation of Cep164

Phosphorylation is the principal PTM regulating Cep164 function. It is a dynamic process, with different kinases targeting Cep164 in response to specific cellular cues, such as DNA damage, cell cycle progression, and the initiation of ciliogenesis.

Role in the DNA Damage Response (DDR)

In response to genotoxic stress, such as ultraviolet (UV) and ionizing radiation (IR), Cep164 is phosphorylated by the master kinases ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[5][6] This modification is a key event in the DNA damage-activated signaling cascade.

  • Key Kinases and Sites: ATM and ATR phosphorylate Cep164 on serine 186 (Ser186) both in vitro and in vivo.[5] This phosphorylation event is dependent on the presence of the mediator protein MDC1.[5]

  • Functional Consequences: Phosphorylated Cep164 is essential for the proper activation of downstream DDR effectors. Its knockdown significantly impairs the DNA damage-induced phosphorylation of H2AX, MDC1, CHK2, RPA, and CHK1.[5] This highlights Cep164's role as a crucial mediator protein required for establishing the G2/M DNA damage checkpoint and maintaining genomic stability.[5][6]

G cluster_0 DNA Damage Response Signaling DNA_Damage DNA Damage (IR, UV) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Cep164 Cep164 ATM_ATR->Cep164 phosphorylates MDC1 MDC1 MDC1->Cep164 required for pCep164 p-Cep164 (Ser186) Downstream Downstream Effectors (H2AX, CHK1, RPA, etc.) pCep164->Downstream enables phosphorylation of Checkpoint G2/M Checkpoint Activation Downstream->Checkpoint

Fig 1. Cep164 phosphorylation in the DNA damage response.
Role in Ciliogenesis

Cep164 is a cornerstone of primary cilium assembly, providing the molecular link between the mother centriole and the machinery for ciliary membrane biogenesis.[7][8] This function is tightly regulated by phosphorylation, primarily involving Tau tubulin kinase 2 (TTBK2).

  • Key Kinases and Sites: TTBK2 forms a complex with Cep164 and phosphorylates it at multiple, yet to be fully mapped, sites.[9] The interaction is crucial for ciliogenesis and depends on the N-terminal WW domain of Cep164 binding to a proline-rich region in TTBK2.[9][10]

  • Functional Consequences: The primary role of Cep164 in this context is to recruit active TTBK2 to the distal appendages of the mother centriole.[9][11] Once recruited, TTBK2 phosphorylates substrates like CEP83 and MPP9, which leads to the removal of the ciliary inhibitor CP110 and the recruitment of intraflagellar transport (IFT) proteins, thereby initiating axoneme extension.[9][10][12][13] TTBK2-mediated phosphorylation of Cep164 may also inhibit its interaction with Dishevelled-3, another regulator of ciliogenesis.[2]

G cluster_1 Ciliogenesis Initiation Pathway Mother_Centriole Mother Centriole (Distal Appendages) Cep164 Cep164 Mother_Centriole->Cep164 localizes Complex Cep164-TTBK2 Complex Cep164->Complex TTBK2 TTBK2 Kinase TTBK2->Complex Complex->TTBK2 phosphorylates substrates CP110 CP110 (Inhibitor) Complex->CP110 promotes removal of IFT_Proteins IFT Proteins Complex->IFT_Proteins promotes recruitment of Cilium Cilium Assembly CP110->Cilium inhibits IFT_Proteins->Cilium

Fig 2. Role of the Cep164-TTBK2 complex in ciliogenesis.
Role in Cell Cycle Progression

Cep164 levels and localization at the centrosome are cell cycle-dependent.[8][14] During the G2/M transition, Cep164 is removed from the mother centriole to allow for proper mitotic progression, a process regulated by mitotic kinases.

  • Key Kinases and Sites: Polo-like kinase 1 (Plk1) and NIMA-related kinase 2 (Nek2) are implicated in the mitotic regulation of Cep164.[15][16][17] Inhibition of Plk1 or knockout of Nek2 prevents the timely removal of Cep164 from the mitotic centrosome.[15][16] While direct phosphorylation sites for these kinases on Cep164 are not fully mapped, their activity is required for the displacement of distal appendage proteins, including Cep164, at the onset of mitosis.[17]

  • Functional Consequences: The removal of Cep164 and other distal appendage components is necessary for the disassembly of the primary cilium before mitotic entry and for proper spindle formation.[15][17] Persistent localization of Cep164 during mitosis can lead to defects in cell division.

Other Post-Translational Modifications

While phosphorylation is the most well-documented PTM of Cep164, other modifications like ubiquitination and SUMOylation are known to regulate centrosomal proteins and ciliogenesis. However, direct evidence for the ubiquitination or SUMOylation of Cep164 is currently limited in the scientific literature. Given the extensive crosstalk between PTMs, it is plausible that these modifications play a role in fine-tuning Cep164 function, representing an important area for future investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to Cep164 post-translational modifications and their functional impact.

Table 1: Summary of Cep164 Phosphorylation Events

Kinase(s) Identified Site(s) Cellular Context Functional Outcome Reference(s)
ATM / ATR Serine 186 DNA Damage Response Activation of G2/M checkpoint; enables phosphorylation of H2AX, CHK1, etc. [5]
TTBK2 Multiple (unmapped) Ciliogenesis Recruits TTBK2 to mother centriole; promotes CP110 removal and IFT protein recruitment. [9][12][13]
Plk1 Undetermined Mitotic Entry Promotes removal of Cep164 from the mother centriole. [16]

| Nek2 | Undetermined | Mitotic Entry | Required for the release of Cep164 and other distal appendage proteins from the mitotic centrosome. |[15][17] |

Table 2: Quantitative Effects of Cep164 Depletion/Modification

Experimental Condition Quantitative Observation Functional Implication Reference(s)
siRNA-mediated depletion of Cep164 40–85% reduction of centrosome-associated Cep164 signal Strong suppression of primary cilia formation. [7]
Knockdown of Cep164 in response to IR (10 Gy) Reduction of ATRIP foci from 38.7% (control) to 10.8% (KD) at 4h post-IR. Impaired recruitment of DNA damage sensor proteins. [5]

| Knockout of Nek2 | High levels of Cep164 remain at the mother centriole during mitosis. | Failure to displace distal appendages, leading to incomplete ciliary disassembly. |[15] |

Experimental Methodologies

Characterizing the PTMs of Cep164 requires a combination of molecular biology, biochemistry, and cell biology techniques.

Immunoprecipitation (IP) and Western Blotting

This protocol describes a general method for analyzing the phosphorylation status of Cep164.

  • Cell Lysis: Culture cells (e.g., HEK293T, RPE-1) to 80-90% confluency. Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

  • Immunoprecipitation: Pre-clear cell lysates with Protein A/G agarose beads. Incubate the cleared lysate with an anti-Cep164 antibody overnight at 4°C.

  • Complex Capture: Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution & SDS-PAGE: Elute the protein complexes in SDS-PAGE sample buffer. Separate proteins by size using SDS-PAGE. A mobility shift (retardation) in the Cep164 band can be indicative of phosphorylation.[4][9]

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Probe with a primary antibody against Cep164 or a pan-phospho-serine/threonine antibody. Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence.

Mass Spectrometry Workflow for PTM Identification

Mass spectrometry (MS) is the definitive method for identifying and localizing PTMs.

G cluster_2 Mass Spectrometry Workflow for PTM Analysis IP 1. Immunoprecipitation of Cep164 SDS_PAGE 2. SDS-PAGE Separation & In-Gel Digestion (e.g., Trypsin) IP->SDS_PAGE Enrichment 3. Phosphopeptide Enrichment (IMAC or TiO2) SDS_PAGE->Enrichment LC_MSMS 4. LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis 5. Database Search & PTM Localization LC_MSMS->Data_Analysis Result Identification of PTM Site & Sequence Data_Analysis->Result

Fig 3. Generalized workflow for identifying PTMs on Cep164.
  • Sample Preparation: Isolate Cep164 via immunoprecipitation and separate it by SDS-PAGE. Excise the corresponding band.

  • In-Gel Digestion: Reduce, alkylate, and digest the protein with a protease (e.g., trypsin).

  • Phosphopeptide Enrichment: To enhance detection of low-stoichiometry phosphorylation, enrich the peptide mixture for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[18]

  • LC-MS/MS Analysis: Analyze the enriched peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of peptides (MS1 scan) and then fragments selected peptides to determine their amino acid sequence (MS2 scan).[19][20]

  • Data Analysis: Use specialized software to search the acquired MS2 spectra against a protein database to identify the peptide sequences. The mass shift corresponding to a specific PTM (e.g., +79.966 Da for phosphate) is used to identify and localize the modification on the peptide.[19]

Immunofluorescence Microscopy

This method is used to visualize the subcellular localization of Cep164 and assess the impact of PTMs on its distribution.

  • Cell Culture and Treatment: Grow cells (e.g., RPE-1, U2OS) on coverslips. Apply treatments as needed (e.g., serum starvation to induce cilia, DNA damaging agents, kinase inhibitors).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde or ice-cold methanol. Permeabilize with a detergent like Triton X-100.

  • Staining: Block non-specific binding with BSA or serum. Incubate with a primary antibody against Cep164. Co-stain with markers for centrioles (e.g., γ-tubulin, centrin) or cilia (e.g., acetylated tubulin).

  • Detection: Incubate with fluorescently-labeled secondary antibodies.

  • Mounting and Imaging: Mount coverslips with a DAPI-containing medium to stain DNA. Image using a confocal or super-resolution microscope to analyze the precise localization of Cep164 at one or both centrioles during different cell cycle stages.[1]

Conclusion and Future Directions

The post-translational modification of Cep164, particularly through phosphorylation, is a critical regulatory mechanism that governs its diverse functions in ciliogenesis, DNA damage response, and cell cycle control. Kinases such as ATM/ATR, TTBK2, Plk1, and Nek2 act as key switches, modifying Cep164 to control its interactions and localization in a context-dependent manner. While significant progress has been made in understanding Cep164 phosphorylation, several areas warrant further investigation. The comprehensive mapping of all phosphorylation sites and the elucidation of their specific roles remain a key objective. Furthermore, exploring other potential PTMs, such as ubiquitination and SUMOylation, and understanding their interplay with phosphorylation will provide a more complete picture of Cep164 regulation. For drug development professionals, understanding these regulatory networks offers potential therapeutic targets for ciliopathies and cancers characterized by genomic instability.

References

Technical Guide: Subcellular Localization of Cep164 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Centrosomal Protein 164 (Cep164) is a key regulator of primary cilium formation and is implicated in the DNA damage response. Its precise subcellular localization is critical to its function. This technical guide provides a comprehensive overview of the current understanding of the subcellular localization of human Cep164 isoforms. While two primary transcript variants have been identified, the majority of existing research focuses on the canonical isoform 1. This document summarizes the known localization of Cep164, details the experimental protocols used for these determinations, and presents the signaling pathways in which Cep164 participates.

Introduction

Cep164 is a 164 kDa protein that plays a crucial role in ciliogenesis by localizing to the distal appendages of the mature mother centriole. This localization is essential for the docking of the basal body to the cell membrane, a critical early step in the formation of the primary cilium. The human CEP164 gene encodes at least two transcript variants, giving rise to distinct protein isoforms. Understanding the specific subcellular distribution of these isoforms is vital for elucidating their respective roles in cellular processes and their involvement in ciliopathies and cancer.

Subcellular Localization of Cep164

Current research has predominantly characterized the localization of the canonical Cep164 isoform 1 (encoded by transcript NM_014956). Information regarding the specific localization of isoform 2 (encoded by transcript NM_001271933) is limited, and further research is required to determine if its localization differs significantly from isoform 1.

Established Localization of Cep164 (Primarily Isoform 1)

The primary and most well-documented subcellular localization of Cep164 is the distal appendages of the mature (mother) centriole.[1][2][3][4] This has been consistently demonstrated across multiple cell types using high-resolution microscopy techniques.[5] Additionally, a pool of Cep164 has been identified in the nucleus, where it is suggested to play a role in the DNA damage response.[6][7]

Table 1: Summary of Cep164 Subcellular Localization

Subcellular CompartmentDescriptionSupporting Evidence
Distal Appendages of Mature Centriole Cep164 is a core component of the nine-bladed distal appendage structure at the distal end of the mother centriole. This localization is critical for initiating primary cilium formation.[1][2][3][4]Immunofluorescence Microscopy, Immunogold Electron Microscopy[8][2]
Nucleus A sub-fraction of Cep164 is present in the nucleus and is implicated in the DNA damage response pathway.[7]Cell Fractionation and Western Blotting, Immunofluorescence Microscopy[9]
Differential Localization of Cep164 Isoforms

Direct quantitative comparisons of the subcellular localization of Cep164 isoform 1 and isoform 2 are currently lacking in the scientific literature. While both isoforms are known to be involved in ciliogenesis, it is plausible that they exhibit differential localization patterns that could reflect distinct functional nuances. Future research employing isoform-specific antibodies or tagged proteins is necessary to elucidate the precise distribution of each isoform.

Signaling Pathways and Molecular Interactions

The function of Cep164 is intrinsically linked to its interaction with other proteins. Its recruitment to the distal appendages and its role in ciliogenesis and the DNA damage response are mediated by a network of protein-protein interactions.

The Ciliogenesis Pathway

Cep164 acts as a crucial scaffold at the distal appendages, recruiting key proteins required for the initiation of ciliogenesis. A primary function is the recruitment of Tau tubulin kinase 2 (TTBK2), which then phosphorylates downstream targets to promote the removal of the ciliary cap protein CP110 and the subsequent docking of the basal body to the cell membrane.[10] Cep164 also interacts with components of the vesicular transport machinery, such as Rabin8 and Rab8, to facilitate the delivery of vesicles to the base of the forming cilium.[11]

Ciliogenesis_Pathway cluster_Distal_Appendage Distal Appendage Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 Recruits Rabin8 Rabin8 Cep164->Rabin8 Interacts with CP110_removal CP110 Removal TTBK2->CP110_removal Promotes Rab8 Rab8 Rabin8->Rab8 Activates Vesicle_Docking Vesicle Docking Rab8->Vesicle_Docking Mediates Ciliogenesis Ciliogenesis CP110_removal->Ciliogenesis Vesicle_Docking->Ciliogenesis

Figure 1: Cep164's central role in initiating ciliogenesis.
The DNA Damage Response Pathway

In response to DNA damage, Cep164 is reported to translocate to the nucleus and participate in the ATR/ATM signaling cascade. It interacts with key DNA damage response proteins, although the precise mechanisms and the specific isoform involved require further investigation.

DNA_Damage_Response DNA_Damage DNA Damage ATR_ATM ATR/ATM Signaling DNA_Damage->ATR_ATM Cep164_Nuclear Nuclear Cep164 ATR_ATM->Cep164_Nuclear Mobilizes DDR_Proteins DDR Proteins Cep164_Nuclear->DDR_Proteins Interacts with Cell_Cycle_Arrest Cell Cycle Arrest & Repair DDR_Proteins->Cell_Cycle_Arrest

Figure 2: Involvement of Cep164 in the DNA damage response.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the subcellular localization of Cep164.

Immunofluorescence Microscopy for Centrosomal Proteins

This protocol outlines the steps for visualizing Cep164 at the centrosome in cultured cells.

Materials:

  • Mammalian cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20

  • Primary antibody: Rabbit anti-Cep164

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture to the desired confluency.

  • Fixation:

    • PFA Fixation: Wash cells twice with PBS. Incubate with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.

    • Methanol Fixation: Wash cells twice with PBS. Incubate with ice-cold methanol for 10 minutes at -20°C. Wash three times with PBS.

  • Permeabilization: Incubate cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS. (Skip this step if using methanol fixation).

  • Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-Cep164 antibody in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 (PBST), 5 minutes each wash.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBST, 5 minutes each wash, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the coverslips once with PBS and mount them onto a glass slide using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

IF_Workflow Start Cells on Coverslip Fixation Fixation (PFA or Methanol) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-Cep164) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Figure 3: Workflow for immunofluorescence staining of Cep164.
Immunogold Electron Microscopy for Ultrastructural Localization

This protocol provides a method for high-resolution localization of Cep164 to the distal appendages.[11][12][13][14][15]

Materials:

  • Cell pellets

  • Fixative: 2% paraformaldehyde and 0.2% glutaraldehyde in 0.1 M phosphate buffer (PB)

  • Embedding resin (e.g., LR White)

  • Nickel grids

  • Blocking solution: 5% BSA in PBS

  • Primary antibody: Rabbit anti-Cep164

  • Secondary antibody: Goat anti-rabbit IgG conjugated to gold nanoparticles (e.g., 10 nm)

  • Uranyl acetate and lead citrate for contrasting

Procedure:

  • Fixation: Fix cell pellets in fixative for 2 hours at room temperature.

  • Rinsing: Rinse samples three times in 0.1 M PB.

  • Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed in LR White resin according to the manufacturer's protocol.

  • Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) and collect them on nickel grids.

  • Blocking: Float the grids on a drop of blocking solution for 30 minutes.

  • Primary Antibody Incubation: Transfer the grids to a drop of diluted primary anti-Cep164 antibody and incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the grids by floating them on several drops of PBS.

  • Secondary Antibody Incubation: Transfer the grids to a drop of the gold-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the grids thoroughly with distilled water.

  • Contrasting: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the grids using a transmission electron microscope.

siRNA-mediated Knockdown of Cep164 Isoforms

This protocol describes how to specifically reduce the expression of Cep164 isoforms to study the functional consequences on localization.[16][17][18][19][20]

Materials:

  • Cultured mammalian cells

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • siRNA duplexes targeting specific exons of Cep164 isoform 1 or 2

  • Control non-targeting siRNA

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.

  • siRNA-lipid Complex Formation:

    • Dilute the specific Cep164 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • Analysis: After incubation, analyze the cells for Cep164 knockdown efficiency by Western blotting or qRT-PCR and assess the phenotypic consequences, such as changes in protein localization by immunofluorescence.

Conclusion and Future Directions

The subcellular localization of Cep164 to the distal appendages of the mature centriole is firmly established as a cornerstone of its function in ciliogenesis. The emerging role of nuclear Cep164 in the DNA damage response adds another layer of complexity to our understanding of this multifaceted protein. A significant gap in our knowledge is the differential localization and function of the two main Cep164 isoforms. Future research should prioritize the development of isoform-specific tools to enable a direct comparison of their subcellular distribution and binding partners. Such studies will be instrumental in fully dissecting the roles of each Cep164 isoform in health and disease, paving the way for the development of targeted therapies for ciliopathies and other associated disorders.

References

Methodological & Application

Application Notes: Validation of Anti-Cep164 Antibody for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Centrosomal protein 164 (Cep164) is a critical component of the distal appendages of the mother centriole, playing a fundamental role in the formation of primary cilia.[1][2][3] Primary cilia are microtubule-based organelles that act as cellular antennae, sensing extracellular signals and regulating various signaling pathways crucial for development and tissue homeostasis.[1][2][4] Given its central role in ciliogenesis, Cep164 is a key protein of interest in studies related to developmental disorders, cancer, and ciliopathies such as Nephronophthisis.[5][6] Furthermore, Cep164 has been implicated in the DNA damage response (DDR) and the maintenance of genomic stability.[5][6]

Accurate detection of Cep164 localization is paramount for understanding its function. Immunofluorescence (IF) is the method of choice for visualizing the subcellular localization of proteins like Cep164. However, the reliability of IF data is entirely dependent on the specificity and quality of the primary antibody used. This document provides a detailed protocol for the validation and use of a rabbit polyclonal anti-Cep164 antibody for immunofluorescence applications.

Expected Localization

A successfully validated anti-Cep164 antibody should demonstrate specific staining at the distal appendages of the mature (mother) centriole.[1][2] In ciliated cells, this will appear as a distinct punctum at the base of the primary cilium.[2][7] In cycling cells, typically one or two dots per cell (corresponding to the G1 or G2 phases, respectively) should be observed, co-localizing with other centrosomal markers like γ-tubulin. The antibody should specifically recognize the mother centriole and not the daughter centriole.[7]

Quantitative Data Summary

The following tables summarize typical experimental parameters for the validation of an anti-Cep164 antibody.

Table 1: Antibody Specifications

ParameterSpecification
Product Name Anti-Cep164 Antibody
Host Species Rabbit
Clonality Polyclonal
Isotype IgG
Immunogen Recombinant protein fragment of human Cep164
Validated Applications Immunofluorescence (IF/ICC), Immunohistochemistry (IHC), Western Blot (WB)
Supplier Multiple vendors available (e.g., Novus Biologicals, Abcam, Santa Cruz Biotechnology)[8]

Table 2: Recommended Dilutions for Immunofluorescence

ApplicationDilution RangeNotes
Immunofluorescence (IF/ICC) 0.25 - 4 µg/mLThe optimal dilution should be determined experimentally by titration.
Immunohistochemistry (IHC-P) 1:200 - 1:500Antigen retrieval is recommended.

Table 3: Recommended Cell Lines for Validation

Cell LineDescriptionExpected Cep164 ExpressionNotes
hTERT-RPE1 Human retinal pigment epithelial cellsEndogenousWidely used for primary cilia studies; form cilia upon serum starvation.[2]
U2OS Human osteosarcoma cellsEndogenousGood for observing centrosomal localization throughout the cell cycle.[2]
HeLa Human cervical cancer cellsEndogenousCommonly used cell line for general protein localization.
Cep164-knockdown/-knockout cells Genetically modified cell lineReduced or absentEssential for confirming antibody specificity (Negative Control).[3][7]

Experimental Protocols & Workflows

Logical Workflow for Antibody Validation

The following diagram outlines the logical steps required to validate an anti-Cep164 antibody for immunofluorescence, ensuring specificity and reproducibility.

Antibody_Validation_Workflow cluster_0 Initial Characterization cluster_1 Specificity Confirmation cluster_2 Final Validation Titration Perform Antibody Titration (Determine Optimal Concentration) Positive_Control Stain Positive Control Cells (e.g., hTERT-RPE1, U2OS) Titration->Positive_Control Use optimal dilution Localization_Check Verify Correct Subcellular Localization (Mother Centriole/Basal Body) Positive_Control->Localization_Check Negative_Control Stain Negative Control Cells (Cep164 Knockdown/Knockout) Localization_Check->Negative_Control If localization is correct Signal_Loss Confirm Loss of Specific Signal Negative_Control->Signal_Loss Co_localization Co-stain with Centrosomal Marker (e.g., γ-tubulin, Centrin) Signal_Loss->Co_localization If signal is absent Western_Blot Confirm Specificity by Western Blot (Optional but Recommended) Co_localization->Western_Blot Validation_Complete Validation Complete Western_Blot->Validation_Complete

Caption: Logical workflow for Cep164 antibody validation.

Detailed Immunofluorescence Protocol

This protocol is optimized for cultured mammalian cells (e.g., hTERT-RPE1 or U2OS) grown on glass coverslips.

A. Materials and Reagents

  • Cells: hTERT-RPE1 or U2OS cells cultured on sterile glass coverslips.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS, ice-cold.

  • Permeabilization Buffer: 0.2% - 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS.[9]

  • Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS.[9]

  • Primary Antibody: Anti-Cep164 antibody (e.g., Rabbit Polyclonal), diluted in Antibody Dilution Buffer.

  • Secondary Antibody: Fluorochrome-conjugated Goat anti-Rabbit IgG, diluted in Antibody Dilution Buffer.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Anti-fade mounting medium (e.g., Prolong Gold).[9]

  • Phosphate Buffered Saline (PBS) .

B. Staining Procedure

  • Cell Culture: Seed cells onto glass coverslips in a petri dish or multi-well plate and culture until they reach 60-70% confluency. For ciliation studies in hTERT-RPE1 cells, serum-starve the cells for 24-48 hours prior to fixation to induce cilium formation.[2][7]

  • Fixation: Gently wash the cells once with PBS. Fix the cells with ice-cold 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular epitopes.

  • Washing: Repeat the washing step (B.3).

  • Blocking: Block non-specific antibody binding by incubating the coverslips in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the anti-Cep164 antibody to its optimal concentration in the Antibody Dilution Buffer. Aspirate the blocking solution and incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step (B.8).

  • Nuclear Staining: Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

  • Final Wash: Wash the coverslips one final time with PBS for 5 minutes.

  • Mounting: Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium. Seal the edges with clear nail polish and allow to dry.

  • Imaging: Store the slides at 4°C in the dark. Image using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorochrome and DAPI.

Signaling Pathway Context

Cep164 is a key player in the initial steps of ciliogenesis. It acts as a docking factor at the mother centriole for proteins required to initiate the formation of the primary cilium.

Cep164_Signaling_Pathway Mother_Centriole Mother Centriole (Basal Body) Cep164 Cep164 Mother_Centriole->Cep164 localized at Distal Appendages TTBK2 TTBK2 Kinase Cep164->TTBK2 recruits CP110_Removal Removal of CP110 (Ciliogenesis Inhibitor) TTBK2->CP110_Removal triggers IFT_Proteins IFT Protein Recruitment (Intraflagellar Transport) TTBK2->IFT_Proteins triggers Cilium_Assembly Primary Cilium Assembly CP110_Removal->Cilium_Assembly IFT_Proteins->Cilium_Assembly

Caption: Role of Cep164 in initiating primary cilium assembly.

One of the primary functions of Cep164 is to recruit Tau tubulin kinase 2 (TTBK2) to the distal appendages.[4] Once recruited, TTBK2 triggers downstream events essential for ciliogenesis, including the removal of the centriolar capping protein CP110 (a known inhibitor of cilium assembly) and the recruitment of intraflagellar transport (IFT) proteins, which are necessary for building the ciliary axoneme.[4]

Troubleshooting

Table 4: Common Immunofluorescence Issues and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal - Antibody concentration too low.- Inefficient permeabilization.- Over-fixation masking the epitope.[10]- Titrate the primary antibody to a higher concentration.- Increase Triton X-100 concentration or incubation time.- Reduce fixation time or perform antigen retrieval.
High Background - Antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Secondary antibody non-specific binding.[11][12]- Decrease primary/secondary antibody concentration.- Increase blocking time or change blocking reagent.- Increase the number and duration of wash steps.- Run a secondary-only control; use a pre-adsorbed secondary antibody.
Non-specific Staining - Primary antibody has poor specificity.- Cross-reactivity of secondary antibody.- Validate antibody with a negative control (knockdown/knockout cells).- Ensure the secondary antibody was raised against the primary antibody's host species.[11]
Signal Fades Quickly (Photobleaching) - Fluorophore is not stable.- Excessive exposure to excitation light.- Use a high-quality anti-fade mounting medium.- Minimize light exposure during imaging; use lower laser power and shorter exposure times.[10]

References

Application Notes and Protocols for the Purification of Recombinant Cep164 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Centrosomal protein 164 (Cep164) is a key regulator of primary cilium formation, a process essential for various signaling pathways implicated in development and disease.[1] The protein localizes to the distal appendages of the mother centriole and is crucial for the docking of the basal body to the cell membrane, a critical early step in ciliogenesis.[2][3] Furthermore, Cep164 plays a vital role in the DNA damage response and in maintaining genomic stability.[4][5] Given its central role in these cellular processes, obtaining high-purity recombinant Cep164 is essential for in-depth biochemical and structural studies, for use in drug screening assays, and for the development of therapeutic strategies targeting ciliopathies and cancer.

This document provides detailed protocols for the expression and purification of recombinant fragments of human Cep164 from Escherichia coli. The methods described leverage affinity chromatography as an initial capture step, followed by ion-exchange and size-exclusion chromatography for further purification to achieve high homogeneity. Protocols for both N-terminally His-tagged and GST-tagged Cep164 fragments are provided, offering flexibility depending on the downstream application and available resources.

Quantitative Data Summary

The yield and purity of recombinant proteins are critical parameters for successful downstream applications. The following table summarizes expected quantitative data for the purification of recombinant Cep164 fragments from E. coli, based on published data and typical outcomes for similar proteins.

Purification StepAffinity TagTypical Yield (mg/L of culture)Purity (%)Reference
Affinity ChromatographyHis-tag1 - 5>80[6][7]
Affinity ChromatographyGST-tag2 - 10>85[8]
Ion-Exchange ChromatographyHis-tag or GST-tag0.5 - 4>90[9]
Size-Exclusion ChromatographyHis-tag or GST-tag0.2 - 2>95[10]

Note: Yields can vary significantly depending on the specific Cep164 construct, expression conditions, and the efficiency of each purification step.

Experimental Protocols

Protocol 1: Purification of N-terminal His6-tagged Cep164 fragment (aa 1-298)

This protocol is adapted from methodologies used for the expression and purification of N-terminal fragments of Cep164 in E. coli.[2][11]

1. Expression in E. coli

  • Transform E. coli BL21(DE3) cells with a pET28b+ vector containing the coding sequence for the N-terminal fragment of human Cep164 (amino acids 1-298) with an N-terminal His6-tag.

  • Inoculate a 10 mL LB medium containing 50 µg/mL kanamycin with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium containing 50 µg/mL kanamycin with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Cell Lysis (Denaturing Conditions)

Note: Purification under denaturing conditions is often necessary for His-tagged proteins expressed in E. coli that form inclusion bodies.[11][12]

  • Resuspend the cell pellet in 20 mL of denaturing lysis buffer (100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 8.0).

  • Stir the suspension for 1 hour at room temperature to solubilize the inclusion bodies.

  • Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at room temperature.

  • Collect the supernatant containing the solubilized His-tagged Cep164 fragment.

3. Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA agarose column (5 mL bed volume) with 10 column volumes of denaturing lysis buffer.

  • Load the clarified lysate onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 column volumes of denaturing wash buffer (100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 6.3).

  • Elute the protein with 5 column volumes of denaturing elution buffer (100 mM NaH2PO4, 10 mM Tris-Cl, 8 M Urea, pH 4.5). Collect 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified Cep164 fragment.

4. Refolding and Further Purification (Optional)

If a folded protein is required, the eluted protein can be refolded by dialysis against a series of buffers with decreasing urea concentrations. The refolded protein can then be further purified by ion-exchange and size-exclusion chromatography as described in Protocol 2.

Protocol 2: Purification of N-terminal GST-tagged Cep164 fragment

This protocol outlines a multi-step purification strategy for a GST-tagged Cep164 fragment, resulting in a high-purity product.

1. Expression and Cell Lysis (Native Conditions)

  • Follow the expression protocol as described in Protocol 1, using a pGEX vector and an appropriate antibiotic.

  • Resuspend the cell pellet in 20 mL of ice-cold lysis buffer (50 mM Tris-Cl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C. Collect the supernatant.

2. Glutathione Affinity Chromatography

  • Equilibrate a Glutathione-Sepharose column (5 mL bed volume) with 10 column volumes of wash buffer (50 mM Tris-Cl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Load the clarified lysate onto the column at a flow rate of 0.5 mL/min.

  • Wash the column with 20 column volumes of wash buffer.

  • Elute the GST-tagged Cep164 fragment with 5 column volumes of elution buffer (50 mM Tris-Cl pH 8.0, 10 mM reduced glutathione, 150 mM NaCl). Collect 1 mL fractions.

  • Analyze fractions by SDS-PAGE. Pool fractions containing the protein of interest.

3. Ion-Exchange Chromatography (Anion Exchange)

  • Perform a buffer exchange on the pooled fractions from the affinity step into a low-salt buffer (e.g., 20 mM Tris-Cl pH 8.0, 20 mM NaCl, 1 mM DTT) using a desalting column or dialysis.

  • Equilibrate a Hi-Trap Q-FF column with the low-salt buffer.

  • Load the protein sample onto the column.

  • Wash the column with the low-salt buffer until the UV absorbance returns to baseline.

  • Elute the protein with a linear gradient of 20 mM to 1 M NaCl in the same buffer over 20 column volumes.

  • Collect fractions and analyze by SDS-PAGE to identify the purified Cep164 fragment.

4. Size-Exclusion Chromatography (Gel Filtration)

  • Concentrate the pooled fractions from the ion-exchange step.

  • Equilibrate a Superdex S75 or Sephacryl S-300 column with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Load the concentrated protein sample onto the column.

  • Elute the protein with the same buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the pure, monomeric Cep164 fragment.

Mandatory Visualizations

Cep164-TTBK2 Signaling Pathway in Ciliogenesis

Cep164_TTBK2_Pathway cluster_centriole Mother Centriole Cep164 Cep164 DistalAppendages Distal Appendages Cep164->DistalAppendages localization TTBK2_centriole TTBK2 Cep164->TTBK2_centriole interaction (WW domain) TTBK2_cytoplasm TTBK2 (cytoplasm) TTBK2_cytoplasm->TTBK2_centriole recruitment Ciliogenesis Ciliogenesis TTBK2_centriole->Ciliogenesis promotion

Caption: Cep164 at the distal appendages of the mother centriole recruits TTBK2, initiating ciliogenesis.

Experimental Workflow for Recombinant Cep164 Purification

Purification_Workflow Start E. coli Expression of Cep164 Fragment CellLysis Cell Lysis Start->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA or Glutathione) Clarification->AffinityChrom IonExchange Ion-Exchange Chromatography AffinityChrom->IonExchange SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion PureProtein Pure Recombinant Cep164 SizeExclusion->PureProtein

Caption: A multi-step chromatographic workflow for purifying recombinant Cep164.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein expression Suboptimal codon usage in E. coliSynthesize a codon-optimized gene for the Cep164 fragment.
Protein toxicity to E. coliLower the induction temperature (e.g., 18-25°C) and IPTG concentration, or use a weaker promoter.[13]
Protein is in inclusion bodies (for native purification) High expression rate leading to misfoldingLower the induction temperature and IPTG concentration.[13] Co-express with molecular chaperones.
Lysis buffer compositionOptimize lysis buffer with additives like glycerol, non-ionic detergents, or reducing agents.[14]
Low binding to affinity column His-tag or GST-tag is inaccessibleClone the tag at the other terminus of the protein. If using denaturing conditions for His-tag, ensure complete unfolding.
Incorrect buffer conditionsEnsure the pH and salt concentrations of the binding buffer are optimal for the affinity interaction.[6]
Protein precipitates after elution High protein concentrationElute into a buffer containing stabilizing agents like glycerol or arginine. Perform elution in smaller volumes to avoid high local concentrations.
Buffer composition is not optimal for stabilityScreen different buffer conditions (pH, salt concentration) for long-term stability.
Presence of contaminants after final step Inefficient separation at a particular stepOptimize the gradient for ion-exchange chromatography or choose a size-exclusion column with a more appropriate separation range.[10][15]
Proteolytic degradationAdd a broad-spectrum protease inhibitor cocktail during lysis and keep the protein at 4°C throughout the purification process.[13]

References

Application Notes and Protocols for Cep164 Protein-Protein Interaction Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Centrosomal protein 164 (Cep164) is a key regulatory protein localized to the distal appendages of the mother centriole. It plays a critical role in the initial stages of primary cilium formation (ciliogenesis) and is also implicated in the DNA damage response (DDR).[1][2][3] Understanding the protein-protein interaction network of Cep164 is crucial for elucidating the molecular mechanisms governing these fundamental cellular processes and for identifying potential therapeutic targets in associated diseases, such as ciliopathies and cancer.

This document provides detailed application notes and protocols for screening and validating Cep164 protein-protein interactions. It includes summaries of known interactions, step-by-step experimental procedures for common screening techniques, and visualizations of relevant signaling pathways and experimental workflows.

Known Cep164 Interaction Partners and Binding Affinities

Cep164 is a multidomain protein, including an N-terminal WW domain, three coiled-coil regions, and a C-terminal domain.[2][4] These domains mediate its interactions with various partners. The primary functions of Cep164 in ciliogenesis are orchestrated through its interactions with Tau tubulin kinase 2 (TTBK2) and components of the vesicular transport machinery, Rabin8 and Rab8.

Interacting PartnerCep164 DomainBinding Affinity (Kd)Functional RoleScreening Method
TTBK2 N-terminal WW domain~60 µM[5]Recruitment of TTBK2 to the mother centriole, initiating ciliogenesis.[6][7][8]Yeast Two-Hybrid, Co-Immunoprecipitation[7][8]
Rabin8 C-terminal regionNot availableDocking of vesicles at the mother centriole.[6][9]Yeast Two-Hybrid, Co-Immunoprecipitation[9][10]
Rab8 C-terminal regionNot availableVesicular transport and membrane biogenesis for ciliogenesis.[6][9]Co-Immunoprecipitation[9]
Chibby1 (Cby1) Coiled-coil domainsNot availableFacilitates the interaction between Cep164 and Rabin8.[4][11]Co-Immunoprecipitation[11]
Dishevelled-3 (Dvl3) Not specifiedNot availablePotential role in ciliogenesis regulation.[12]Not specified
NPHP3 Not specifiedNot availableImplicated in nephronophthisis-related ciliopathies.[4]Not specified
NPHP4 Not specifiedNot availableImplicated in nephronophthisis-related ciliopathies.[4]Not specified
ARL13B Not specifiedNot availableFunctional network for INPP5E ciliary targeting.[4]Not specified

Signaling Pathways and Experimental Workflows

Cep164-Mediated Ciliogenesis Initiation

The initiation of primary cilium formation is a tightly regulated process at the mother centriole. Cep164 acts as a scaffold, recruiting key downstream effectors. The N-terminal WW domain of Cep164 directly interacts with TTBK2, recruiting it to the distal appendages.[7][8] This recruitment is essential for the subsequent removal of the centriolar capping protein CP110, a critical step for axoneme extension.[4] Independently, the C-terminal region of Cep164 interacts with Rabin8, a guanine nucleotide exchange factor (GEF) for the small GTPase Rab8.[6][9][13] This interaction is crucial for docking Rab8-positive vesicles at the mother centriole, which provides the membrane for the growing cilium.[6][9]

Cep164_Ciliogenesis_Pathway Cep164 Signaling in Ciliogenesis Initiation cluster_centriole Mother Centriole Distal Appendage Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 recruits (N-terminus) Rabin8 Rabin8 Cep164->Rabin8 recruits (C-terminus) CP110 CP110 Removal TTBK2->CP110 Axoneme Axoneme Elongation CP110->Axoneme Rab8_GTP Rab8-GTP Rabin8->Rab8_GTP activates Rab8_GDP Rab8-GDP Rab8_GDP->Rab8_GTP Vesicle Vesicle Docking Rab8_GTP->Vesicle Ciliary_Membrane Ciliary Membrane Formation Vesicle->Ciliary_Membrane Ciliary_Membrane->Axoneme

Cep164 signaling in ciliogenesis initiation.
Experimental Workflow for Cep164 Interaction Screening

A typical workflow for identifying and validating Cep164 protein-protein interactions involves a discovery phase using a high-throughput method like Yeast Two-Hybrid (Y2H), followed by validation with co-immunoprecipitation (Co-IP) and subsequent identification of interaction partners by mass spectrometry (MS).

Experimental_Workflow Workflow for Cep164 Interaction Screening Y2H Yeast Two-Hybrid (Y2H) Screening (Discovery of potential interactors) CoIP Co-Immunoprecipitation (Co-IP) (Validation in mammalian cells) Y2H->CoIP Candidate interactors MS Mass Spectrometry (MS) (Identification of Co-IP partners) CoIP->MS Purified protein complexes Validation Functional Validation (e.g., siRNA rescue, localization studies) MS->Validation Validated interactors

References

Application Notes and Protocols for Live-Cell Imaging of Cep164 Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Centrosomal protein 164 (Cep164) is a key component of the distal appendages of the mother centriole, which transforms into the basal body to initiate the formation of the primary cilium.[1] The primary cilium is a microtubule-based sensory organelle that plays critical roles in signaling pathways essential for development and cellular homeostasis.[1] Cep164 is indispensable for the early stages of ciliogenesis, specifically in docking the basal body to the cell membrane.[2][3] Live-cell imaging has become an invaluable tool for dissecting the spatiotemporal dynamics of proteins like Cep164, offering insights into the assembly and function of the primary cilium in real-time.[4][5] These application notes provide detailed protocols for visualizing and quantifying Cep164 dynamics at the centrosome, intended for researchers in cell biology and professionals in drug development investigating ciliopathies and related cellular processes.

Signaling Pathway and Recruitment of Cep164

Cep164 functions within a hierarchical protein network at the distal appendages.[6] Its recruitment and function are critical for subsequent steps in ciliogenesis, including the recruitment of Tau tubulin kinase 2 (TTBK2), which is essential for the removal of inhibitory factors and the initiation of axoneme extension.[7][8] Furthermore, Cep164 is crucial for anchoring preciliary vesicles at the mother centriole via its interaction with Rab8 and its guanine nucleotide exchange factor, Rabin8.[9][10]

cluster_function Cep164-Mediated Ciliogenesis Events CEP83 CEP83 SCLT1 SCLT1 CEP83->SCLT1 recruits CEP164 Cep164 SCLT1->CEP164 recruits TTBK2 TTBK2 CEP164->TTBK2 recruits Vesicles Rab8+ Vesicles CEP164->Vesicles docks IFT_Proteins IFT Protein Recruitment (e.g., IFT88) CEP164->IFT_Proteins recruits CP110 CP110 Removal TTBK2->CP110 promotes Cilium Primary Cilium Formation Vesicles->Cilium CP110->Cilium IFT_Proteins->Cilium

Caption: Hierarchical recruitment pathway of Cep164 and its downstream effectors in ciliogenesis.

Quantitative Data Summary: Functional Roles of Distal Appendage Proteins

Recent studies have categorized distal appendage (DA) proteins into distinct functional modules that regulate either the assembly or disassembly of the primary cilium.[2][11] This classification is crucial for interpreting dynamic data from live-cell imaging experiments.

ProteinFunctional ModulePrimary Role in Ciliary DynamicsKey Interactions
Cep164 AssemblyEssential for basal body docking and ciliary vesicle recruitment.[2][3]TTBK2, Rab8, NPHP1, IFT88[3][7]
CEP83 AssemblyEssential for ciliary assembly and centriole docking.[2][12]SCLT1, CEP89[6]
SCLT1 AssemblyEssential for ciliary assembly.[2]CEP164, ANKRD26[6]
CEP89 DisassemblyRegulates the kinetics of ciliary disassembly.[2][11]
FBF1 DisassemblySpecifically regulates ciliary disassembly.[2][11]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescently-Tagged Cep164

This protocol details the procedure for preparing cells and acquiring time-lapse images of Cep164 dynamics during ciliogenesis. The human telomerase immortalized retinal pigment epithelial (hTERT-RPE1) cell line is recommended due to its robust and well-characterized ciliogenesis upon serum starvation.[13]

1. Cell Line Preparation (Choose one option):

  • A) Transient Transfection:

    • Plate hTERT-RPE1 cells on glass-bottom dishes suitable for high-resolution microscopy.

    • At 60-80% confluency, transfect cells with a plasmid encoding Cep164 fused to a fluorescent protein (e.g., GFP-Cep164) using a lipid-based transfection reagent according to the manufacturer's instructions.

    • Allow 24 hours for protein expression before inducing ciliogenesis. Note: Overexpression may lead to artifacts; use the lowest possible plasmid concentration that gives a detectable signal.[3]

  • B) Stable Cell Line Generation:

    • Generate a stable cell line expressing fluorescently-tagged Cep164 using lentiviral transduction or a system like Flp-In T-REx for inducible expression. This provides more uniform expression levels.[13]

    • Select and expand a clonal population with expression levels close to endogenous levels.

  • C) Endogenous Tagging (Recommended):

    • Use CRISPR/Cas9-mediated genome editing to insert a fluorescent tag (e.g., mNeonGreen) at the endogenous Cep164 locus in hTERT-RPE1 cells.[14]

    • This method avoids overexpression artifacts and ensures physiological protein dynamics.[14]

    • Validate correct integration and expression by PCR, sequencing, and Western blot.

2. Induction of Ciliogenesis:

  • Once cells reach 100% confluency, wash them twice with phosphate-buffered saline (PBS).

  • Replace the growth medium (e.g., DMEM/F12 with 10% FBS) with serum-free medium to induce cell cycle arrest and promote ciliogenesis.[3]

  • Incubate cells in serum-free medium for 24-48 hours. Ciliogenesis typically initiates within this timeframe.

3. Live-Cell Imaging Setup:

  • Use a spinning-disk confocal microscope equipped with a high-sensitivity camera and an environmental chamber.[4][15]

  • Maintain physiological conditions throughout the imaging experiment: 37°C and 5% CO₂.

  • Use a CO₂-independent imaging medium (e.g., Leibovitz's L-15 or custom formulations) to maintain pH stability.[16]

  • Select a 60x or 100x oil-immersion objective with a high numerical aperture (NA ≥ 1.4) for optimal resolution.

4. Image Acquisition:

  • Identify cells with fluorescently-labeled Cep164 localized to a single punctum (the mother centriole) per centrosome.[1]

  • To monitor the recruitment and dynamics of Cep164, acquire multi-channel, time-lapse images. A second channel with a basal body marker (e.g., Centrin-RFP) can aid in tracking.[4]

  • Capture Z-stacks (e.g., 15 stacks with a 0.5 µm interval) at each time point to ensure the basal body remains in focus.[4]

  • Set the time interval based on the process being studied. For recruitment kinetics during early ciliogenesis, an interval of 5-10 minutes is appropriate.[4]

  • Minimize phototoxicity by using the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[17]

Protocol 2: Quantitative Image Analysis

This protocol outlines basic steps for extracting quantitative data from the time-lapse image series.

1. Image Pre-processing:

  • Use software like ImageJ/Fiji or MATLAB for analysis.

  • Generate maximum intensity projections of the Z-stacks for each time point to visualize the centrosome clearly.

  • Apply a background subtraction algorithm to reduce noise.

2. Measurement of Cep164 Recruitment:

  • Define a region of interest (ROI) of a fixed size around the Cep164 signal at the basal body for each time point.

  • Measure the mean or integrated fluorescence intensity within the ROI for each frame.

  • Plot the fluorescence intensity over time to generate a recruitment curve. This can be used to determine the rate and extent of Cep164 accumulation at the basal body upon induction of ciliogenesis.

3. Colocalization Analysis:

  • For multi-color imaging experiments (e.g., Cep164-GFP and TTBK2-RFP), perform colocalization analysis.

  • Calculate Pearson's or Manders' colocalization coefficients for the signals at the basal body to quantify the degree of spatial overlap between Cep164 and its binding partners over time.

Experimental Workflow

The overall process from cell preparation to final data analysis follows a structured workflow.

A Cell Line Preparation (e.g., CRISPR Tagging of Cep164) B Cell Seeding & Culture (Glass-bottom dish) A->B C Induce Ciliogenesis (Serum Starvation for 24-48h) B->C D Live-Cell Imaging (Spinning-Disk Confocal, 37°C, 5% CO2) C->D E Image Processing (Max Projection, Background Subtraction) D->E F Quantitative Analysis (Intensity vs. Time, Colocalization) E->F G Data Interpretation & Visualization F->G

Caption: General workflow for live-cell imaging and quantitative analysis of Cep164 dynamics.

References

Application Notes and Protocols for Cep164 siRNA-Mediated Depletion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the targeted depletion of Centrosomal Protein 164 (Cep164) using small interfering RNA (siRNA). The protocols detailed below are intended for researchers in cell biology, developmental biology, and drug discovery who are investigating the roles of Cep164 in cellular processes, particularly in the formation and function of primary cilia.

Introduction

Cep164 is a crucial protein localized to the distal appendages of the mother centriole, playing a pivotal role in the early stages of primary ciliogenesis.[1] It functions as a key regulator in two distinct but essential pathways for the initiation of cilia formation: the docking of the primary ciliary vesicle and the recruitment of the kinase TTBK2.[2][3][4] Gene silencing of Cep164 through RNA interference (RNAi) is a powerful method to study its function, leading to a significant reduction in the formation of primary cilia.[1] These protocols provide detailed methodologies for siRNA-mediated depletion of Cep164, and for the subsequent analysis of the resulting cellular phenotypes.

Data Presentation

Quantitative Effects of Cep164 Depletion on Primary Cilia Formation

The depletion of Cep164 has been shown to drastically inhibit the formation of primary cilia in various cell lines. The following table summarizes the quantitative data from key studies.

Cell LinesiRNA TreatmentCiliated Cells (%) - ControlCiliated Cells (%) - Cep164 DepletedReference
hTERT-RPE1Two different Cep164 siRNA duplexes~95%~3.6%[1]
hTERT-RPE1Four independent siRNAsNot specifiedDrastically reduced[2]
U2OSTwo different Cep164 siRNA duplexesNot specifiedStaining abolished[1]

Note: The efficiency of ciliogenesis inhibition is directly correlated with the extent of Cep164 protein depletion. A reduction of 40-85% of the centrosome-associated Cep164 signal has been shown to strongly suppress cilia formation.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving Cep164 in primary ciliogenesis and a typical experimental workflow for Cep164 depletion studies.

Cep164_Signaling_Pathway cluster_vesicle_docking Vesicle Docking Pathway cluster_ttbk2_recruitment TTBK2 Recruitment Pathway Cep164_vd Cep164 Rabin8 Rabin8 Cep164_vd->Rabin8 recruits Rab8_GTP Rab8-GTP Rabin8->Rab8_GTP activates (GEF) Rab8_GDP Rab8-GDP Rab8_GDP->Rabin8 PCV Primary Ciliary Vesicle Rab8_GTP->PCV promotes docking to MC Mother Centriole PCV->MC Cep164_tr Cep164 TTBK2 TTBK2 Cep164_tr->TTBK2 recruits MC2 Mother Centriole Cep164_tr->MC2 CP110 CP110 (Cilia Inhibitor) TTBK2->CP110 promotes removal of IFT_Proteins IFT Proteins TTBK2->IFT_Proteins promotes recruitment of Axoneme Axoneme Elongation IFT_Proteins->Axoneme

Cep164 Signaling Pathways in Ciliogenesis

Cep164_Depletion_Workflow cluster_analysis Phenotypic Analysis start Day 1: Seed Cells (e.g., hTERT-RPE1) transfection Day 2: Transfect with Cep164 siRNA start->transfection induction Day 3: Induce Ciliogenesis (Serum Starvation) transfection->induction analysis Day 4-5: Analyze Phenotype induction->analysis western Western Blot (Confirm Cep164 Depletion) analysis->western if_staining Immunofluorescence (Assess Ciliogenesis) analysis->if_staining

References

Application Notes & Protocols: Generating Cep164 Mutant Cell Lines with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Centrosomal Protein 164 (Cep164) is a key regulator of primary cilium formation, an organelle crucial for various signaling pathways involved in development and disease.[1][2][3][4] Mutations in the CEP164 gene are associated with ciliopathies such as Nephronophthisis.[5][6] This document provides a detailed guide for generating Cep164 mutant cell lines using the CRISPR-Cas9 system, a powerful tool for precise genome editing.[7][8][9] These mutant cell lines are invaluable for studying the molecular functions of Cep164, dissecting associated signaling pathways, and for potential drug screening applications.

I. Cep164 Signaling in Ciliogenesis

Cep164 is a distal appendage protein of the mother centriole that plays a critical role in the initial steps of ciliogenesis.[1][3] Its primary function is to mediate the docking of vesicles to the mother centriole, a crucial step for the formation of the ciliary membrane.[1][10] Cep164 achieves this by interacting with key components of the vesicular transport machinery, including the Guanine Nucleotide Exchange Factor (GEF) Rabin8 and the GTPase Rab8.[1][10] Furthermore, Cep164 is essential for recruiting Tau Tubulin Kinase 2 (TTBK2) to the mother centriole, which in turn triggers the removal of the cilia assembly inhibitor CP110 and the recruitment of intraflagellar transport (IFT) proteins, thereby initiating axoneme extension.[2][4][11]

Below is a diagram illustrating the central role of Cep164 in the ciliogenesis signaling pathway.

Cep164_Signaling_Pathway cluster_centriole Mother Centriole cluster_vesicle_docking Vesicle Docking cluster_cilia_initiation Cilia Initiation Mother_Centriole Mother Centriole Distal_Appendages Distal Appendages Mother_Centriole->Distal_Appendages contains Cep164 Cep164 Rabin8 Rabin8 Cep164->Rabin8 recruits TTBK2 TTBK2 Cep164->TTBK2 recruits Distal_Appendages->Cep164 localizes to Vesicles Vesicles Ciliogenesis Ciliogenesis Vesicles->Ciliogenesis initiates membrane formation Rab8 Rab8 Rabin8->Rab8 activates Rab8->Vesicles mediates docking CP110_Removal CP110 Removal TTBK2->CP110_Removal triggers IFT_Recruitment IFT Protein Recruitment TTBK2->IFT_Recruitment triggers CP110_Removal->Ciliogenesis IFT_Recruitment->Ciliogenesis

Cep164 signaling pathway in ciliogenesis.

II. Experimental Workflow for Generating Cep164 Mutant Cell Lines

The overall workflow for generating Cep164 mutant cell lines using CRISPR-Cas9 involves several key stages, from the initial design of the guide RNAs to the final validation of the generated mutant clones.

Experimental_Workflow Start Start sgRNA_Design 1. sgRNA Design & Validation Start->sgRNA_Design CRISPR_Delivery 2. CRISPR-Cas9 Delivery sgRNA_Design->CRISPR_Delivery Single_Cell_Cloning 3. Single-Cell Cloning CRISPR_Delivery->Single_Cell_Cloning Genomic_Validation 4. Genomic Validation (Sequencing) Single_Cell_Cloning->Genomic_Validation Protein_Validation 5. Protein Validation (Western Blot) Genomic_Validation->Protein_Validation Phenotypic_Analysis 6. Phenotypic Analysis (Immunofluorescence) Protein_Validation->Phenotypic_Analysis End End Phenotypic_Analysis->End

CRISPR-Cas9 workflow for Cep164 knockout.

III. Data Presentation

Target ExonsgRNA Sequence (5' - 3')PAMOn-Target ScoreOff-Target Score
Exon 2GAGCUGCAGAGGCUGAAGCUAGG9285
Exon 4GCAUGAUGUUCUCCGACCGGAGG8878
Exon 7UCGAGCAGCUCAAGGAGAACAGG9590

Note: Scores are hypothetical and should be determined using sgRNA design tools.[12][13]

TargetForward Primer (5' - 3')Reverse Primer (5' - 3')
CEP164 Exon 2GCTGAGTTTGATGGCTCTGCAGTCCTCTTCCTCCTCATCG
CEP164 Exon 4CCTTCAGAGACAGCCGACTTTGAAGAGGAAGGCACAGAGG
GAPDH (Control)GAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC
PhenotypeExpected Outcome in KO CellsValidation Method
CiliogenesisSignificantly reduced/absentImmunofluorescence (acetylated tubulin)
TTBK2 LocalizationAbsent from basal bodyImmunofluorescence (TTBK2, γ-tubulin)
IFT88 LocalizationAbsent from basal bodyImmunofluorescence (IFT88, γ-tubulin)
Cep164 Protein ExpressionAbsentWestern Blot

IV. Experimental Protocols

  • sgRNA Design:

    • Identify the target region within the CEP164 gene. Targeting early exons is recommended to ensure a frameshift mutation leading to a knockout.[14]

    • Use online design tools such as Benchling or CRISPOR to generate and score potential sgRNA sequences.[13][15] Select sgRNAs with high on-target and low off-target scores.[12] The sgRNA should be 20 nucleotides in length and immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[14][16]

  • Oligo Annealing and Cloning:

    • Synthesize two complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pX330).[9][17]

    • Anneal the oligos by mixing them in annealing buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

    • Ligate the annealed oligos into the BbsI-digested pX330 vector.

    • Transform the ligation product into competent E. coli and select for positive clones.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

The choice of delivery method depends on the cell type and experimental goals.[18][19][20] Electroporation is a common and efficient method for many cell lines.[18][19][21]

  • Cell Preparation:

    • Culture the target cell line (e.g., hTERT-RPE1, HEK293) to 70-80% confluency.

    • On the day of transfection, harvest the cells and resuspend them in the appropriate electroporation buffer at a concentration of 1 x 10^6 cells/100 µL.

  • Electroporation:

    • Mix the resuspended cells with the sgRNA/Cas9 plasmid (5-10 µg). A GFP co-transfection marker can be included for sorting.[15]

    • Transfer the cell/DNA mixture to an electroporation cuvette.

    • Use a nucleofector or electroporator with a pre-optimized program for the specific cell line.

    • Immediately after electroporation, transfer the cells to a pre-warmed culture dish with fresh media.

    • Allow the cells to recover for 24-48 hours.

Alternative delivery methods include lipid-based transfection and viral transduction (Lentivirus, AAV).[21][22]

  • Fluorescence-Activated Cell Sorting (FACS):

    • If a fluorescent marker was co-transfected, harvest the cells 48 hours post-transfection.

    • Use FACS to sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.[17]

  • Limiting Dilution (Alternative to FACS):

    • Serially dilute the transfected cells to a concentration where, on average, one cell is seeded per well of a 96-well plate.

  • Clonal Expansion:

    • Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.

    • Expand the visible colonies into larger culture vessels.

  • Genomic DNA Extraction and PCR:

    • Extract genomic DNA from each expanded clone.

    • Perform PCR amplification of the CEP164 target region using the primers listed in Table 2.

  • T7 Endonuclease I (T7EI) Assay (Optional Screening):

    • The T7EI assay can be used to quickly screen for the presence of insertions or deletions (indels).[17]

    • Denature and re-anneal the PCR products to form heteroduplexes.

    • Treat the re-annealed DNA with T7 Endonuclease I, which cleaves mismatched DNA.

    • Analyze the products by gel electrophoresis. Cleaved products indicate the presence of indels.

  • Sanger Sequencing:

    • For definitive validation, sequence the PCR products from each clone.

    • Analyze the sequencing data to identify the specific mutations (indels) and confirm frameshifts.

  • Western Blot Analysis:

    • Prepare protein lysates from the validated mutant clones and wild-type control cells.

    • Perform Western blotting using an antibody specific for Cep164 to confirm the absence of the protein. Use a loading control (e.g., GAPDH or α-tubulin) to ensure equal protein loading.[3]

  • Immunofluorescence Microscopy:

    • Seed the validated mutant and wild-type cells on coverslips.

    • Induce ciliogenesis by serum starvation for 24-48 hours.[3]

    • Fix and permeabilize the cells.

    • Stain with antibodies against acetylated tubulin (to mark the ciliary axoneme) and a basal body marker (e.g., γ-tubulin).[3]

    • Analyze the cells by fluorescence microscopy to assess the percentage of ciliated cells. A significant reduction in ciliation is expected in the Cep164 knockout lines.[3][11]

This comprehensive guide provides the necessary information and protocols for the successful generation and validation of Cep164 mutant cell lines, which will serve as a valuable resource for investigating ciliogenesis and related human diseases.

References

Application Notes and Protocols for Quantitative PCR of Human CEP164 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of human Centrosomal Protein 164 (CEP164) gene expression using quantitative PCR (qPCR). This document includes validated primer information, detailed experimental protocols, and data analysis guidelines.

Introduction

Centrosomal Protein 164 (CEP164) is a multifaceted protein crucial for two primary cellular processes: the formation of primary cilia (ciliogenesis) and the DNA damage response (DDR).[1][2] As a component of the distal appendages of the mother centriole, CEP164 is essential for the docking of the basal body to the cell membrane, a critical step in initiating ciliogenesis.[3] Furthermore, CEP164 plays a significant role in the ATR/ATM signaling cascade, which is activated in response to DNA damage, thereby contributing to the maintenance of genomic stability.[2][4] Given its involvement in these fundamental cellular functions, accurate quantification of CEP164 gene expression is vital for research in areas such as ciliopathies, cancer biology, and developmental biology.

Quantitative PCR Primers for Human CEP164

The following table provides details for a commercially available, pre-designed qPCR primer pair for the human CEP164 gene. While these primers have been tested by the manufacturer, it is imperative that researchers perform their own validation experiments to ensure optimal performance in their specific experimental setup.[5][6]

Target GeneHuman CEP164
Locus ID 22897
Accession No. NM_014956
Forward Primer (5'-3') CACCAGCAAGTGATGGCTAAGG
Reverse Primer (5'-3') TGTTGCTCCTGCCTCACAGTCT
Supplier OriGene Technologies, Inc.
Catalog No. HP211284

Note: These primers are designed to be compatible with SYBR Green-based qPCR detection.

Experimental Protocols

The following protocols are provided as a comprehensive guide. Adherence to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines is strongly recommended to ensure the reliability and reproducibility of results.

RNA Extraction and Quantification

High-quality, intact RNA is essential for accurate gene expression analysis.

a. Materials:

  • Cells or tissue of interest

  • TRIzol™ Reagent or a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

b. Protocol:

  • Sample Lysis: Lyse cells or homogenized tissue using TRIzol™ Reagent or the lysis buffer provided with your chosen RNA extraction kit, following the manufacturer's instructions.

  • Phase Separation (for TRIzol™): Add chloroform, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.

  • RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

  • RNA Solubilization: Air-dry the pellet briefly and resuspend in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[7] Assess RNA integrity by gel electrophoresis if necessary.

cDNA Synthesis (Reverse Transcription)

a. Materials:

  • Total RNA (up to 1 µg)

  • Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)

  • Random primers or oligo(dT) primers

  • dNTP mix (10 mM)

  • RNase Inhibitor

  • 5X Reaction Buffer

  • RNase-free water

b. Protocol:

  • RNA Denaturation: In a PCR tube, combine up to 1 µg of total RNA with random primers or oligo(dT) primers and RNase-free water to the desired volume. Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Master Mix: Prepare a master mix containing 5X Reaction Buffer, dNTP mix, RNase Inhibitor, and Reverse Transcriptase.

  • cDNA Synthesis: Add the master mix to the denatured RNA and primers. Incubate at 25°C for 10 minutes (primer annealing), followed by 42°C for 50-60 minutes (cDNA synthesis), and finally 70°C for 15 minutes to inactivate the reverse transcriptase.[7]

  • Storage: The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

a. Materials:

  • cDNA template

  • 2X SYBR Green qPCR Master Mix

  • CEP164 Forward Primer (10 µM)

  • CEP164 Reverse Primer (10 µM)

  • Nuclease-free water

  • qPCR-compatible plates/tubes

b. qPCR Reaction Setup:

ComponentVolume (µL) for a 20 µL reactionFinal Concentration
2X SYBR Green Master Mix101X
Forward Primer (10 µM)0.4200 nM
Reverse Primer (10 µM)0.4200 nM
cDNA Template1-2(e.g., 10-50 ng)
Nuclease-free waterto 20-

c. qPCR Cycling Conditions:

StageTemperature (°C)TimeCycles
Enzyme Activation 9510 minutes1
Denaturation 9515 seconds40
Annealing/Extension 6060 seconds
Melt Curve Analysis (Refer to instrument guidelines)1

d. Quality Control:

  • No-Template Control (NTC): A reaction with no cDNA template to check for contamination.

  • No-Reverse Transcriptase Control (-RT): A control from the cDNA synthesis step without reverse transcriptase to check for genomic DNA contamination.

  • Melt Curve Analysis: To confirm the amplification of a single, specific product.[5]

Data Analysis

The comparative CT (ΔΔCT) method is a widely used approach for the relative quantification of gene expression.[8][9]

  • Normalization to a Reference Gene (ΔCT): ΔCT = CT(CEP164) - CT(Reference Gene) A stable reference gene (e.g., GAPDH, ACTB) should be used for normalization.

  • Normalization to a Control Sample (ΔΔCT): ΔΔCT = ΔCT(Test Sample) - ΔCT(Control Sample)

  • Calculation of Fold Change: Fold Change = 2-ΔΔCT

Visualization of Pathways and Workflows

CEP164 in Ciliogenesis Signaling Pathway

CEP164_Ciliogenesis CEP164 CEP164 TTBK2 TTBK2 CEP164->TTBK2 recruits Rabin8 Rabin8 CEP164->Rabin8 interacts with Rab8 Rab8 Rabin8->Rab8 activates Vesicle Ciliary Vesicle Rab8->Vesicle docking Cilium Primary Cilium Formation Vesicle->Cilium CEP164_DDR DNA_Damage DNA Damage (e.g., UV, IR) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates CEP164 CEP164 ATM_ATR->CEP164 phosphorylates p_CEP164 p-CEP164 Downstream Downstream Effectors (CHK1, H2AX, RPA) p_CEP164->Downstream activates CellCycle Cell Cycle Arrest & DNA Repair Downstream->CellCycle qPCR_Workflow start Start: Cells or Tissue rna_extraction 1. RNA Extraction & Quantification start->rna_extraction cdna_synthesis 2. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 3. qPCR with CEP164 Primers cdna_synthesis->qpcr data_analysis 4. Data Analysis (ΔΔCT Method) qpcr->data_analysis results Results: Relative CEP164 Expression data_analysis->results

References

Application Notes and Protocols for Co-Immunoprecipitation of Cep164 and its Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the centrosomal protein 164 (Cep164) and its interacting partners. Cep164 is a key regulator of ciliogenesis, localizing to the distal appendages of the mother centriole and playing a crucial role in the docking of the ciliary vesicle, a critical early step in the formation of the primary cilium.[1][2] Understanding the protein-protein interactions of Cep164 is vital for elucidating the molecular mechanisms of ciliogenesis and its related disorders, known as ciliopathies.

Introduction to Cep164 and its Role in Ciliogenesis

Cep164 is a 164 kDa protein that is essential for the formation of primary cilia, which act as cellular antennae for a variety of signaling pathways.[3] It functions as a scaffold protein, recruiting key components of the vesicular transport machinery to the mother centriole. Known binding partners of Cep164 include the guanine nucleotide exchange factor (GEF) Rabin8 and the small GTPase Rab8, which are critical for ciliary membrane formation.[4] Additionally, Cep164 interacts with and recruits Tau tubulin kinase 2 (TTBK2) to the mother centriole, an event that is indispensable for the initiation of ciliogenesis.[5] The interaction between Cep164 and TTBK2 is mediated by the N-terminal WW domain of Cep164.[5][6] Furthermore, Cep164 is involved in the recruitment of the Chibby1 (Cby1)/ciBAR1 complex, which also facilitates the formation of the ciliary vesicle.[7][8]

Mutations in the CEP164 gene have been linked to ciliopathies such as nephronophthisis, highlighting its importance in human health.[5] Therefore, the identification and characterization of Cep164's interactome are crucial for understanding disease pathogenesis and developing potential therapeutic interventions.

Quantitative Analysis of Cep164 Interactors

Table 1: Putative Cep164 Interacting Proteins Identified by Co-IP-MS

Protein NameGene NameFunction in CiliogenesisRelative Abundance (Fold Change vs. IgG Control)p-value
Tau tubulin kinase 2TTBK2Initiation of ciliogenesis, removal of CP110Data to be filledData to be filled
Ras-related protein Rab-8ARAB8ACiliary membrane formation and traffickingData to be filledData to be filled
RAB3IP, RAB8A interacting proteinRABIN8Guanine nucleotide exchange factor for Rab8Data to be filledData to be filled
Chibby family member 1CBY1Ciliary vesicle formationData to be filledData to be filled
Cby1-interacting BAR domain-containing protein 1CIBAR1 (FAM92A)Ciliary vesicle formationData to be filledData to be filled
Ras-related protein Rab-11ARAB11AVesicular trafficking to the centrosomeData to be filledData to be filled

Experimental Protocol: Co-Immunoprecipitation of Endogenous Cep164

This protocol is adapted from established methods for endogenous protein Co-IP and is designed for subsequent analysis by Western blotting or mass spectrometry.[4][5][10]

Materials and Reagents:

  • Cell Lines: Human cell lines such as HEK293T or hTERT-RPE1 are suitable.

  • Antibodies:

    • Rabbit anti-Cep164 antibody (validated for immunoprecipitation)

    • Normal Rabbit IgG (as a negative control)

    • Antibodies against putative binding partners (e.g., anti-TTBK2, anti-Rab8, anti-Rabin8) for Western blot validation.

  • Buffers and Solutions:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, with freshly added protease and phosphatase inhibitor cocktails.

    • Wash Buffer: IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).

    • Elution Buffer: 1x Laemmli sample buffer for Western blot or a compatible buffer for mass spectrometry (e.g., 50 mM Tris-HCl pH 8.0, 2% SDS).

  • Beads: Protein A/G magnetic beads or agarose beads.

Procedure:

  • Cell Culture and Lysis: a. Culture cells to 80-90% confluency in appropriate media. b. Wash cells twice with ice-cold PBS. c. Add ice-cold IP Lysis Buffer to the plate and incubate on ice for 20 minutes with occasional swirling. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads. b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Determine the protein concentration of the lysate using a Bradford or BCA assay. b. To 1-2 mg of total protein, add 2-5 µg of the anti-Cep164 antibody. c. In a parallel tube, add the same amount of Normal Rabbit IgG to a separate aliquot of lysate as a negative control. d. Incubate with gentle rotation overnight at 4°C.

  • Capture of Immune Complexes: a. Add an appropriate amount of pre-washed Protein A/G beads to each tube. b. Incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution: a. For Western Blot Analysis: Resuspend the beads in 30-50 µl of 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant. b. For Mass Spectrometry Analysis: Elute the proteins using a compatible elution buffer. On-bead digestion with trypsin is a common alternative to avoid co-elution of the antibody.[11]

  • Analysis: a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Cep164 and its expected binding partners. b. Mass Spectrometry: Analyze the eluted sample by LC-MS/MS to identify the full spectrum of interacting proteins.[8][9]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of Cep164, the following diagrams have been generated using the DOT language.

Co_IP_Workflow start Start with Cultured Cells (e.g., HEK293T, hTERT-RPE1) lysis Cell Lysis in IP Lysis Buffer start->lysis preclear Pre-clearing with Protein A/G Beads lysis->preclear ip Immunoprecipitation with anti-Cep164 Antibody (or IgG Control) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elution of Protein Complexes wash->elution analysis Analysis elution->analysis wb Western Blotting analysis->wb ms Mass Spectrometry analysis->ms

Caption: Experimental workflow for the co-immunoprecipitation of Cep164.

Cep164_Signaling_Pathway cluster_centriole Mother Centriole Cep164 Cep164 Ciliary_Vesicle Ciliary Vesicle Docking Cep164->Ciliary_Vesicle promotes TTBK2 TTBK2 TTBK2->Cep164 recruitment Rabin8 Rabin8 Rabin8->Cep164 interaction Rab8_GDP Rab8-GDP Rabin8->Rab8_GDP GEF activity Rab8_GTP Rab8-GTP Rab8_GTP->Ciliary_Vesicle Cby1_ciBAR1 Cby1/ciBAR1 Complex Cby1_ciBAR1->Cep164 recruitment Ciliogenesis Ciliogenesis Ciliary_Vesicle->Ciliogenesis

Caption: Cep164 signaling in early ciliogenesis.

References

Super-Resolution Microscopy of Cep164 at the Centriole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosomal protein 164 (Cep164) is a key component of the distal appendages of the mother centriole, playing a crucial role in the initial stages of primary cilium formation, a sensory organelle implicated in numerous signaling pathways and human diseases known as ciliopathies.[1][2] The precise spatial organization of Cep164 at the centriole is critical for its function, including the docking of vesicles and the recruitment of essential proteins for ciliogenesis.[3][4] Conventional fluorescence microscopy is limited by the diffraction of light, hindering the detailed visualization of the intricate nine-fold symmetry of centriolar appendages. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), have surpassed this limitation, enabling the nanoscale visualization of Cep164's arrangement and providing unprecedented insights into its molecular architecture.[5][6][7]

These application notes provide detailed protocols for the super-resolution imaging of Cep164 at the centriole, tailored for researchers, scientists, and professionals in drug development. The information compiled herein is based on established methodologies from peer-reviewed scientific literature.

Quantitative Data Summary

Super-resolution microscopy has enabled the precise measurement of Cep164's localization at the distal appendages of the mother centriole. The following table summarizes key quantitative data from published studies.

ParameterSuper-Resolution MethodValueCell TypeReference
Cep164 Ring Diameter STED~300 nmHuman RPE-1 cells[7]
Cep164 Cluster Arrangement STED9-fold symmetryHuman RPE-1 cells[5][6][7]
Axial Distance from pAKT(S473) STEDVariableHuman RPE-1 cells[8]
Lateral Diameter from pAKT(S473) STEDVariableHuman RPE-1 cells[8]

Signaling Pathway of Cep164 in Ciliogenesis

Cep164 acts as a crucial scaffold at the mother centriole, initiating a cascade of events leading to primary cilium formation. A key function of Cep164 is the recruitment of Tau tubulin kinase 2 (TTBK2) to the distal appendages.[9][10] This interaction is mediated by the WW domain of Cep164.[9] Once recruited, TTBK2 is thought to phosphorylate substrates that lead to the removal of CP110, a protein that caps the mother centriole and inhibits ciliogenesis. Furthermore, Cep164 is essential for the docking of preciliary vesicles at the mother centriole, a process involving its interaction with the GTPase Rab8 and its guanine nucleotide exchange factor (GEF), Rabin8.[3][4][11] This step is critical for the formation of the ciliary membrane.

Cep164_Signaling_Pathway cluster_centriole Mother Centriole Distal Appendage Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 Recruits Rabin8 Rabin8 Cep164->Rabin8 Interacts with Ciliogenesis Ciliogenesis Initiation TTBK2->Ciliogenesis Promotes Rab8_GDP Rab8-GDP Rabin8->Rab8_GDP Activates (GEF) Rab8_GTP Rab8-GTP Rab8_GDP->Rab8_GTP GTP loading Vesicle Preciliary Vesicle Rab8_GTP->Vesicle Promotes Docking Vesicle->Ciliogenesis

Signaling pathway of Cep164 in initiating ciliogenesis.

Experimental Workflow for Super-Resolution Microscopy of Cep164

The successful super-resolution imaging of Cep164 requires a systematic workflow encompassing sample preparation, immunostaining, image acquisition, and data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Image Acquisition & Analysis Cell_Culture Cell Culture (e.g., RPE-1 cells on coverslips) Serum_Starvation Serum Starvation (to induce ciliogenesis) Cell_Culture->Serum_Starvation Fixation Fixation (e.g., 4% PFA or Methanol) Serum_Starvation->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 2% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-Cep164) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated for STED/STORM) Primary_Ab->Secondary_Ab Mounting Mounting (with appropriate medium) Secondary_Ab->Mounting Microscopy Super-Resolution Microscopy (STED or STORM) Mounting->Microscopy Data_Analysis Data Analysis (Image reconstruction and quantitative measurements) Microscopy->Data_Analysis

Experimental workflow for super-resolution imaging of Cep164.

Protocols

Protocol 1: Immunofluorescence Staining of Cep164 for Super-Resolution Microscopy

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

Reagents and Materials:

  • Human telomerase immortalized retinal pigment epithelial (RPE-1) cells

  • Glass coverslips (#1.5 thickness)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-Cep164 antibody

  • Secondary Antibody: Fluorophore-conjugated anti-rabbit antibody suitable for STED (e.g., Abberior STAR RED) or STORM (e.g., Alexa Fluor 647)

  • Mounting Medium: Appropriate for the chosen microscopy technique (e.g., ProLong Diamond for STED, or a STORM imaging buffer)

Procedure:

  • Cell Culture: Plate RPE-1 cells on #1.5 glass coverslips to achieve ~70% confluency.

  • Induction of Ciliogenesis: To induce primary cilia formation, replace the growth medium with a serum-free medium and incubate for 24-48 hours.

  • Fixation:

    • PFA Fixation: Gently wash the cells three times with PBS. Fix with 4% PFA in PBS for 10 minutes at room temperature.[12]

    • Methanol Fixation: Gently wash the cells three times with PBS. Fix with ice-cold methanol for 5 minutes at -20°C.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 2% BSA in PBS for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Dilute the primary anti-Cep164 antibody in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[14][15]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium. For STORM, an imaging buffer containing an oxygen-scavenging system is required.[16]

Protocol 2: STED Microscopy of Cep164

Instrumentation:

  • A STED microscope equipped with appropriate excitation and depletion lasers for the chosen fluorophore (e.g., a 640 nm excitation laser and a 775 nm depletion laser for Abberior STAR RED).[17]

Image Acquisition:

  • Locate Cells: Using a conventional confocal mode, locate cells with appropriate Cep164 staining at the centrioles.

  • Select Region of Interest (ROI): Zoom in on a single centrosome for STED imaging.

  • Set Imaging Parameters:

    • Excitation Laser Power: Use the minimum laser power necessary to obtain a sufficient signal-to-noise ratio to minimize photobleaching.

    • STED Laser Power: Gradually increase the depletion laser power to achieve the desired resolution. Higher power generally leads to better resolution but also increases photobleaching.

    • Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm).

    • Dwell Time: Adjust the pixel dwell time to balance signal intensity and acquisition speed.

  • Acquire 2D or 3D STED Images: Acquire images of the Cep164 ring structure. For 3D imaging, acquire a z-stack.[17]

  • Image Processing: Deconvolve the raw STED images if necessary to improve image quality.

Protocol 3: STORM Microscopy of Cep164

Instrumentation:

  • A STORM microscope equipped with high-power lasers for activation (e.g., 405 nm) and imaging (e.g., 647 nm) and a sensitive EMCCD or sCMOS camera.[18]

Imaging Buffer Preparation (Example):

A typical STORM imaging buffer contains an oxygen-scavenging system to promote the "off" state of the fluorophores. A common recipe includes:

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL of Buffer A (10 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • 2-mercaptoethanol (BME) or cysteamine (MEA)

Just before imaging, mix: 7 µL GLOX solution, 7 µL BME (or 70 µL of 1M MEA), and 690 µL of Buffer B.[16]

Image Acquisition:

  • Locate Cells: Use a low-intensity 647 nm laser to locate cells of interest without significantly photobleaching the sample.

  • Induce Photoswitching: Illuminate the sample with high-intensity 647 nm laser light to switch most of the Alexa Fluor 647 molecules to a dark state.

  • Activate and Image Single Molecules: Use a low-power 405 nm laser to sparsely reactivate a subset of fluorophores back to the fluorescent state. Acquire a series of images (typically 10,000-100,000 frames) at a high frame rate, capturing the fluorescence from these individual molecules.[19]

  • Data Analysis:

    • Localization: Process the raw image stack with localization software (e.g., ThunderSTORM, rainSTORM) to determine the precise coordinates of each detected single-molecule event with sub-pixel accuracy.[19]

    • Image Reconstruction: Generate a super-resolution image by plotting the localized positions of all the detected molecules.

    • Drift Correction: Apply drift correction algorithms to compensate for sample drift during the long acquisition time.

By following these protocols, researchers can achieve nanoscale visualization of Cep164 at the centriole, enabling a deeper understanding of its role in ciliogenesis and its potential as a therapeutic target in ciliopathies.

References

Troubleshooting & Optimization

troubleshooting Cep164 antibody non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cep164 antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you resolve non-specific binding and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing high background and non-specific binding in my immunofluorescence (IF) experiment with a Cep164 antibody. What are the common causes and how can I resolve this?

A1: High background and non-specific binding in immunofluorescence are common issues that can obscure the specific signal. Here are the primary causes and troubleshooting steps:

  • Inadequate Blocking: The blocking step is crucial to prevent the primary and secondary antibodies from binding to non-target sites.[1][2]

    • Solution: Ensure you are using an appropriate blocking buffer. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum.[1][2][3] The serum should be from the same species as the secondary antibody to block non-specific binding sites effectively.[4] For example, if you are using a goat anti-rabbit secondary antibody, you should use normal goat serum for blocking.

  • Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody can lead to it binding to low-affinity, non-target epitopes.

    • Solution: Optimize the primary antibody concentration by performing a titration experiment. Start with the manufacturer's recommended dilution and test a range of higher dilutions.

  • Secondary Antibody Non-Specificity: The secondary antibody may be cross-reacting with other proteins in your sample.

    • Solution: Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody. If non-specific staining is observed, consider using a pre-adsorbed secondary antibody or switching to a different secondary antibody.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.

    • Solution: Increase the number and duration of wash steps. Use a gentle wash buffer containing a detergent like Tween-20 (e.g., PBS-T or TBS-T).

Q2: My Western blot shows multiple bands in addition to the expected band for Cep164. How can I troubleshoot this?

A2: The appearance of multiple bands on a Western blot can be due to several factors. Cep164 is a large protein (approximately 164 kDa), and issues can arise during the blotting process.

  • Protein Degradation: If you observe bands at a lower molecular weight than expected, your protein may have been degraded by proteases.

    • Solution: Ensure that you use protease inhibitors in your lysis buffer and keep your samples on ice throughout the preparation process.[5]

  • Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.

    • Solution:

      • Optimize the primary antibody concentration; a lower concentration may increase specificity.[6][7][8]

      • Increase the stringency of your washing steps by increasing the duration or the number of washes.[8]

      • Ensure your blocking buffer is effective. For Western blotting, 5% non-fat dry milk or BSA in TBS-T is commonly used.[5]

  • Post-Translational Modifications or Splice Variants: The additional bands could represent different isoforms or post-translationally modified forms of Cep164.

    • Solution: Consult literature and protein databases like UniProt to check for known isoforms or modifications of Cep164.

  • Antibody Specificity: The antibody itself may not be specific to Cep164.

    • Solution: Validate the antibody's specificity. A key experiment is to perform a Western blot on a cell lysate where Cep164 has been knocked down using siRNA. The band corresponding to Cep164 should disappear or be significantly reduced in the knockdown sample.[9][10]

Q3: I am having trouble with my Cep164 immunoprecipitation (IP) experiment, with high background and low yield of the target protein. What can I do?

A3: Immunoprecipitation can be challenging. Here are some tips to improve your results:

  • Pre-clearing the Lysate: Before adding the specific antibody, pre-clear your cell lysate by incubating it with the beads (e.g., Protein A/G) alone. This will reduce non-specific binding of proteins to the beads.

  • Antibody-Bead Conjugation: Ensure that your antibody is efficiently binding to the beads. The choice between Protein A and Protein G beads depends on the species and isotype of your primary antibody.

  • Washing: After incubating the lysate with the antibody-bead complex, perform several stringent washes to remove non-specifically bound proteins. You can increase the salt concentration or add a mild detergent to the wash buffer to reduce background.

  • Elution: Optimize your elution conditions to efficiently release the bound protein without eluting non-specifically bound proteins.

Troubleshooting Guides & Data Tables

Cep164 Antibody Dilution and Usage Recommendations

The optimal antibody dilution is application-dependent and should be determined empirically. The following table provides a starting point for optimization based on published data and general recommendations.

ApplicationAntibody TypeStarting DilutionIncubation Time & TemperatureReference
Immunofluorescence (IF)Rabbit Polyclonal1:500 - 1:10001 hour at RT or Overnight at 4°C[11]
Western Blot (WB)Rabbit Polyclonal1:10001 hour at RT or Overnight at 4°C[9]
Immunohistochemistry (IHC)Rabbit Polyclonal1:200 - 1:7001 hour at RT or Overnight at 4°C[11]
Immunoprecipitation (IP)Rabbit Polyclonal1-5 µg per 1 mg of lysate2-4 hours at 4°CGeneral Protocol

Experimental Protocols

Immunofluorescence Protocol for Cep164
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block for 1 hour at room temperature in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS).

  • Primary Antibody Incubation: Dilute the Cep164 primary antibody in the blocking buffer to the desired concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBS-T), 5 minutes each wash.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS-T, 5 minutes each wash, protected from light.

  • Counterstaining and Mounting: Incubate with a DNA stain (e.g., DAPI) for 5 minutes if desired. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Western Blot Protocol for Cep164
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes. Separate the proteins on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm the transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T).

  • Primary Antibody Incubation: Dilute the Cep164 primary antibody in the blocking buffer. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBS-T for 10 minutes each.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBS-T for 10 minutes each.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

Visual Guides

Troubleshooting Workflow for Non-Specific Binding

NonSpecificBinding_Troubleshooting cluster_solutions Solutions start High Background or Non-Specific Bands Observed check_blocking Step 1: Evaluate Blocking start->check_blocking optimize_primary Step 2: Optimize Primary Antibody Concentration check_blocking->optimize_primary If problem persists solution1 Use appropriate blocking agent (e.g., Normal Serum) check_blocking->solution1 check_secondary Step 3: Check Secondary Antibody Specificity optimize_primary->check_secondary If problem persists solution2 Perform antibody titration optimize_primary->solution2 increase_washes Step 4: Increase Washing Stringency check_secondary->increase_washes If problem persists solution3 Run secondary-only control check_secondary->solution3 validate_antibody Step 5: Validate Primary Antibody Specificity increase_washes->validate_antibody If problem persists solution4 Increase wash duration/number increase_washes->solution4 end_success Problem Resolved validate_antibody->end_success If specific solution5 Perform siRNA knockdown validate_antibody->solution5

Caption: A flowchart for troubleshooting non-specific antibody binding.

Role of Cep164 in Primary Cilium Formation

Cep164_Ciliogenesis mother_centriole Mother Centriole distal_appendages Distal Appendages mother_centriole->distal_appendages has cep164 Cep164 distal_appendages->cep164 localizes to ttbk2 TTBK2 cep164->ttbk2 recruits ciliary_vesicle Ciliary Vesicle Docking ttbk2->ciliary_vesicle promotes ciliogenesis Primary Cilium Formation ciliary_vesicle->ciliogenesis initiates

Caption: The signaling pathway of Cep164 in ciliogenesis.

General Antibody Validation Workflow

Antibody_Validation_Workflow start New Antibody Lot wb_validation Western Blot Validation start->wb_validation if_validation Immunofluorescence Validation start->if_validation knockdown siRNA/CRISPR Knockdown/Knockout wb_validation->knockdown overexpression Overexpression of Tagged Protein wb_validation->overexpression if_validation->knockdown if_validation->overexpression comparison Compare Signal knockdown->comparison overexpression->comparison validated Antibody Validated comparison->validated Signal is specific

Caption: A workflow for validating antibody specificity.

References

optimizing Cep164 plasmid transfection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Cep164 Plasmid Transfection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high-efficiency transfection of Cep164 plasmids.

Frequently Asked Questions (FAQs)

Q1: What is Cep164 and what is its primary function?

Centrosomal Protein 164 (Cep164) is a key protein located at the distal appendages of mature centrioles.[1] It is essential for the formation of primary cilia, which are microtubule-based sensory organelles.[1][2] Cep164 plays a critical role in the early stages of ciliogenesis by recruiting the kinase TTBK2 to the basal body.[3] Additionally, it is involved in the DNA damage response.[2][4]

Q2: What are the most critical factors influencing plasmid transfection efficiency?

Successful transfection is dependent on several factors. The most critical include the overall health and viability of the cells, the cell type being used, confluency at the time of transfection, and the quality and quantity of the plasmid DNA.[5][6] The choice of transfection method and the ratio of transfection reagent to DNA are also paramount for optimization.[7][8]

Q3: What is the best transfection method for a Cep164 plasmid?

There is no single "best" method, as the optimal choice is highly dependent on the cell type.

  • Chemical Methods (e.g., Lipid-based reagents): These are widely used due to their simplicity and broad applicability.[9] Reagents like Lipofectamine are often a good starting point for common cell lines.[7]

  • Physical Methods (e.g., Electroporation): This method can be highly efficient, especially for difficult-to-transfect cells such as primary and stem cells, but may cause more cell death.[7][9]

  • Viral Vectors: While more complex, viral methods can offer very high efficiency for hard-to-transfect cells.[10]

It is crucial to consult literature for established protocols for your specific cell line or to empirically test different methods.[10]

Q4: How does the quality and configuration of the Cep164 plasmid DNA affect results?

DNA quality is a major factor. For optimal results, use high-purity plasmid DNA that is free from contaminants like endotoxins, proteins, and RNA.[6][8] The presence of endotoxins, which are components of Gram-negative bacteria, can significantly reduce transfection efficiency, especially in sensitive cell lines and primary cells.[8] For transient transfection, supercoiled plasmid DNA is generally the most efficient configuration.[5][8]

Troubleshooting Guide

Problem: Low Transfection Efficiency

Q5: My transfection efficiency with the Cep164 plasmid is poor. What are the common causes and how can I improve it?

Low efficiency is a common issue with several potential causes. Use the following points and the diagnostic workflow below to identify and solve the problem.

  • Poor Cell Health: Cells should be healthy and in the logarithmic growth phase. Ensure cells are at least 90% viable before starting.[5][11] Avoid using cells that have been passaged too many times (ideally below 50 passages) or show signs of contamination.[6][12]

  • Suboptimal Cell Confluency: Actively dividing cells take up foreign DNA more readily.[5] For most adherent cell lines, a confluency of 70-90% at the time of transfection yields the best results.[7] Both too few and too many cells can inhibit proper DNA uptake.[6]

  • Incorrect DNA to Reagent Ratio: The ratio of plasmid DNA to transfection reagent is critical and must be optimized for each specific cell line and plasmid combination.[7][8] It is recommended to perform a titration experiment with ratios such as 1:1, 2:1, and 3:1 (reagent:DNA) to find the optimal balance.[9][13]

  • Low-Quality Plasmid DNA: Contaminants in the DNA preparation can inhibit transfection.[12] Use a purification kit designed to remove endotoxins.[8] Verify DNA integrity and concentration; the A260/A280 ratio should be at least 1.7.[12]

  • Presence of Serum/Antibiotics: While some modern reagents are compatible with serum, traditionally, serum is omitted during the formation of the transfection complex.[12] It is best to test your specific conditions, as antibiotics can sometimes negatively impact cell health during transfection.[12]

G start Start: Low Transfection Efficiency check_cells Are cells >90% viable and in log growth phase? start->check_cells check_confluency Is cell confluency between 70-90%? check_cells->check_confluency Yes fix_cells Solution: Use healthy, low-passage cells. Check for contamination. check_cells->fix_cells No check_dna_quality Is A260/A280 > 1.7 and DNA endotoxin-free? check_confluency->check_dna_quality Yes fix_confluency Solution: Adjust seeding density to achieve optimal confluency. check_confluency->fix_confluency No check_ratio Have you optimized the DNA:Reagent ratio? check_dna_quality->check_ratio Yes fix_dna Solution: Re-purify plasmid DNA using an endotoxin-free kit. check_dna_quality->fix_dna No check_method Is the transfection method optimal for your cell type? check_ratio->check_method Yes fix_ratio Solution: Perform a titration experiment to find the best ratio. check_ratio->fix_ratio No fix_method Solution: Test alternative methods (e.g., electroporation). check_method->fix_method No success High Efficiency Achieved check_method->success Yes fix_cells->check_cells fix_confluency->check_confluency fix_dna->check_dna_quality fix_ratio->check_ratio fix_method->check_method

Caption: Troubleshooting workflow for low transfection efficiency.

Problem: High Cell Death and Toxicity

Q6: My cells are dying after being transfected with the Cep164 plasmid. How can I reduce cytotoxicity?

Cell death post-transfection is typically caused by toxicity from the transfection components or the experimental conditions.

  • Reagent Toxicity: Many transfection reagents can be toxic to cells, especially at high concentrations or with prolonged exposure.[13] Try reducing the amount of the reagent, decreasing the incubation time of the transfection complex with the cells (e.g., to 4-6 hours), or switching to a reagent known for lower toxicity.[9][13]

  • High DNA Concentration: Too much plasmid DNA can induce a cellular stress response and lead to apoptosis.[13] Lower the amount of DNA used in the complex. In some cases, reducing the plasmid DNA amount can even increase protein expression by improving cell viability.[14]

  • Sub-optimal Cell Health: Transfection is a stressful process. Using cells that are already in poor health will result in higher mortality.[13] Always begin with healthy, actively dividing cultures.[5]

Problem: Inconsistent Results

Q7: Why does my Cep164 transfection efficiency vary so much between experiments?

Reproducibility issues often stem from minor variations in protocol execution.

  • Inconsistent Cell Conditions: Use cells from the same passage number for a set of experiments and avoid high passage numbers, as cell characteristics can change over time.[6] Ensure your cell seeding protocol is consistent to achieve reliable confluency.[7]

  • Pipetting Inaccuracies: When performing multiple transfections, create a master mix of the DNA/reagent complexes to minimize pipetting errors between wells or plates.[15]

  • Variable DNA Quality: Use a single, high-quality batch of plasmid DNA for an entire experiment set to ensure consistency.[8]

Quantitative Optimization Parameters

To achieve the highest efficiency, key experimental parameters must be optimized. The following table provides recommended starting points and ranges for optimization.

ParameterRecommended RangeNotes & ConsiderationsCitations
Cell Confluency 70 - 90%Optimal density varies by cell type. Actively dividing cells show better uptake. Too high a density can cause contact inhibition.[5][7]
Plasmid DNA Purity A260/A280 ≥ 1.7DNA should be free of endotoxins, RNA, and protein contaminants. Use endotoxin-free purification kits for sensitive cells.[8][12]
Plasmid DNA Amount 0.5 - 2.0 µg (per well, 24-well plate)This should be optimized. Higher amounts are not always better and can increase toxicity.[14][16]
Reagent:DNA Ratio 1:1 to 3:1 (µL:µg)Highly dependent on the transfection reagent and cell line. A titration experiment is strongly recommended to determine the optimal ratio.[9][13]
Incubation Time 4 - 24 hoursThe optimal time for cells to be exposed to transfection complexes varies. Shorter times may be needed for toxic reagents.[9][13]

Experimental Protocols

Protocol: Lipid-Based Transfection of Cep164 Plasmid into Adherent Cells (24-Well Plate Format)

This protocol provides a general framework for transient transfection. All amounts should be optimized for your specific cell line and plasmid.

Materials:

  • Healthy, low-passage cells in logarithmic growth phase

  • Complete growth medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM)

  • High-quality, purified Cep164 plasmid DNA (e.g., pEGFP-Cep164)

  • Cationic lipid-based transfection reagent (e.g., Lipofectamine)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[7] For many cell lines, this is approximately 5 x 10⁴ to 1 x 10⁵ cells per well.

    • Incubate overnight in complete growth medium.

  • Transfection (Day 2):

    • Step A: DNA Dilution: In a sterile microcentrifuge tube, dilute 0.5 µg of Cep164 plasmid DNA into 50 µL of serum-free medium. Mix gently.

    • Step B: Reagent Dilution: In a separate sterile tube, dilute 1.0 µL of the transfection reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. (Note: This creates a 2:1 reagent:DNA ratio; this should be optimized).

    • Step C: Complex Formation: Combine the diluted DNA (from Step A) with the diluted reagent (from Step B). The total volume will be 100 µL. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow transfection complexes to form.[17]

    • Step D: Transfection: Add the 100 µL of the DNA-reagent complex drop-wise to the cells in the well. Gently rock the plate to ensure even distribution.

    • Step E: Incubation: Return the plate to the incubator (37°C, 5% CO₂).

  • Post-Transfection (Day 3-4):

    • If the transfection reagent is toxic to your cells, you may replace the medium with fresh, complete growth medium after 4-6 hours of incubation.[13]

    • Assay for gene expression 24-72 hours post-transfection. For fluorescently tagged Cep164 (e.g., with GFP), efficiency can be assessed via fluorescence microscopy or flow cytometry. For untagged constructs, analysis can be done by qPCR or Western Blot.[13]

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3-4: Analysis seed Seed cells in 24-well plate to reach 70-90% confluency prep_dna Dilute Cep164 Plasmid in Serum-Free Medium form_complex Combine diluted DNA and Reagent. Incubate 20 min at RT prep_dna->form_complex prep_reagent Dilute Transfection Reagent in Serum-Free Medium prep_reagent->form_complex add_complex Add complexes drop-wise to cells. Incubate at 37°C form_complex->add_complex change_media Optional: Change medium after 4-6 hours add_complex->change_media analyze Analyze expression after 24-72 hours (Microscopy, qPCR, Western Blot) change_media->analyze

Caption: General experimental workflow for Cep164 plasmid transfection.

Signaling & Functional Pathway

G mc Mother Centriole (Basal Body) cep164 Cep164 mc->cep164 localizes to distal appendages ttbk2 TTBK2 Kinase cep164->ttbk2 recruits cilia Primary Cilium Formation ttbk2->cilia triggers

Caption: Cep164 recruits TTBK2 to initiate ciliogenesis.

References

Technical Support Center: Cep164 siRNA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cep164 siRNA experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Cep164 and why is it a target for siRNA knockdown studies?

Cep164, or Centrosomal Protein 164kDa, is a key protein located at the distal appendages of the mother centriole. It plays a crucial role in the early stages of primary cilium formation (ciliogenesis) by mediating the docking of vesicles to the mother centriole.[1] Additionally, Cep164 is involved in the DNA damage response (DDR). Given its central role in these fundamental cellular processes, siRNA-mediated knockdown of Cep164 is a valuable tool to study ciliopathies, cancer, and other diseases where these pathways are dysregulated.

Q2: What are the expected phenotypes after successful Cep164 knockdown?

The most prominent phenotype following Cep164 depletion is a significant reduction in the percentage of ciliated cells.[1][2] This is due to the failure of the basal body to dock to the cell membrane. Another reported phenotype is a delay in the S-phase of the cell cycle.[3][4] Researchers may also observe increased apoptosis and an epithelial-to-mesenchymal transition (EMT) upon Cep164 reduction.[4]

Q3: How can I validate the knockdown of Cep164?

Validation of Cep164 knockdown should be performed at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): To confirm the degradation of Cep164 mRNA.

  • Immunofluorescence: To visually confirm the reduction or absence of Cep164 protein at the centrosome. This method can also be used to assess the phenotypic consequences, such as the lack of cilia.[6][7]

Troubleshooting Guide

Low Knockdown Efficiency

Problem: Western blot or qRT-PCR analysis shows minimal reduction in Cep164 levels.

Potential Cause Troubleshooting Suggestion
Suboptimal siRNA Concentration Titrate the siRNA concentration. A range of 10-100 nM is typically used. Start with a concentration around 20-50 nM and optimize for your specific cell line.[8][9]
Inefficient Transfection Reagent The choice of transfection reagent is critical and cell-type dependent. For RPE-1 cells, reagents like Lipofectamine RNAiMAX have been used successfully.[10] If efficiency is low, consider trying a different reagent.
Poor Cell Health Ensure cells are healthy, actively dividing, and are at an optimal confluency (typically 60-80%) at the time of transfection.[11]
Incorrect Transfection Protocol Strictly follow the manufacturer's protocol for your chosen transfection reagent. Pay close attention to incubation times and the ratio of siRNA to transfection reagent.
Degraded siRNA Ensure proper storage and handling of siRNA stocks to prevent degradation by RNases.
High Cell Toxicity or Death

Problem: Significant cell death is observed after transfection.

Potential Cause Troubleshooting Suggestion
High siRNA Concentration High concentrations of siRNA can be toxic to cells. Use the lowest effective concentration that achieves the desired knockdown.[8]
Toxicity of Transfection Reagent Some transfection reagents can be toxic. Optimize the amount of reagent used and ensure the post-transfection medium is replaced at the recommended time.
On-target Apoptosis Cep164 knockdown itself can induce apoptosis.[4] If knockdown is confirmed, the observed cell death may be a direct consequence of Cep164 depletion.
Inconsistent or Off-Target Effects

Problem: Variability in results between experiments or unexpected phenotypes are observed.

Potential Cause Troubleshooting Suggestion
Off-Target Effects of siRNA Use at least two different validated siRNA sequences targeting different regions of the Cep164 mRNA to ensure the observed phenotype is not due to off-target effects.[5] A scrambled or non-targeting siRNA should always be used as a negative control.
Experimental Variability Maintain consistency in cell passage number, confluency, siRNA and reagent concentrations, and incubation times across all experiments.
Functional Compensation In some cell lines, other proteins might partially compensate for the loss of Cep164 function, leading to a weaker or inconsistent phenotype.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Cep164 siRNA experiments. Note that results can vary significantly based on the specific experimental conditions.

Table 1: Cep164 Knockdown Efficiency and Ciliation Defect

Cell LinesiRNA ConcentrationTransfection ReagentKnockdown Efficiency (%)Ciliation Defect (% of ciliated cells)Reference
hTERT-RPE120 µMOligofectamineNot specified3.6% (vs. 95% in control)[2]
IMCD3Not specifiedNot specifiedNot specifiedSignificant reduction[3]
hTERT-RPE1Not specifiedNot specifiedEfficient depletion confirmed by IFComplete absence of cilia[1]

Table 2: Phenotypes Observed After Cep164 Knockdown

Cell LinePhenotypeQuantificationReference
IMCD3S-phase accumulation40% ± 2% in S-phase (vs. 30% ± 3% in control)[3]
RPE-FUCCIAccelerated cell cycle, but longer S-phaseOverall cell cycle quicker than control[4]
IMCD3ApoptosisIncreased apoptosis observed[4]

Experimental Protocols

Detailed Protocol for Cep164 siRNA Transfection in hTERT-RPE1 Cells

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • hTERT-RPE1 cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Validated Cep164 siRNA duplexes and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed hTERT-RPE1 cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection (e.g., 2 x 10^5 cells per well).[11]

  • Preparation of siRNA-Lipid Complexes (per well):

    • Solution A: Dilute 2-8 µl of 20 µM siRNA duplex (final concentration 20-80 pmol) into 100 µl of serum-free medium.[11]

    • Solution B: Dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.[11]

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow complex formation.[11]

  • Transfection:

    • Wash the cells once with 2 ml of serum-free medium.

    • Aspirate the medium and add 800 µl of fresh serum-free medium to the well.

    • Add the 200 µl of siRNA-lipid complex mixture to the well.

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[11]

  • Post-Transfection: After the incubation period, add 1 ml of complete growth medium containing 2x the normal serum concentration without removing the transfection mixture.

  • Analysis: Analyze the cells for knockdown efficiency and phenotype 48-72 hours post-transfection.

Signaling Pathways and Experimental Workflows

Cep164-TTBK2 Signaling Pathway in Ciliogenesis

Cep164 is a critical upstream regulator for the recruitment of Tau tubulin kinase 2 (TTBK2) to the mother centriole, an essential step for the initiation of ciliogenesis. TTBK2, in turn, is thought to phosphorylate downstream targets that lead to the removal of CP110, a protein that caps the mother centriole and inhibits cilium growth.

Cep164_TTBK2_Pathway cluster_centriole Mother Centriole Distal Appendages cluster_downstream Downstream Events Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 Recruits CP110_removal CP110 Removal TTBK2->CP110_removal Phosphorylates substrates leading to Ciliogenesis Ciliogenesis CP110_removal->Ciliogenesis Initiates siRNA_Workflow cluster_prep Preparation cluster_execution Execution cluster_validation Validation cluster_analysis Phenotypic Analysis cell_culture Cell Culture (e.g., hTERT-RPE1) transfection siRNA Transfection cell_culture->transfection siRNA_prep siRNA Preparation (Cep164 & Control) siRNA_prep->transfection incubation Incubation (48-72 hours) transfection->incubation qRT_PCR qRT-PCR (mRNA levels) incubation->qRT_PCR western_blot Western Blot (Protein levels) incubation->western_blot immunofluorescence Immunofluorescence (Cilia staining) incubation->immunofluorescence facs FACS Analysis (Cell Cycle) incubation->facs

References

Technical Support Center: High-Resolution Imaging of Cep164

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the resolution of the centriolar appendage protein Cep164 in electron microscopy. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in visualizing Cep164 at high resolution.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high-resolution images of Cep164 challenging?

A1: Cep164 is a component of the distal appendages of the mature centriole, intricate structures that are inherently small and complex.[1][2] Visualizing Cep164 with high precision is difficult due to its specific subcellular localization and the need to preserve the delicate ultrastructure of the centriole during sample preparation. Furthermore, its abundance may be low, making it a difficult target for some imaging techniques.

Q2: What is the precise localization of Cep164 at the centriole?

A2: Immunogold electron microscopy has localized Cep164 to the distal appendages of the mature mother centriole.[1][2][3] It is not found on immature centrioles. This specific localization is critical for its role in primary cilium formation.[1][2]

Q3: Can Correlative Light and Electron Microscopy (CLEM) improve Cep164 imaging?

A3: Yes, CLEM is a powerful technique that combines the advantages of fluorescence microscopy (FM) for identifying cells of interest with the high-resolution capabilities of electron microscopy (EM).[4][5] For Cep164, you can use fluorescence to identify cells where Cep164 is tagged or stained and then use EM to study the ultrastructure of its localization at the distal appendages in those specific cells.[4][6]

Q4: Are there alternatives to conventional EM for visualizing Cep164?

A4: Expansion microscopy (ExM) is an emerging alternative that can be more accessible than traditional EM.[7][8] This technique involves physically expanding the specimen, which can improve the optical resolution when imaged with a conventional microscope.[8] While not providing the same level of detail as EM, it can be a valuable tool for analyzing centriolar components like Cep164 in a larger population of cells.[7][8]

Troubleshooting Guides

This section addresses common issues encountered during the high-resolution imaging of Cep164.

Issue 1: Poor Immunogold Labeling of Cep164

Symptoms:

  • Weak or no gold particle signal at the distal appendages.

  • High background signal with non-specific gold particle binding.[9]

  • Gold particles obscuring the underlying ultrastructure.

Possible Causes and Solutions:

CauseSolution
Antibody Inefficiency Verify the specificity and efficiency of your primary antibody for Cep164. Test different antibody concentrations and incubation times.
Antigen Masking The fixation or embedding process may be masking the Cep164 epitope. Try a different fixation protocol, such as a lighter chemical fixation or cryofixation, which can better preserve antigenicity.[10]
Non-specific Binding High background can be caused by the gold probes themselves.[11] To reduce this, consider using a different blocking buffer (e.g., fish gelatin instead of BSA) or increasing the stringency of your wash steps.[11][12]
Steric Hindrance Large gold particles may not be able to access the Cep164 epitope within the dense structure of the distal appendages. Using smaller gold particles (e.g., 10 nm instead of 25 nm) may improve labeling efficiency.[9]

A troubleshooting workflow for immunogold labeling is outlined below:

G start Start: Poor Immunogold Labeling check_antibody Verify Primary Antibody Specificity & Titer start->check_antibody No/Weak Signal troubleshoot_blocking Improve Blocking & Washing Steps (e.g., use fish gelatin, increase wash stringency) start->troubleshoot_blocking High Background optimize_fixation Optimize Fixation Protocol (e.g., lighter chemical fixation, cryofixation) check_antibody->optimize_fixation Antibody OK successful_labeling Successful High-Resolution Labeling check_antibody->successful_labeling Improved Labeling optimize_fixation->troubleshoot_blocking Still Poor Signal optimize_fixation->successful_labeling Improved Labeling change_gold_size Test Smaller Gold Particle Size (e.g., 10nm) troubleshoot_blocking->change_gold_size Background Reduced, Signal Still Weak troubleshoot_blocking->successful_labeling Improved Labeling change_gold_size->successful_labeling Improved Labeling

Caption: Troubleshooting workflow for poor immunogold labeling of Cep164.

Issue 2: Poor Ultrastructural Preservation of Centrioles

Symptoms:

  • Distorted or damaged centriole structure.

  • Loss of appendage morphology.

  • Membrane artifacts.

Possible Causes and Solutions:

CauseSolution
Harsh Chemical Fixation Over-fixation can damage delicate structures. Reduce the concentration or duration of the fixative (e.g., glutaraldehyde).
Inadequate Dehydration Improper dehydration can cause shrinkage and distortion. Ensure a gradual ethanol series for dehydration.
Poor Resin Infiltration Incomplete infiltration of the embedding resin can lead to sectioning artifacts. Increase infiltration times or try a different resin with lower viscosity.
Mechanical Damage Centrioles are sensitive to mechanical stress during sample processing. Handle samples gently, especially during centrifugation and sectioning.

Advanced Methodologies and Protocols

For researchers aiming for the highest possible resolution, the following advanced techniques and protocols are recommended.

Correlative Light and Electron Microscopy (CLEM)

The CLEM workflow allows for the identification of a specific event or protein localization in a larger cellular context with light microscopy, followed by high-resolution imaging of the same area with electron microscopy.[4][6]

A generalized workflow for a CLEM experiment to visualize Cep164 is presented below:

G start Start: Prepare Cells with Fluorescently-Tagged Cep164 lm_imaging Light Microscopy (LM) Imaging (Identify cells of interest) start->lm_imaging fixation High-Pressure Freezing & Freeze Substitution (HPF/FS) lm_imaging->fixation Cell of interest identified embedding Resin Embedding & Sectioning fixation->embedding em_imaging Transmission Electron Microscopy (TEM) Imaging embedding->em_imaging correlation Correlate LM and EM Images em_imaging->correlation analysis High-Resolution Analysis of Cep164 Localization correlation->analysis

Caption: A generalized workflow for a CLEM experiment targeting Cep164.

Cryo-Electron Tomography (Cryo-ET)

Cryo-ET offers the potential to visualize Cep164 and the distal appendages in a near-native state, providing unparalleled structural detail.[13][14]

Key Protocol Steps for Cryo-ET of Centrioles:

  • Sample Preparation: Isolate centrioles from cultured cells.

  • Vitrification: Apply the sample to an EM grid and plunge-freeze in liquid ethane to vitrify the sample, preserving its hydrated, native state.

  • Data Collection: Collect a series of images of the frozen-hydrated sample at different tilt angles using a transmission electron microscope.

  • Tomogram Reconstruction: Computationally reconstruct the tilt-series images to generate a 3D tomogram of the centriole.

  • Subtomogram Averaging: If multiple copies of the structure are present, they can be averaged to improve the signal-to-noise ratio and achieve higher resolution.[13]

Quantitative Data Summary

The following table summarizes key quantitative data related to Cep164 and centriole dimensions, which can serve as a reference for your experiments.

ParameterValueSource
Human Centriole Length~500 nm[8]
Human Centriole Width~230 nm[8]
Cep164 LocalizationDistal Appendages of Mother Centriole[1][2]
Cilia Formation Suppression40-85% reduction in Cep164 signal[15]

References

Technical Support Center: Expression of Full-Length Cep164 Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in expressing the full-length Centrosomal protein 164 (Cep164).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing full-length recombinant Cep164?

Expressing the full-length human Cep164 protein, with a predicted molecular weight of approximately 164 kDa that can migrate at ~200 kDa on SDS-PAGE, presents several challenges.[1] These primarily stem from its large size, complex domain structure, and the necessity for post-translational modifications for its proper function. Key difficulties include:

  • Low Yield and Solubility in Prokaryotic Systems: Successful expression of full-length, soluble Cep164 in bacterial systems like E. coli has not been extensively reported in the literature. The expression of an N-terminal fragment in E. coli has been documented, but full-length expression is likely to result in low yields, insolubility, and the formation of inclusion bodies.[2] This is a common issue for large, multi-domain eukaryotic proteins which may not fold correctly in a prokaryotic environment.

  • Requirement for Post-Translational Modifications (PTMs): Cep164 undergoes phosphorylation by the kinase TTBK2, which is a critical step for its function in initiating ciliogenesis.[3][4] Bacterial expression systems lack the machinery for such PTMs, rendering the recombinant protein potentially non-functional for in vivo or certain in vitro assays.

  • Dominant-Negative Effects of Overexpression: In mammalian cells, high levels of overexpressed full-length Cep164 can have a dominant-negative effect on primary cilium formation.[5] This suggests that the stoichiometry of Cep164 with its binding partners is crucial, and excessive amounts of the protein can disrupt these interactions.

  • Complex Interactions and Localization: Cep164 is a component of the distal appendages of the mother centriole and is involved in intricate protein-protein interactions to mediate its functions in ciliogenesis and DNA damage response.[1][2][4] Ensuring proper localization and interaction of the recombinant protein requires an appropriate cellular context, which is best provided by mammalian expression systems.

Q2: Which expression system is recommended for full-length Cep164?

For obtaining functional, full-length Cep164, mammalian expression systems are highly recommended. Several studies have successfully expressed full-length human Cep164 with various tags (e.g., Myc, GFP, FLAG) in cell lines such as HEK293T, HeLa, U2OS, and hTERT-RPE1.[1][2][5] These systems provide the necessary cellular machinery for proper protein folding and post-translational modifications, such as phosphorylation, which are crucial for Cep164's biological activity.[3]

While insect cell expression systems could be an alternative for high-yield production of large proteins, the existing literature predominantly points to successful expression in mammalian cells for functional studies of Cep164.

Q3: I am observing very low or no expression of full-length Cep164 in E. coli. What can I do?

Attempting to express full-length Cep164 in E. coli is challenging. If you are facing this issue, consider the following troubleshooting steps:

  • Switch to a Mammalian Expression System: This is the most recommended solution for obtaining functional protein.

  • Express Protein Fragments: If the full-length protein is not essential for your downstream application, consider expressing specific domains of Cep164. For example, an N-terminal fragment (amino acids 1-298) has been successfully expressed in E. coli.[2]

  • Codon Optimization: The codon usage of the human CEP164 gene may not be optimal for expression in E. coli. Synthesizing a codon-optimized version of the gene could potentially improve expression levels.[6]

  • Use Specialized E. coli Strains: Strains engineered to express rare tRNAs (e.g., Rosetta) can sometimes improve the expression of heterologous proteins with different codon biases.

  • Lower Induction Temperature and IPTG Concentration: Inducing protein expression at lower temperatures (e.g., 16-25°C) with a reduced concentration of IPTG can slow down the rate of protein synthesis, which may promote proper folding and increase the yield of soluble protein.

  • Test Different Solubility-Enhancing Tags: Fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can sometimes improve the solubility of difficult-to-express proteins.

Q4: My overexpressed full-length Cep164 in mammalian cells appears to be non-functional or causing cellular artifacts. What could be the reason?

Overexpression of full-length Cep164 can lead to a dominant-negative phenotype by sequestering essential binding partners away from the centrosome.[5] If you are observing unexpected cellular effects or a lack of function, consider the following:

  • Titrate Plasmid Concentration: Use the lowest possible concentration of your expression vector during transfection to achieve near-physiological expression levels.

  • Use a Weaker or Inducible Promoter: If you are using a strong constitutive promoter like CMV, consider switching to a weaker promoter or an inducible expression system (e.g., Tet-On/Tet-Off) to have better control over the expression levels.

  • Verify Tag Placement: The position of your affinity or fluorescent tag (N- or C-terminal) could potentially interfere with protein function or localization. If possible, test different tagging strategies.

  • Confirm Post-Translational Modifications: If your assay is dependent on a specific PTM, such as TTBK2-mediated phosphorylation, you may need to co-express the relevant kinase or ensure that the cellular context is appropriate for the modification to occur.

Troubleshooting Guides

Issue 1: Low Yield of Purified Full-Length Cep164 from Mammalian Cells
Possible Cause Recommended Solution
Suboptimal Transfection Efficiency Optimize your transfection protocol. Use a high-quality transfection reagent and optimize the DNA-to-reagent ratio. Ensure your cells are healthy and at the optimal confluency for transfection.
Low Expression Levels - Use a strong promoter (e.g., CMV) if not already in use, but be mindful of potential dominant-negative effects. - Optimize the time of harvest post-transfection (typically 24-72 hours). - Consider using a cell line known for high levels of protein expression, such as HEK293T.
Protein Degradation - Add protease inhibitors to your lysis buffer. - Perform all purification steps at 4°C to minimize proteolytic activity.
Inefficient Lysis - Ensure complete cell lysis by trying different lysis buffers (e.g., RIPA, NP-40 based) and mechanical disruption methods (e.g., sonication, douncing).
Poor Affinity Tag Binding - Ensure your affinity resin is fresh and has not lost its binding capacity. - Optimize the binding conditions (e.g., pH, salt concentration) for your specific tag. - Consider using a tandem affinity tag for a two-step purification process to increase purity and yield.
Issue 2: Full-Length Cep164 is Insoluble or Aggregates During Purification
Possible Cause Recommended Solution
Incorrect Buffer Conditions - Screen different buffer pH and salt concentrations. A common starting point is a buffer with physiological pH (7.2-7.5) and salt concentration (150 mM NaCl). - Include additives that can enhance solubility, such as non-detergent sulfobetaines (NDSBs), arginine, or glycerol.
Protein Instability - Keep the protein at 4°C throughout the purification process. - For long-term storage, consider flash-freezing in a cryoprotectant like glycerol and storing at -80°C.
High Protein Concentration - Avoid over-concentrating the protein. Determine the maximum soluble concentration for your specific buffer conditions.
Disulfide Bond Issues - Include a reducing agent like DTT or TCEP in your buffers if aggregation is suspected to be due to incorrect disulfide bond formation.

Experimental Protocols

Protocol 1: Expression and Purification of Tagged Full-Length Cep164 from Mammalian Cells

This is a general protocol that should be optimized for your specific construct and cell line.

  • Cloning: Subclone the full-length human Cep164 cDNA into a mammalian expression vector containing your desired tag (e.g., pCMV-Myc, pEGFP-N1). The full-length cDNA can be amplified from a clone such as KIAA1052.[2]

  • Transfection:

    • Plate HEK293T cells to be 70-80% confluent on the day of transfection.

    • Transfect the cells with your Cep164 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Harvest and Lysis:

    • After 48-72 hours post-transfection, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification:

    • Add the clarified lysate to an equilibrated affinity resin (e.g., anti-FLAG M2 affinity gel, Protein A/G agarose for Myc-tag immunoprecipitation).

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the resin several times with wash buffer (e.g., lysis buffer with a lower detergent concentration).

    • Elute the protein using a competitive peptide (e.g., FLAG peptide) or by changing the pH, according to the resin manufacturer's instructions.

  • Analysis:

    • Analyze the purified protein by SDS-PAGE and Western blotting using an anti-Cep164 antibody or an antibody against the tag to confirm the size and purity.

Signaling Pathways and Experimental Workflows

Cep164's Role in Ciliogenesis Initiation

The following diagram illustrates the crucial role of Cep164 in recruiting TTBK2 to the mother centriole, which is a key step in the initiation of primary cilium formation.

Cep164_Ciliogenesis_Pathway cluster_mother_centriole Mother Centriole cluster_cytoplasm Cytoplasm Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 activates CP110 CP110 (Ciliogenesis Inhibitor) TTBK2->CP110 phosphorylates and removes Cilium Primary Cilium Formation TTBK2->Cilium promotes CP110->Cilium inhibits DistalAppendages Distal Appendages DistalAppendages->Cep164 recruits TTBK2_cyto TTBK2 TTBK2_cyto->Cep164 recruited by

Caption: Cep164 at the distal appendages recruits and activates TTBK2, leading to the removal of the ciliogenesis inhibitor CP110 and subsequent primary cilium formation.

Troubleshooting Workflow for Low Protein Yield

This logical diagram outlines a step-by-step approach to troubleshooting low yields of recombinant Cep164.

Troubleshooting_Workflow Start Start: Low Yield of Full-Length Cep164 CheckExpression Check Expression by Western Blot of Lysate Start->CheckExpression ExpressionOK Expression Detected CheckExpression->ExpressionOK Yes NoExpression No/Low Expression CheckExpression->NoExpression No CheckSolubility Check Solubility: Western Blot of Soluble vs. Insoluble Fractions ExpressionOK->CheckSolubility OptimizeTransfection Optimize Transfection/ Expression Conditions NoExpression->OptimizeTransfection OptimizeTransfection->CheckExpression Soluble Protein is Soluble CheckSolubility->Soluble Yes Insoluble Protein is Insoluble CheckSolubility->Insoluble No OptimizePurification Optimize Purification (Binding/Elution) Soluble->OptimizePurification OptimizeLysis Optimize Lysis Buffer (e.g., add detergents, change salt conc.) Insoluble->OptimizeLysis Success Successful Purification OptimizePurification->Success OptimizeLysis->CheckSolubility

Caption: A decision-making flowchart for troubleshooting low yield issues during the expression and purification of full-length Cep164.

References

avoiding off-target effects in CEP164 CRISPR editing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRISPR-Cas9 editing of the CEP164 gene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of CEP164 and the potential consequences of off-target edits?

A: CEP164, or Centrosomal Protein 164, is a crucial protein involved in several key cellular processes. Its primary roles include:

  • Primary Cilium Formation: CEP164 is essential for the formation of primary cilia, which act as cellular antennae for sensing extracellular signals.[1][2][3]

  • DNA Damage Response (DDR): It has been implicated in the DNA damage response, although some studies suggest it may not be required for the DDR.[1][2][4]

  • Cell Cycle Regulation: CEP164 is involved in the G2/M transition of the mitotic cell cycle.[1][5]

Given these critical functions, off-target mutations during CRISPR editing could lead to unintended and potentially confounding cellular phenotypes, such as defects in ciliogenesis, genomic instability, or altered cell cycle progression. Therefore, ensuring high specificity for the CEP164 locus is paramount.

Q2: How can I design highly specific guide RNAs (gRNAs) for targeting CEP164?

A: Designing specific gRNAs is the first and most critical step in minimizing off-target effects.[[“]][7] Several factors should be considered:

  • Utilize Design Tools: Employ bioinformatics tools that predict gRNA on-target efficacy and off-target potential.[8][9][10][11][12] These tools scan the genome for potential off-target sites with sequence similarity to your intended target.

  • Target Unique Sequences: Select gRNA sequences within the CEP164 gene that have the fewest potential off-target sites in the genome.

  • Consider gRNA Length: Truncated gRNAs (17-18 nucleotides) can sometimes exhibit higher specificity than the standard 20-nucleotide gRNAs.[13][14]

  • GC Content: Aim for a GC content between 40-80% for optimal gRNA activity.[14]

Q3: Which Cas9 variant is best for minimizing off-target effects when editing CEP164?

A: While standard SpCas9 can be effective, several high-fidelity Cas9 variants have been engineered to significantly reduce off-target cleavage.[[“]][15] For sensitive applications like CEP164 editing, consider using one of the following:

  • eSpCas9 and SpCas9-HF1: These were among the first engineered variants with improved specificity.[15][16]

  • Alt-R HiFi Cas9 Nuclease V3: This variant has been shown to have a superior on- to off-target ratio.[17]

  • Sniper2L: This is another high-fidelity variant that maintains high on-target activity.[18]

The choice of variant may depend on the specific gRNA and the experimental context. It is often advisable to test a few high-fidelity variants in parallel.

Q4: What is the recommended delivery method for the CRISPR-Cas9 components to reduce off-target editing?

A: The delivery method can significantly influence the specificity of your CRISPR experiment. Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex is highly recommended.[[“]][13][15]

  • Transient Activity: RNPs are active immediately upon delivery and are rapidly degraded by the cell. This transient activity limits the time window for off-target cleavage to occur, in contrast to plasmid-based delivery which can result in prolonged expression of the Cas9 nuclease.[[“]][15]

  • DNA-Free Editing: RNP delivery avoids the risk of integrating plasmid DNA into the host genome.[19]

Troubleshooting Guide

Problem 1: High frequency of off-target mutations detected by next-generation sequencing (NGS).

Potential Cause Troubleshooting Steps
Suboptimal gRNA design 1. Re-design your gRNAs using multiple prediction tools to ensure high specificity scores.[8][9][10][11][12] 2. Test 2-3 of the top-scoring gRNAs to identify the one with the best on-target to off-target ratio.[19]
Use of standard SpCas9 1. Switch to a high-fidelity Cas9 variant like eSpCas9, SpCas9-HF1, Alt-R HiFi Cas9, or Sniper2L.[15][16][17][18] 2. If using a plasmid, ensure you are using the lowest effective concentration.
Prolonged Cas9 expression 1. Deliver the CRISPR components as an RNP complex for transient activity.[[“]][13][15] 2. If using plasmids, optimize the amount of plasmid and the duration of the experiment.
Cell type-specific effects Some cell types may be more prone to off-target effects. It is crucial to validate your editing outcomes in your specific cell line.

Problem 2: Low on-target editing efficiency for CEP164.

Potential Cause Troubleshooting Steps
Inefficient gRNA 1. Test multiple gRNAs targeting different exons of CEP164.[19] 2. Ensure the gRNA target site is in an open chromatin region, if possible.
Ineffective delivery 1. Optimize your transfection or electroporation protocol for your specific cell type.[7] 2. Confirm successful delivery of CRISPR components using a reporter system (e.g., a plasmid co-expressing a fluorescent protein).[20]
Low Cas9 activity 1. Verify the integrity and concentration of your Cas9 protein or plasmid. 2. If using a plasmid, ensure the promoter is appropriate for your cell line and consider codon optimization.[7]
Cellular state 1. Ensure cells are healthy and in the logarithmic growth phase during transfection. 2. Some studies suggest that the efficiency of CRISPR-mediated repair can be cell cycle-dependent.

Data Summary: High-Fidelity Cas9 Variants

The following table summarizes key characteristics of commonly used high-fidelity Cas9 variants that can be employed for precise CEP164 editing.

Cas9 VariantKey FeaturesReference(s)
eSpCas9 Engineered with mutations to reduce off-target activity while maintaining good on-target efficiency.[16]
SpCas9-HF1 Contains four amino acid substitutions that decrease interactions with the DNA backbone, significantly reducing off-target cleavage.[21][22][21][22]
Alt-R HiFi Cas9 Nuclease V3 A Cas9 variant with a superior on- to off-target ratio, particularly when delivered as an RNP.[17][17]
Sniper2L An improved version of Sniper-Cas9 that demonstrates high specificity without compromising on-target activity.[18][18]
HeFSpCas9s "Highly enhanced Fidelity" variants that combine mutations from eSpCas9 and SpCas9-HF1 for even greater specificity.[16][16]

Experimental Protocols

Protocol 1: Guide RNA Design and Selection for CEP164

  • Obtain the CEP164 sequence: Retrieve the full-length cDNA or genomic sequence of CEP164 from a database such as NCBI or Ensembl.

  • Use gRNA design tools: Input the CEP164 sequence into at least two different gRNA design tools (e.g., GuideScan2).[9][10][11][12]

  • Specify parameters:

    • Select the appropriate Cas9 variant and its corresponding Protospacer Adjacent Motif (PAM).

    • Set the desired gRNA length (typically 20 nucleotides).

  • Evaluate top candidates: Analyze the output, prioritizing gRNAs with high on-target scores and low off-target scores.

  • Perform BLAST search: Manually perform a BLAST search of the top 3-5 gRNA candidates against the relevant genome to further verify their specificity.

  • Select final gRNAs: Choose 2-3 of the most promising gRNAs for experimental validation.

Protocol 2: Off-Target Analysis using Next-Generation Sequencing (NGS)

  • Genomic DNA extraction: Isolate high-quality genomic DNA from both the edited and control cell populations.

  • Library preparation:

    • For unbiased off-target detection, use methods like GUIDE-seq, CIRCLE-seq, or Digenome-seq.[[“]][23][24][25] These methods identify sites of Cas9-induced double-strand breaks across the genome.

    • For biased analysis, amplify the top predicted off-target sites identified during the gRNA design phase using PCR.

  • Next-generation sequencing: Sequence the prepared libraries on a suitable NGS platform.

  • Data analysis:

    • Align the sequencing reads to the reference genome.

    • Use specialized software to identify insertions, deletions (indels), and single nucleotide variations (SNVs) at on-target and off-target sites.

    • Quantify the frequency of off-target editing for each gRNA tested.

Visualizations

experimental_workflow cluster_design gRNA Design & Selection cluster_editing CRISPR Editing cluster_validation Validation & Analysis gRNA_design 1. gRNA Design for CEP164 off_target_prediction 2. In Silico Off-Target Prediction gRNA_design->off_target_prediction gRNA_selection 3. Select Top 2-3 gRNAs off_target_prediction->gRNA_selection rnp_assembly 4. Assemble Cas9 RNP gRNA_selection->rnp_assembly cell_delivery 5. Deliver to Cells rnp_assembly->cell_delivery incubation 6. Incubate 48-72h cell_delivery->incubation gDNA_extraction 7. Genomic DNA Extraction incubation->gDNA_extraction on_target_analysis 8. On-Target PCR & Sequencing gDNA_extraction->on_target_analysis off_target_ngs 9. Off-Target NGS Analysis gDNA_extraction->off_target_ngs

Caption: Workflow for minimizing off-target effects in CEP164 editing.

signaling_pathway cluster_cilium Primary Cilium Formation cluster_ddr DNA Damage Response (Potential Role) CEP164 CEP164 Cilium_Formation Cilium Formation CEP164->Cilium_Formation is required for Distal_Appendages Distal Appendages Distal_Appendages->CEP164 recruits Mother_Centriole Mother Centriole Mother_Centriole->Distal_Appendages contains DNA_Damage DNA Damage CEP164_DDR CEP164 DNA_Damage->CEP164_DDR may activate DDR_Proteins DDR Proteins CEP164_DDR->DDR_Proteins interacts with Cell_Cycle_Arrest Cell Cycle Arrest / Repair DDR_Proteins->Cell_Cycle_Arrest

Caption: Simplified pathways involving CEP164.

References

Cep164 western blot troubleshooting and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Cep164 western blot experiments.

Troubleshooting Guides

This section addresses common issues encountered during Cep164 western blotting in a question-and-answer format.

Issue 1: Weak or No Signal

Question: I am not seeing any band for Cep164, or the signal is very weak. What are the possible causes and solutions?

Answer: A weak or non-existent signal for Cep164 can stem from several factors, ranging from sample preparation to antibody concentrations. Below is a systematic guide to troubleshoot this issue.

  • Low Target Protein Abundance: Cep164 expression levels might be low in your specific cell or tissue type.

    • Solution: Increase the total protein loaded per well. Consider enriching for Cep164 through techniques like immunoprecipitation or cellular fractionation.[1][2] Including a positive control, such as a cell lysate known to express Cep164, is highly recommended.[2]

  • Inefficient Protein Extraction: The lysis buffer used may not be optimal for extracting Cep164, which is a centrosomal protein.[1][2]

    • Solution: Use a lysis buffer appropriate for the subcellular localization of the target protein.[1] Always include protease inhibitors in your lysis buffer to prevent protein degradation.[1][2][3]

  • Poor Antibody Performance: The primary or secondary antibody may not be sensitive enough or may have lost activity.

    • Solution: Optimize the primary antibody concentration; a higher concentration may be needed.[2] It is also beneficial to incubate the primary antibody overnight at 4°C to enhance signal.[2] Ensure you are using a fresh dilution of the antibody, as reusing diluted antibodies is not recommended.[4]

  • Inefficient Protein Transfer: The transfer of high molecular weight proteins like Cep164 (approximately 164 kDa) from the gel to the membrane can be challenging.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S before blocking. For large proteins, consider a wet transfer method, which generally yields better results than semi-dry transfer.[1] You can also optimize the transfer buffer by decreasing the methanol content to 5-10% and increasing the transfer time.[4]

  • Inactive Detection Reagents: The chemiluminescent substrate may have expired or lost activity.

    • Solution: Use fresh detection reagents. You can test the activity of the secondary antibody and substrate by directly applying a small amount of the secondary antibody onto the membrane and then adding the substrate.[2]

Issue 2: High Background

Question: My western blot for Cep164 shows a high background, making it difficult to see the specific band. How can I reduce the background?

Answer: High background can obscure the specific signal of your target protein. The following are common causes and their solutions:

  • Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.

    • Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[5] You can also try increasing the concentration of the blocking agent (e.g., from 5% to 7% non-fat dry milk or BSA).[3] Consider trying a different blocking agent altogether.[2]

  • Antibody Concentration Too High: The concentrations of the primary or secondary antibodies may be too high, leading to non-specific binding.

    • Solution: Decrease the concentration of both the primary and secondary antibodies.[5][6] Perform a titration experiment to determine the optimal antibody concentrations.

  • Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing to high background.

    • Solution: Increase the number and duration of wash steps.[5] Using a wash buffer containing a detergent like Tween 20 (e.g., TBST or PBST) is recommended.[5]

  • Membrane Handling: Improper handling of the membrane can lead to contamination and high background.

    • Solution: Always handle the membrane with clean forceps and avoid touching it with your hands.[5] Ensure the membrane does not dry out at any point during the procedure.[6][7]

Issue 3: Non-Specific Bands

Question: I am observing multiple bands in addition to the expected Cep164 band. What could be the reason, and how can I get a cleaner blot?

Answer: The presence of non-specific bands can be due to several factors, from antibody specificity to sample quality.

  • Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.

    • Solution: Try increasing the dilution of your primary antibody.[8][9] Incubating the primary antibody at 4°C can also help reduce non-specific binding.[8] If the problem persists, consider trying a different antibody from another manufacturer.

  • Sample Degradation: The protein sample may have degraded, leading to the appearance of lower molecular weight bands.

    • Solution: Always prepare fresh lysates and keep them on ice.[3] Ensure that a sufficient amount of protease inhibitor cocktail is added to the lysis buffer.[3][9]

  • High Protein Load: Overloading the gel with too much protein can lead to the appearance of non-specific bands.

    • Solution: Reduce the amount of total protein loaded per lane.[4]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.

    • Solution: Run a control lane with only the secondary antibody (omitting the primary antibody) to check for non-specific binding.[3] If non-specific bands appear, consider using a pre-adsorbed secondary antibody.[3]

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and conditions for a Cep164 western blot. Note that these are starting points, and optimization may be necessary for your specific experimental conditions.

Table 1: Antibody Dilutions

Antibody TypeManufacturer ExampleRecommended Starting DilutionReference(s)
Mouse MonoclonalThermo Fisher (MA5-27823)1:500[10]
Mouse MonoclonalNovus Biologicals (NBP2-43631)1:500 - 1:3000
Rabbit PolyclonalAbcam (A16384)1:500 - 1:2,000[11]
HRP-conjugated SecondaryVaries1:5,000 - 1:200,000[12]

Table 2: Reagent Concentrations and Incubation Times

StepReagent/ConditionRecommended Concentration/TimeReference(s)
Protein LoadingTotal Protein20-50 µg per lane[2][4]
BlockingNon-fat Dry Milk or BSA5% in TBST or PBST[4]
Blocking TimeRoom Temp or 4°C1 hour at RT or overnight at 4°C[5]
Primary Incubation4°COvernight[2][12]
Secondary IncubationRoom Temperature1-2 hours[12]
WashingTBST or PBST3 x 5-10 minute washes[4]

Experimental Protocols

Detailed Cep164 Western Blot Protocol

This protocol outlines the key steps for performing a western blot to detect Cep164.

  • Protein Extraction

    • Wash cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.[13][14]

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel should be appropriate for the size of Cep164 (~164 kDa); a lower percentage gel (e.g., 6-8%) is recommended.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is recommended for high molecular weight proteins.[1]

  • Immunoblotting

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[2]

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against Cep164 at the recommended dilution (see Table 1) overnight at 4°C with gentle agitation.[2]

    • Wash the membrane three times for 5-10 minutes each with TBST.[4]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1-2 hours at room temperature.[12]

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

Western Blot Troubleshooting Workflow

WesternBlotTroubleshooting Start Start: Western Blot Issue NoSignal Weak or No Signal Start->NoSignal HighBg High Background Start->HighBg NonSpecific Non-Specific Bands Start->NonSpecific CheckTransfer Check Protein Transfer (Ponceau S) NoSignal->CheckTransfer Transfer issue? CheckProtein Increase Protein Load Use Positive Control NoSignal->CheckProtein Low expression? CheckAntibody Optimize Antibody Conc. Use Fresh Antibody NoSignal->CheckAntibody Antibody issue? CheckDetection Use Fresh Substrate NoSignal->CheckDetection Detection issue? OptimizeBlocking Optimize Blocking (Time, Reagent) HighBg->OptimizeBlocking Blocking issue? TitrateAntibody Titrate Antibodies (Primary & Secondary) HighBg->TitrateAntibody Antibody conc. issue? IncreaseWashes Increase Washes (Number, Duration) HighBg->IncreaseWashes Washing issue? TitratePrimary Titrate Primary Antibody NonSpecific->TitratePrimary Cross-reactivity? CheckSample Check Sample Integrity (Protease Inhibitors) NonSpecific->CheckSample Degradation? SecondaryControl Secondary Ab Control NonSpecific->SecondaryControl Secondary Ab issue?

Caption: A flowchart for troubleshooting common western blot issues.

Cep164 Signaling in Ciliogenesis

Cep164_Signaling cluster_0 Cep164 Cep164 (Distal Appendage Protein) VesicleDocking Vesicular Docking to Mother Centriole Cep164->VesicleDocking Mediates Recruitment Recruitment Cep164->Recruitment TTBK2 TTBK2 (Tau Tubulin Kinase 2) TTBK2->Cep164 Phosphorylation Ciliogenesis Primary Cilium Formation VesicleDocking->Ciliogenesis Initiates Recruitment->TTBK2

Caption: Cep164's role in initiating primary cilium formation.

References

best practices for long-term storage of Cep164 antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Cep164 antibodies, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) for Long-Term Storage

Q1: What is the optimal temperature for long-term storage of Cep164 antibodies?

A1: For long-term storage, it is recommended to store Cep164 antibodies at -20°C.[1][2] Some manufacturers may also suggest -80°C as an alternative, though -20°C is generally sufficient for most antibodies.[3] For short-term storage, from a few days to a couple of weeks, 4°C is acceptable.[1][3] It is crucial to avoid using frost-free freezers as they cycle between freezing and thawing, which can damage the antibody.[3]

Q2: What is the recommended buffer composition for long-term storage?

A2: The ideal storage buffer for Cep164 antibodies is typically a phosphate-buffered saline (PBS) solution at a pH of around 7.3.[2] To prevent microbial growth, an antimicrobial agent like sodium azide at a concentration of 0.02% to 0.09% (w/v) is often included.[2][4]

Q3: Should I use a cryoprotectant for long-term storage at -20°C?

A3: Yes, adding a cryoprotectant is highly recommended to prevent damage from freeze-thaw cycles. Glycerol is a commonly used cryoprotectant at a final concentration of 50%.[2] The addition of glycerol lowers the freezing point of the antibody solution, preventing the formation of ice crystals that can denature the antibody.[5]

Q4: How should I handle the antibody upon receipt?

A4: Upon receiving your Cep164 antibody, it is good practice to briefly centrifuge the vial at 10,000 x g for 20 seconds. This will ensure that any antibody solution trapped in the cap is collected at the bottom of the vial.[6]

Q5: Is it necessary to aliquot the antibody for long-term storage?

A5: Yes, aliquoting the antibody into smaller, single-use volumes is a critical best practice.[3] Aliquoting minimizes the number of freeze-thaw cycles the main stock is subjected to, which helps to preserve its activity.[3] The aliquot size should be based on the amount you typically use in a single experiment, and it is advisable not to use aliquots smaller than 10 µL to avoid effects from evaporation and adsorption to the vial surface.[3]

Quantitative Data Summary for Storage Conditions

ParameterRecommendationRationale
Long-Term Storage Temperature -20°C[1][2]Prevents degradation and maintains antibody stability over extended periods.
Short-Term Storage Temperature 4°C (for up to 2 weeks)[1][3]Convenient for antibodies that will be used frequently, avoiding the need for repeated thawing.
Storage Buffer Phosphate-Buffered Saline (PBS), pH ~7.3[2]Provides a stable ionic environment for the antibody.
Cryoprotectant 50% Glycerol[2]Prevents the formation of damaging ice crystals during freezing.[5]
Antimicrobial Agent 0.02% - 0.09% Sodium Azide[2][4]Inhibits microbial growth, preventing contamination.
Concentration for Storage Store as concentrated as possibleHigher concentrations are generally more stable.

Troubleshooting Guides

Issue 1: Antibody Aggregation

Symptoms:

  • Visible precipitates in the antibody solution after thawing.

  • High background or non-specific bands in Western Blotting.

  • Reduced antibody performance in various applications.

Possible Causes and Solutions:

CauseSolution
Repeated Freeze-Thaw Cycles Aliquot the antibody into single-use volumes upon first use to minimize freeze-thaw cycles.[3]
Inappropriate Storage Temperature Ensure long-term storage at -20°C in a non-frost-free freezer.[3] For IgG3 isotypes, which are prone to aggregation upon thawing, storage at 4°C is recommended.[3]
Suboptimal Buffer Conditions Confirm that the storage buffer has a pH between 6.0 and 7.0 and contains a cryoprotectant like 50% glycerol.[5]
Mechanical Stress Avoid vigorous vortexing or shaking of the antibody solution. Mix gently by inverting the tube.
Issue 2: Loss of Antibody Activity

Symptoms:

  • Weak or no signal in Western Blot, ELISA, or Immunofluorescence.

  • Inconsistent results between experiments.

Possible Causes and Solutions:

CauseSolution
Improper Storage Verify that the antibody has been stored at the recommended temperature and protected from light, especially if it is a conjugated antibody.[3][7]
Repeated Freeze-Thaw Cycles Use fresh aliquots for each experiment to avoid degradation from repeated temperature fluctuations.[3]
Enzyme-Conjugate Inactivation Enzyme-conjugated antibodies are particularly sensitive to freezing and should be stored at 4°C.[3]
Extended Storage Past Shelf-Life While many antibodies are stable for years with proper storage, it is best to refer to the manufacturer's datasheet for the recommended shelf-life.
Microbial Contamination If the antibody solution appears cloudy or contains visible growth, it may be contaminated. Use a fresh, uncontaminated aliquot. The addition of sodium azide can help prevent contamination.[4]

Experimental Protocols for Quality Control

To ensure your long-term stored Cep164 antibody is performing optimally, it is recommended to perform quality control experiments.

Western Blot Protocol for Antibody Validation
  • Sample Preparation: Prepare cell lysates from a cell line known to express Cep164 (e.g., HeLa or U2OS cells).[8] Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Load 20-30 µg of protein lysate per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder to determine the molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the Cep164 antibody at the recommended dilution (typically 1:500 - 1:2000) overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A single band at the expected molecular weight of Cep164 (~164 kDa) indicates a specific and active antibody.[8]

ELISA Protocol for Antibody Activity
  • Coating: Coat the wells of a 96-well plate with a recombinant Cep164 protein or a cell lysate containing Cep164 overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBST).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of your stored Cep164 antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution.

  • Read Plate: Measure the absorbance at 450 nm using a plate reader. A strong signal that correlates with the antibody concentration indicates good antibody activity.

Immunofluorescence Protocol for Antibody Specificity
  • Cell Culture: Grow a suitable cell line (e.g., hTERT-RPE1 cells) on coverslips.[8]

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[10]

  • Blocking: Block with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.[10]

  • Primary Antibody Incubation: Incubate with the Cep164 antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.[10]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[10]

  • Washing: Repeat the washing step.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the staining using a fluorescence microscope. Specific staining should be observed at the centrosomes/basal body.[8]

Signaling Pathways and Experimental Workflows

Cep164 Signaling in Primary Ciliogenesis

Cep164 plays a crucial role in the early stages of primary cilium formation. It acts as a key recruitment factor at the mother centriole.

Cep164_Ciliogenesis_Pathway Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 recruits Rabin8 Rabin8 Cep164->Rabin8 interacts with CP110 CP110 Removal TTBK2->CP110 IFT_Proteins IFT Protein Recruitment TTBK2->IFT_Proteins Ciliogenesis Primary Ciliogenesis CP110->Ciliogenesis IFT_Proteins->Ciliogenesis Rab8 Rab8 Rabin8->Rab8 activates Vesicle_Docking Vesicle Docking Rab8->Vesicle_Docking Vesicle_Docking->Ciliogenesis

Caption: Cep164-mediated signaling pathway in primary ciliogenesis.

Cep164 in the DNA Damage Response (DDR)

Cep164 is also implicated as a mediator protein in the ATM/ATR signaling cascade in response to DNA damage.

Cep164_DDR_Pathway DNA_Damage DNA Damage (e.g., UV, IR) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Cep164 Cep164 ATM_ATR->Cep164 phosphorylates p_Cep164 p-Cep164 Downstream Downstream DDR Proteins (p-H2AX, p-CHK1, etc.) p_Cep164->Downstream activates Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream->DNA_Repair

Caption: Role of Cep164 in the ATM/ATR-mediated DNA damage response pathway.

Logical Workflow for Troubleshooting Antibody Performance

This workflow provides a step-by-step guide to diagnosing and resolving issues with Cep164 antibody performance in an experiment.

Troubleshooting_Workflow Start Experiment Fails (e.g., No/Weak Signal) Check_Storage Verify Antibody Storage (-20°C, aliquoted?) Start->Check_Storage Check_Protocol Review Experimental Protocol (concentrations, incubation times) Check_Storage->Check_Protocol Storage OK New_Aliquot Use a Fresh Antibody Aliquot Check_Storage->New_Aliquot Improper Storage Positive_Control Run Positive Control (e.g., HeLa lysate) Check_Protocol->Positive_Control Protocol OK Optimize_Protocol Optimize Protocol Parameters Check_Protocol->Optimize_Protocol Protocol Error Validate_Antibody Re-validate Antibody Activity (WB, ELISA, IF) Positive_Control->Validate_Antibody Control Fails Success Experiment Successful Positive_Control->Success Control Works New_Aliquot->Check_Protocol Optimize_Protocol->Positive_Control Validate_Antibody->Optimize_Protocol Validation OK Contact_Support Contact Technical Support Validate_Antibody->Contact_Support Validation Fails

Caption: A logical workflow for troubleshooting Cep164 antibody performance issues.

References

overcoming low yield in Cep164 recombinant protein expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low-yield expression of recombinant Centrosomal Protein 164 (Cep164).

Frequently Asked Questions (FAQs)

Q1: What is Cep164 and why is its recombinant expression important?

A1: Cep164 is a 164 kDa centrosomal protein crucial for the formation of primary cilia, structures that act as cellular antennae for various signaling pathways. It also plays a significant role in the DNA damage response (DDR) by mediating cell cycle checkpoints.[1][2][3] Recombinant expression of Cep164 is vital for structural and functional studies, drug screening, and developing therapeutics for ciliopathies and cancer.

Q2: What are the main challenges in expressing recombinant Cep164 in E. coli?

A2: The primary challenges stem from its large size (~164 kDa) and eukaryotic origin. These factors often lead to low expression levels, protein misfolding, and the formation of insoluble aggregates known as inclusion bodies.[4][5] Additionally, differences in codon usage between humans and E. coli can hinder efficient translation.[6][7][8]

Q3: Is it better to express the full-length Cep164 or specific domains?

A3: Expressing the full-length protein is challenging. For initial studies or specific interaction analyses, expressing individual domains can be more successful.[5] Cep164 contains an N-terminal WW domain and several coiled-coil regions in the C-terminus.[9][10] An N-terminal fragment of Cep164 has been successfully expressed in E. coli.

Q4: Which expression system is recommended for Cep164?

A4: While E. coli is a common starting point due to its cost-effectiveness and ease of use, its limitations in folding large eukaryotic proteins and lack of post-translational modifications can be problematic.[11] If high-yield, soluble, and functional full-length Cep164 is required, exploring eukaryotic systems like baculovirus-insect cells or mammalian cells may be necessary.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during recombinant Cep164 expression.

Problem Potential Cause Recommended Solution
No or Very Low Protein Expression Codon Bias: The human Cep164 gene contains codons that are rare in E. coli, leading to translational stalling.[3][6]1. Codon Optimization: Synthesize a new version of the Cep164 gene optimized for E. coli codon usage.[6][7][12] 2. Use Specialized E. coli Strains: Employ strains like BL21(DE3)-RIL or Rosetta(DE3), which contain plasmids expressing tRNAs for rare codons.[13]
Protein Toxicity: High-level expression of a large foreign protein can be toxic to E. coli.1. Use a Tightly Regulated Promoter: Employ vectors with promoters like araBAD that have very low basal expression.[13] 2. Lower Inducer Concentration: Reduce the concentration of the inducing agent (e.g., IPTG) to slow down the rate of protein synthesis.[5]
Plasmid or Sequence Issues: The expression construct may have mutations or errors.1. Sequence Verification: Re-sequence the entire Cep164 coding region in the expression vector. 2. Fresh Transformation: Transform a fresh batch of competent cells with the plasmid.
Protein is Expressed but Insoluble (Inclusion Bodies) High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.[5]1. Lower Expression Temperature: Reduce the post-induction temperature to 15-25°C to slow down protein synthesis and facilitate proper folding.[4][5] 2. Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.5 mM).
Suboptimal Lysis Buffer: The buffer used to lyse the cells may not be conducive to protein solubility.1. Optimize Lysis Buffer: Include additives like 300-500 mM NaCl, glycerol, or non-detergent sulfobetaines.
Lack of Chaperones: The protein may require specific chaperones for proper folding.1. Co-expression with Chaperones: Co-transform E. coli with plasmids that express folding chaperones (e.g., GroEL/ES, DnaK/J).
Intrinsic Properties of Cep164: As a large, multi-domain protein, it may be inherently prone to aggregation.1. Use Solubility-Enhancing Fusion Tags: Fuse proteins like Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST) to the N-terminus of Cep164.[1][14][15] These tags can improve solubility and aid in purification.
Low Yield After Purification Inefficient Lysis: Incomplete cell breakage results in loss of protein.1. Optimize Lysis Method: Ensure efficient lysis by trying different methods (sonication, French press) or adding lysozyme.
Protein Degradation: Proteases released during cell lysis can degrade the target protein.1. Add Protease Inhibitors: Include a protease inhibitor cocktail in the lysis buffer. 2. Keep Samples Cold: Perform all purification steps at 4°C.
Poor Binding to Affinity Resin: The affinity tag (e.g., His-tag) may be inaccessible or the binding conditions suboptimal.1. Denaturing Purification: If the protein is in inclusion bodies, purify under denaturing conditions (e.g., with 8M urea or 6M guanidine-HCl) and then refold on the column.[2][16][17] 2. Optimize Binding Buffer: Adjust pH and salt concentrations to promote optimal binding to the affinity resin.

Key Experimental Protocols

Protocol 1: Optimized Expression of N-Terminal His-tagged Cep164 in E. coli

This protocol is a starting point for optimizing the expression of a solubility-tagged Cep164 construct.

  • Gene Synthesis and Cloning:

    • Synthesize the human Cep164 gene with codon optimization for E. coli.

    • Clone the optimized gene into a pET vector (e.g., pET-28a) with an N-terminal His6-MBP fusion tag to enhance solubility and facilitate purification.

  • Transformation:

    • Transform the expression vector into an E. coli expression strain such as BL21(DE3) or Rosetta(DE3). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression Trial:

    • Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 500 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 18°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Continue to incubate at 18°C for 16-20 hours with shaking.

  • Cell Lysis and Fractionation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Separate the soluble and insoluble fractions by centrifugation at 15,000 x g for 30 minutes at 4°C. Analyze both fractions by SDS-PAGE to determine the localization of the expressed protein.

Protocol 2: Purification of His-tagged Cep164 from Inclusion Bodies

If Cep164 is found predominantly in the insoluble fraction, this protocol can be used for purification under denaturing conditions.

  • Inclusion Body Solubilization:

    • After cell lysis and centrifugation (Step 4 above), discard the supernatant.

    • Resuspend the pellet containing inclusion bodies in a buffer with a strong denaturant: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea (or 6 M Guanidine-HCl), 10 mM imidazole.

    • Stir at room temperature for 1-2 hours to solubilize the protein.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes.

  • Affinity Chromatography (Denaturing):

    • Load the clarified, solubilized protein onto a Ni-NTA affinity column pre-equilibrated with the same solubilization buffer.

    • Wash the column with several column volumes of Wash Buffer (Solubilization Buffer with 20-40 mM imidazole).

    • Elute the protein with Elution Buffer (Solubilization Buffer with 250-500 mM imidazole).

  • On-Column Refolding (Optional but Recommended):

    • After washing, gradually exchange the denaturing buffer on the column with a refolding buffer (e.g., Tris-based buffer with decreasing concentrations of urea).

    • Once refolded, elute the protein with a non-denaturing elution buffer containing imidazole.

Signaling Pathway and Workflow Diagrams

Cep164 in Primary Ciliogenesis

Cep164_Ciliogenesis_Pathway MC Mother Centriole Cep164 Cep164 MC->Cep164 recruits TTBK2 TTBK2 Cep164->TTBK2 recruits Rabin8 Rabin8 Cep164->Rabin8 recruits Rab8 Rab8-GDP Rabin8->Rab8 activates (GEF) Rab8_GTP Rab8-GTP Vesicle Ciliary Vesicle Vesicle->MC docks via Rab8-GTP Cilium Primary Cilium Formation Vesicle->Cilium

Caption: Cep164 recruits key proteins to initiate ciliogenesis.

Cep164 in the DNA Damage Response (DDR)

Cep164_DDR_Pathway DNA_Damage DNA Damage (e.g., UV, IR) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Cep164_inactive Cep164 ATM_ATR->Cep164_inactive phosphorylates Cep164_active Cep164-P Checkpoint G2/M Checkpoint Activation Cep164_active->Checkpoint promotes CellCycle Cell Cycle Arrest Checkpoint->CellCycle

Caption: Cep164 is a substrate of ATM/ATR in the DNA damage response.

Experimental Workflow for Cep164 Expression Optimization

Cep164_Expression_Workflow Start Start: Codon-Optimized Cep164 Gene Cloning Cloning into pET Vector (e.g., with His-MBP tag) Start->Cloning Transformation Transformation into E. coli (e.g., BL21-RIL) Cloning->Transformation Expression Small-Scale Expression Trials Transformation->Expression Analysis SDS-PAGE Analysis of Soluble vs. Insoluble Expression->Analysis Vary Temp, [IPTG] Soluble Soluble Protein Detected Analysis->Soluble > 50% Soluble Insoluble Insoluble Protein (Inclusion Bodies) Analysis->Insoluble > 50% Insoluble ScaleUp Scale-Up Expression & Native Purification Soluble->ScaleUp Denaturing Denaturing Purification & Refolding Insoluble->Denaturing End End: Purified Cep164 ScaleUp->End Denaturing->End

Caption: Workflow for optimizing recombinant Cep164 expression.

References

Technical Support Center: Optimizing Cep164 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing fixation methods for Cep164 immunofluorescence experiments.

Troubleshooting Guide

Question: I am not seeing any Cep164 signal or the signal is very weak. What are the possible causes and solutions?

Answer:

Weak or absent Cep164 staining can stem from several factors related to fixation and subsequent processing. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Fixation: The chosen fixation method may not be optimal for the specific anti-Cep164 antibody you are using. Different antibodies may recognize different epitopes, which can be either preserved or masked depending on the fixative.

    • Solution: Test alternative fixation methods. The two most common approaches are cross-linking with paraformaldehyde (PFA) and precipitation with cold methanol.[1][2][3] It is recommended to try both to determine the best method for your antibody and cell line. Some studies have successfully used methanol fixation for Cep164.[4]

  • Insufficient Permeabilization: If using a cross-linking fixative like PFA, the cell membrane will remain largely intact, preventing the antibody from reaching the intracellular Cep164 protein.[1][5][6]

    • Solution: After PFA fixation, include a permeabilization step using a detergent. Triton X-100 (0.1-0.5%) is a common choice.[1][7][8] The duration of this step (typically 5-15 minutes) may also need optimization.[7]

  • Epitope Masking: Formaldehyde-based fixatives can cross-link proteins, which may chemically alter or hide the epitope your antibody is supposed to recognize.[3][5]

    • Solution: If you suspect epitope masking with PFA fixation, you can try an antigen retrieval step. Heat-induced epitope retrieval (HIER) using a citrate or Tris-EDTA buffer can help unmask the epitope.[9]

  • Antibody Issues: The primary antibody itself could be the problem.

    • Solution: Ensure you are using an antibody that has been validated for immunocytochemistry (ICC)/immunofluorescence (IF).[10] Check the antibody datasheet for recommended applications and fixation protocols.[1] Also, verify the antibody concentration and consider titrating it.[11]

Question: My Cep164 staining shows high background. How can I reduce it?

Answer:

High background can obscure the specific signal and make interpretation difficult. Here are common causes and their solutions:

  • Autofluorescence: Aldehyde fixation (e.g., PFA) can sometimes induce autofluorescence in the sample.[3]

    • Solution: Consider using a different fixative like methanol, which generally causes less autofluorescence.[2] Alternatively, you can perform a quenching step after PFA fixation, for example, with ammonium chloride.[12] Using fluorophores that emit in the longer wavelength (red or far-red) can also help minimize issues with autofluorescence.[3]

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding to cellular components other than Cep164.

    • Solution: Ensure you have an adequate blocking step before adding the primary antibody. Common blocking agents include bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.[8][11] Optimizing the concentration of both primary and secondary antibodies is also crucial.[11]

  • Over-fixation: Fixing the cells for too long can sometimes contribute to increased background.

    • Solution: Reduce the fixation time. For PFA, 10-20 minutes at room temperature is a common starting point.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Cep164 and where is it localized?

A1: Cep164, or Centrosomal Protein of 164 kDa, is a key protein involved in the formation of primary cilia.[13] It is localized to the distal appendages of the mother centriole.[14] Functionally, Cep164 is crucial for docking vesicles to the mother centriole and for recruiting proteins like Tau tubulin kinase 2 (TTBK2), which are essential for the initiation of ciliogenesis.[4][14][15]

Q2: Which fixation method is generally recommended for Cep164 immunofluorescence?

A2: There is no single "best" method, as the optimal fixation can depend on the specific antibody and cell type used. However, published studies on Cep164 have successfully employed both paraformaldehyde (PFA) fixation followed by permeabilization with Triton X-100, and cold methanol fixation.[4][16][14] It is advisable to test both methods to see which yields the best signal-to-noise ratio for your experimental setup.

Q3: What are the main differences between paraformaldehyde (PFA) and methanol fixation?

A3: PFA is a cross-linking fixative that creates chemical bonds between proteins, preserving cellular structure well.[1][3][7] However, it can mask epitopes and requires a separate permeabilization step for intracellular targets.[5][6] Methanol, on the other hand, is a denaturing and precipitating fixative that dehydrates the cell.[1][2] It simultaneously fixes and permeabilizes the cells. While it can be advantageous for exposing certain epitopes, it may not preserve the cellular morphology as well as PFA and can lead to the loss of some soluble proteins.[2][5]

Q4: Do I need to perform antigen retrieval for Cep164 staining?

A4: Antigen retrieval is not always necessary, especially if you are using a methanol fixation protocol. However, if you are using PFA fixation and experiencing a weak or no signal, it is worth trying antigen retrieval. This process helps to reverse the cross-linking caused by PFA and can expose the antigenic site for antibody binding.[9]

Q5: What are some common detergents used for permeabilization and how do they differ?

A5: The most commonly used detergents for permeabilization in immunofluorescence are Triton X-100 and Saponin.

  • Triton X-100: This is a non-ionic detergent that solubilizes lipids and proteins in cellular membranes quite effectively, including the nuclear membrane.[5][6] It is a good general-purpose permeabilizing agent.

  • Saponin: This is a milder, more selective detergent that interacts with cholesterol in the cell membrane.[5][17] It creates pores in the plasma membrane while leaving many organellar membranes intact, which can be useful for preserving the localization of membrane-associated proteins.[5][17]

Data Presentation

Table 1: Comparison of Common Fixation Methods for Immunofluorescence

FeatureParaformaldehyde (PFA)Methanol
Mechanism Cross-linking of proteinsDehydration and precipitation of proteins[1][2]
Permeabilization Requires a separate permeabilization step[1][5][6]Simultaneously fixes and permeabilizes[5][6]
Morphology Preservation Generally excellent[5][6]Can be less optimal; may alter cell structure[2][5]
Epitope Preservation May mask epitopes through cross-linking[3][5]Can expose epitopes by denaturing proteins[1]
Antigen Retrieval May be required to unmask epitopesGenerally not required
Autofluorescence Can induce autofluorescence[3]Generally lower autofluorescence[2]
Suitability for Soluble Proteins Better preservation of soluble proteins[1]May wash away soluble proteins[2][5]

Experimental Protocols & Visualizations

Experimental Workflow for Fixation Optimization

The following diagram outlines a general workflow for optimizing the fixation method for Cep164 immunofluorescence.

Fixation_Optimization_Workflow cluster_start cluster_methods Fixation Methods cluster_pfa_path PFA Pathway cluster_staining Staining Procedure cluster_analysis Analysis start Prepare Cells on Coverslips pfa 4% PFA Fixation (10-20 min, RT) start->pfa Condition 1 methanol Cold Methanol Fixation (-20°C, 10 min) start->methanol Condition 2 permeabilize Permeabilization (e.g., 0.2% Triton X-100, 10 min) pfa->permeabilize blocking Blocking (e.g., 5% BSA, 1 hr) methanol->blocking antigen_retrieval Optional: Antigen Retrieval (e.g., Citrate Buffer, Heat) permeabilize->antigen_retrieval permeabilize->blocking No Antigen Retrieval antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-Cep164) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging evaluation Evaluate Signal-to-Noise, Localization, and Morphology imaging->evaluation

Workflow for optimizing Cep164 immunofluorescence fixation.
Cep164 Signaling Pathway in Ciliogenesis

The diagram below illustrates the central role of Cep164 in the early stages of primary cilium formation.

Cep164_Ciliogenesis_Pathway cluster_centriole Mother Centriole cluster_cytoplasm cluster_ciliogenesis Ciliogenesis Initiation mc Mother Centriole cep164 Cep164 (Distal Appendages) mc->cep164 localization at vesicle_docking Vesicle Docking cep164->vesicle_docking cp110_removal CP110 Removal cep164->cp110_removal via TTBK2 recruitment ttbk2 TTBK2 ttbk2->cep164 recruited by rab8_vesicles Rab8-positive Vesicles rab8_vesicles->cep164 docking mediated by cp110 CP110 (Ciliogenesis Inhibitor) cp110->mc caps axoneme_elongation Axoneme Elongation vesicle_docking->axoneme_elongation provides membrane for cp110_removal->axoneme_elongation allows

Role of Cep164 in initiating primary cilium formation.

References

Validation & Comparative

Validating Cep164 as a Marker for Mature Centrioles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Centrosomal Protein 164 (Cep164) as a marker for mature centrioles against other established markers. Supporting experimental data, detailed protocols, and visual diagrams are presented to facilitate a comprehensive understanding of its validation and utility in cell biology and drug development.

Executive Summary

Cep164 has emerged as a highly specific and reliable marker for mature centrioles, distinguishing them from their immature counterparts. Its localization to the distal appendages is critical for the initiation of primary ciliogenesis, a key signaling organelle. This guide evaluates the performance of Cep164 in comparison to other centriolar markers, highlighting its advantages in specificity and its direct functional role in a crucial cellular process. The experimental data presented herein validates Cep164 as an excellent tool for identifying mature centrioles and for studying the molecular mechanisms of ciliogenesis.

Comparison of Centriolar Markers

The selection of an appropriate centriolar marker is crucial for accurately identifying centriole age and functional status. The following table summarizes the key characteristics of Cep164 and other commonly used markers for mature and immature centrioles.

MarkerCentriole SpecificityLocalization within the CentrosomeKey FunctionAdvantagesDisadvantages
Cep164 Mature Centriole Distal AppendagesEssential for primary cilium formation by docking ciliary vesicles.[1]Excellent marker for the ciliary basal body; direct link to a critical cellular function.[1]May not be present on mature centrioles that are not destined for ciliogenesis.
Ninein Mature CentrioleSubdistal AppendagesMicrotubule anchoring and organization.Well-established marker for mature centrioles.Its localization can be cell cycle-dependent and can be lost from the mother centriole during mitosis.
Cep170 Mature CentrioleSubdistal AppendagesMicrotubule organization and interaction with Polo-like kinase 1 (Plk1).[2][3]Stains only one centriole in G1/S/early G2, providing a clear marker for the mature centriole.[2]Its role in ciliogenesis is less direct compared to Cep164.
Cenexin/Odf2 Mature CentrioleDistal and Subdistal AppendagesScaffolding protein for appendage formation and primary cilia generation.[4][5][6]Essential for the formation of both distal and subdistal appendages.[5]Can be found on both mother and daughter centrioles toward the G1/S phase, potentially complicating identification of the mature centriole.[7]
Centrobin Immature Centriole Daughter CentrioleRequired for centriole duplication.[8]Specific marker for the daughter centriole.[8]Asymmetrically localized, present only on the daughter centriole.[8]
Cep120 Immature CentriolePreferentially on the Daughter CentrioleRequired for centriole assembly.[9][10]Associates with the youngest generation of centrioles.[11]Present on both mother and daughter centrioles, although enriched on the daughter.[11]

Quantitative Experimental Data

The following table presents quantitative data from key experiments that validate the role of Cep164 in ciliogenesis and compare its functional importance to other proteins.

ExperimentTarget ProteinCell LineResultReference
siRNA-mediated depletion and primary cilia formation Cep164hTERT-RPE1Strong suppression of primary cilium formation.[12]Graser et al., 2007[1]
Quantification of ciliation defect Cep164RPE-1Depletion of Cep164 prevents the removal of CP110 from the mother centriole, a key step in ciliogenesis.[12]Čajánek & Nigg, 2014[12]
Recruitment of downstream effectors Cep164RPE-1Depletion of Cep164 prevents the recruitment of TTBK2 to the mother centriole.[13]Čajánek & Nigg, 2014[13]
Vesicle docking assay Cep164RPE-1In Cep164-depleted cells, GFP-Rab8a is no longer observed at centrioles in >99% of cells, indicating a failure in ciliary vesicle docking.[14]Schmidt et al., 2012[14]
Ciliary localization of INPP5E ARL13BhTERT-RPE1Depletion of ARL13B significantly reduces the percentage of INPP5E-positive cilia, demonstrating a role for ARL13B in ciliary protein import.[15]Humbert et al., 2012[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunofluorescence Staining of Cep164 in hTERT-RPE1 Cells

Objective: To visualize the localization of Cep164 at the mature centriole.

Materials:

  • hTERT-RPE1 cells

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: Rabbit anti-Cep164

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Seed hTERT-RPE1 cells on glass coverslips and culture to desired confluency.

  • To induce ciliogenesis, serum-starve the cells for 24-48 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating in blocking buffer for 30 minutes.

  • Incubate with the primary antibody (anti-Cep164) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on glass slides using mounting medium.

  • Visualize using a fluorescence microscope.

Pre-embedding Immunogold Electron Microscopy for Centriole Proteins

Objective: To determine the ultrastructural localization of Cep164 at the distal appendages.

Materials:

  • Cultured cells (e.g., U2OS)

  • Fixative: 2% paraformaldehyde and 0.5% glutaraldehyde in 0.1 M phosphate buffer (PB), pH 7.4

  • 0.1 M PB

  • 1% Sodium borohydride

  • Blocking buffer: 5% BSA in PBS

  • Primary antibody: Rabbit anti-Cep164

  • Secondary antibody: Nanogold-conjugated goat anti-rabbit IgG

  • Silver enhancement kit

  • Osmium tetroxide (OsO4)

  • Uranyl acetate and lead citrate

  • Resin for embedding (e.g., Embed-812)

Procedure:

  • Fix cells in suspension or as a monolayer with the fixative for 1 hour at room temperature.

  • Wash cells three times with 0.1 M PB.

  • Quench free aldehydes with 1% sodium borohydride in 0.1 M PB for 10 minutes.

  • Wash three times with 0.1 M PB.

  • Block with blocking buffer for 30 minutes.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the nanogold-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature.

  • Wash three times with PBS.

  • Post-fix with 1% glutaraldehyde in PBS for 10 minutes.

  • Wash thoroughly with distilled water.

  • Perform silver enhancement according to the manufacturer's instructions to enlarge the gold particles.

  • Post-fix with 1% OsO4 in 0.1 M PB for 1 hour on ice.

  • Dehydrate through a graded series of ethanol.

  • Infiltrate and embed in resin.

  • Polymerize the resin.

  • Cut ultrathin sections and collect on grids.

  • Stain with uranyl acetate and lead citrate.

  • Examine with a transmission electron microscope.[16]

siRNA-mediated Knockdown of Cep164 in U2OS Cells

Objective: To deplete Cep164 protein levels to study its function in ciliogenesis.

Materials:

  • U2OS cells

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting Cep164 and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Culture medium

Procedure:

  • 24 hours before transfection, seed U2OS cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • On the day of transfection, for each well, prepare two tubes:

    • Tube A: Dilute 5 µl of Lipofectamine RNAiMAX in 120 µl of Opti-MEM.

    • Tube B: Dilute 20 pmol of siRNA (Cep164-targeting or control) in 120 µl of Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Add the 250 µl of siRNA-lipid complex mixture dropwise to the cells in the well containing 2.25 ml of fresh culture medium.

  • Incubate the cells at 37°C in a CO2 incubator.

  • After 48-72 hours, harvest the cells to assess knockdown efficiency by Western blotting or immunofluorescence, or proceed with functional assays such as inducing ciliogenesis.

Visualizing Molecular Pathways and Workflows

Logical Relationship of Centriolar Markers

G cluster_mature Mature Centriole cluster_immature Immature Centriole Cep164 Cep164 Ninein Ninein Cep170 Cep170 Cenexin_Odf2 Cenexin/Odf2 Centrobin Centrobin Cep120 Cep120 Centriole Centriole cluster_mature cluster_mature Centriole->cluster_mature Maturation cluster_immature cluster_immature Centriole->cluster_immature Newly Formed

Caption: Classification of centriolar markers based on centriole maturity.

Experimental Workflow for Validating Cep164

G Start Start: Validate Cep164 as a mature centriole marker IF Immunofluorescence Microscopy Start->IF IEM Immunogold Electron Microscopy Start->IEM siRNA siRNA-mediated Knockdown Start->siRNA Localization Localization to Distal Appendages IF->Localization Ultrastructure Ultrastructural Confirmation IEM->Ultrastructure Function Functional Analysis: Ciliation Defect siRNA->Function Conclusion Conclusion: Cep164 is a bona fide mature centriole marker Localization->Conclusion Ultrastructure->Conclusion Function->Conclusion

Caption: Workflow for the experimental validation of Cep164.

Signaling Pathway for Cep164-mediated Ciliogenesis

G Cep164 Cep164 (Distal Appendages) TTBK2 TTBK2 Cep164->TTBK2 Recruits Rab8 Rab8 (GTPase) Cep164->Rab8 Recruits CP110 CP110 (Ciliogenesis Inhibitor) TTBK2->CP110 Phosphorylates & Promotes Removal Cilium Primary Cilium Formation CP110->Cilium Inhibits Vesicles Ciliary Vesicles Rab8->Vesicles Docks Vesicles->Cilium Fuse to form ciliary membrane

Caption: Cep164-initiated signaling cascade for primary cilium formation.

References

Cep164: A Comparative Analysis of its Function in Motile vs. Primary Cilia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Centrosomal protein 164 (Cep164) is a key regulator of ciliogenesis, the process of forming cilia. Its role, however, exhibits distinct functional specificities depending on the type of cilium: the solitary, sensory primary cilium or the motile, often numerous, cilia. This guide provides an objective comparison of Cep164's function in these two ciliary contexts, supported by experimental data and methodologies.

Core Functional Differences: An Overview

While Cep164 is fundamentally involved in the initial stages of cilia formation in both contexts—specifically, the docking of the basal body to the cell membrane—its downstream roles and regulatory interactions diverge significantly. In primary cilia, Cep164 is a critical component of the DNA damage response (DDR) pathway, linking cellular stress to ciliary disassembly. In contrast, its primary role in motile cilia is more focused on the structural maturation and anchoring of the ciliary apparatus.

Quantitative Comparison of Cep164 Function

The following table summarizes key quantitative data from studies investigating Cep164, highlighting the functional distinctions between its roles in primary and motile cilia.

ParameterPrimary CiliaMotile CiliaReference
Ciliogenesis Efficiency (upon Cep164 depletion) Significant reduction in the percentage of ciliated cells (often >80% reduction).Marked decrease in the number of properly docked basal bodies and elongated cilia.
Basal Body Docking Essential for the attachment of the basal body to the ciliary vesicle.Crucial for anchoring the basal body to the apical plasma membrane.
DNA Damage Response (DDR) Involvement Critical for cilia disassembly upon DNA damage.Role in DDR-induced disassembly is not a primary described function.
Key Interacting Partners Tau tubulin kinase 2 (TTBK2), NPHP proteins, KIF3A.Distal appendage and centriolar proteins (e.g., ODF2).

Signaling Pathways and Logical Relationships

The functional differences of Cep164 are rooted in the distinct signaling pathways active in primary versus motile cilia.

Cep164_Primary_Cilia_DDR cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cep164 Cep164 Chk1_Chk2->Cep164 phosphorylates TTBK2 TTBK2 Cep164->TTBK2 recruits NPHP_proteins NPHP Proteins TTBK2->NPHP_proteins phosphorylates Ciliary_Disassembly Ciliary Disassembly NPHP_proteins->Ciliary_Disassembly induces

Caption: Cep164's role in the primary cilia DNA damage response pathway.

In primary cilia, upon DNA damage, ATM/ATR kinases are activated, leading to the phosphorylation of Cep164. This phosphorylation event is crucial for the recruitment of TTBK2, which in turn phosphorylates NPHP proteins, ultimately triggering the disassembly of the primary cilium. This process is thought to release cell cycle components sequestered at the cilium, allowing the cell to respond to the DNA damage.

Cep164_Motile_Cilia_Assembly cluster_cell Apical Cell Surface Basal_Body Basal Body Distal_Appendages Distal Appendages Basal_Body->Distal_Appendages Cep164 Cep164 Distal_Appendages->Cep164 recruits Cell_Membrane Cell Membrane Cep164->Cell_Membrane mediates docking Motile_Cilium Motile Cilium Cell_Membrane->Motile_Cilium axoneme extension

Caption: Cep164's core function in motile cilia assembly.

In motile cilia, the primary role of Cep164 is more structural. It is a key component of the distal appendages of the basal body and is essential for the initial docking of the basal body to the apical cell membrane. This docking is a prerequisite for the subsequent extension of the ciliary axoneme and the formation of a functional motile cilium.

Key Experimental Protocols

The investigation of Cep164 function relies on a combination of molecular cell biology and high-resolution microscopy techniques.

1. Immunofluorescence Staining for Cep164 Localization

  • Objective: To visualize the subcellular localization of Cep164 at the basal body of cilia.

  • Methodology:

    • Cells are cultured on glass coverslips and, if studying primary cilia, are often serum-starved to induce ciliogenesis.

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.

    • Incubation with a primary antibody specific for Cep164 is performed, followed by a fluorescently labeled secondary antibody.

    • Co-staining with markers for cilia (e.g., acetylated α-tubulin) and basal bodies (e.g., γ-tubulin) is common.

    • Coverslips are mounted on slides with a DAPI-containing mounting medium to visualize nuclei.

    • Images are acquired using a confocal or super-resolution microscope.

2. siRNA-mediated Knockdown of Cep164

  • Objective: To study the functional consequences of Cep164 depletion on ciliogenesis.

  • Methodology:

    • Cells are transfected with small interfering RNAs (siRNAs) targeting the Cep164 mRNA or a non-targeting control siRNA.

    • After a period of incubation (typically 48-72 hours) to allow for protein depletion, the efficiency of knockdown is confirmed by Western blotting or qPCR.

    • The effect on ciliogenesis is then assessed by immunofluorescence, counting the percentage of ciliated cells in the control versus the Cep164-depleted populations.

3. Transmission Electron Microscopy (TEM)

  • Objective: To examine the ultrastructural defects in cilia and basal body docking upon Cep164 manipulation.

  • Methodology:

    • Cells are fixed with glutaraldehyde, post-fixed with osmium tetroxide, and embedded in resin.

    • Ultrathin sections (70-90 nm) are cut and stained with uranyl acetate and lead citrate.

    • Sections are examined with a transmission electron microscope to visualize the fine details of the basal body-membrane interface and ciliary structure.

Experimental_Workflow_Cep164 cluster_workflow Experimental Workflow for Cep164 Functional Analysis Start Hypothesis: Cep164 is required for ciliogenesis siRNA siRNA-mediated knockdown of Cep164 Start->siRNA Validation Validate knockdown (Western Blot/qPCR) siRNA->Validation IF Immunofluorescence Staining (Assess cilia number and length) Validation->IF TEM Transmission Electron Microscopy (Examine ultrastructure) Validation->TEM Conclusion Conclusion on Cep164's role IF->Conclusion TEM->Conclusion

Caption: A typical experimental workflow for studying Cep164 function.

Implications for Drug Development

The distinct roles of Cep164 in motile versus primary cilia have significant implications for therapeutic strategies. Targeting Cep164 or its interacting partners could have different outcomes depending on the cell type and disease context.

  • Ciliopathies: For motile ciliopathies, where ciliary function is impaired, understanding the specific role of Cep164 in basal body docking could inform the development of therapies aimed at restoring ciliary structure and function.

  • Cancer Biology: The involvement of Cep164 in the DNA damage response in primary cilia suggests that targeting this pathway could be a strategy to sensitize cancer cells to chemotherapy. Modulating the disassembly of primary cilia via the Cep164 pathway could influence cell cycle progression and the response to genotoxic stress.

Cep164 in Ciliogenesis: A Comparative Guide to Distal Appendage Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cep164 with other key distal appendage proteins (DAPs) involved in the critical process of ciliogenesis. The information presented herein is curated from peer-reviewed scientific literature to assist in understanding the nuanced roles of these proteins and to provide a foundation for future research and therapeutic development.

Introduction to Distal Appendages and Ciliogenesis

Ciliogenesis, the formation of primary cilia, is a fundamental process in most vertebrate cells, playing crucial roles in signaling pathways essential for development and tissue homeostasis. The primary cilium arises from the mother centriole, which docks at the cell membrane and functions as the basal body. This docking and the subsequent formation of the ciliary axoneme are orchestrated by a complex machinery of proteins, among which the distal appendage proteins (DAPs) are key players. DAPs form a pinwheel-like structure at the distal end of the mother centriole and are critical for the initial steps of ciliogenesis, particularly the recruitment of vesicles and the docking of the basal body to the plasma membrane.

Cep164 is one of the most extensively studied DAPs. However, its function is intricately linked with a cohort of other DAPs. This guide compares Cep164 to other prominent DAPs to highlight their distinct and overlapping roles in the initiation of ciliogenesis.

Comparative Analysis of Key Distal Appendage Proteins

The function of Cep164 is best understood in the context of its interactions and dependencies with other DAPs. The following tables summarize quantitative data from key studies, comparing Cep164 with other essential DAPs like Cep83, SCLT1, and Cep90.

Table 1: Protein Localization and Dependency at the Distal Appendages

ProteinLocalization Dependency on other DAPs for Centriolar LocalizationRole in CiliogenesisPhenotype upon Depletion
Cep164 Requires Cep83 for initial recruitment to the mother centriole.Essential for the recruitment of the ciliary vesicle protein Rab8a and the IFT-B complex component IFT88.Loss of ciliogenesis; failure of basal body docking.
Cep83 One of the earliest proteins to localize to the distal appendages, independent of many other DAPs.Acts as a foundational protein for the assembly of the distal appendage structure; recruits Cep164.Severe ciliogenesis defects; loss of other DAPs from the centriole.
SCLT1 Requires Cep83 and Cep164 for its localization.Functions in the later stages of basal body docking and membrane fusion.Impaired ciliogenesis, though some residual cilia may form.
Cep90 Localization is dependent on Cep83.Regulates the length and stability of the distal appendages.Ciliogenesis defects and disorganized distal appendages.

Table 2: Quantitative Analysis of Ciliation Defects upon Protein Depletion

Depleted ProteinPercentage of Ciliated Cells (Compared to Control)Cilia Length (µm) (Compared to Control)Key Observations
siCep164 ~5-10%N/A (due to lack of cilia)Complete failure of ciliogenesis in most cells.
siCep83 ~2-5%N/A (due to lack of cilia)More severe phenotype than siCep164, indicating its foundational role.
siSCLT1 ~20-30%Shorter cilia in the remaining ciliated cells.Suggests a role in maturation and stability of the cilium.
siCep90 ~15-25%Variable, often shorter cilia.Points to a role in the structural integrity of the distal appendages.

Signaling and Assembly Pathway of Distal Appendages

The assembly of distal appendages is a hierarchical process. The following diagram illustrates the recruitment order and dependencies of key DAPs, culminating in the docking of the basal body.

G cluster_centriole Mother Centriole cluster_daps Distal Appendage Assembly cluster_downstream Downstream Events Mother_Centriole Mother Centriole Cep83 Cep83 Mother_Centriole->Cep83 Initial Recruitment Cep90 Cep90 Cep83->Cep90 Recruits Cep164 Cep164 Cep83->Cep164 Recruits SCLT1 SCLT1 Cep164->SCLT1 Recruits Rab8a Rab8a/Ciliary Vesicles Cep164->Rab8a Recruits Membrane_Docking Basal Body Docking SCLT1->Membrane_Docking Facilitates Rab8a->Membrane_Docking Mediates Ciliogenesis Ciliogenesis Membrane_Docking->Ciliogenesis Initiates

Caption: Hierarchical assembly of distal appendage proteins at the mother centriole.

Key Experimental Protocols

The following are summarized methodologies for experiments commonly used to investigate the roles of DAPs in ciliogenesis.

4.1. siRNA-mediated Protein Depletion and Immunofluorescence Microscopy

This protocol is used to assess the necessity of a specific protein for ciliogenesis.

  • Cell Culture and Transfection: Human retinal pigment epithelial (RPE-1) cells are cultured to ~70% confluency. Cells are then transfected with small interfering RNAs (siRNAs) targeting the protein of interest (e.g., Cep164, Cep83) or a non-targeting control siRNA using a lipid-based transfection reagent.

  • Ciliogenesis Induction: 24 hours post-transfection, the medium is replaced with a serum-free medium to induce ciliogenesis for an additional 24-48 hours.

  • Immunofluorescence: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in PBS, and blocked with 5% bovine serum albumin. Primary antibodies against ciliary markers (e.g., anti-acetylated tubulin for the axoneme) and basal body markers (e.g., anti-gamma-tubulin) are applied overnight at 4°C. Following washes, fluorescently labeled secondary antibodies are used for visualization.

  • Microscopy and Quantification: Images are acquired using a confocal or widefield fluorescence microscope. The percentage of ciliated cells is determined by counting the number of cells with a cilium (acetylated tubulin positive) associated with a basal body (gamma-tubulin positive) in at least 100 cells per condition across three independent experiments.

4.2. Co-immunoprecipitation (Co-IP) for Protein Interaction Analysis

This method is used to determine if two proteins physically interact within the cell.

  • Cell Lysis: HEK293T cells are co-transfected with plasmids expressing tagged versions of the proteins of interest (e.g., FLAG-Cep164 and MYC-Cep83). After 48 hours, cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads. This pulls down the tagged protein and any interacting partners.

  • Washing and Elution: The beads are washed several times to remove non-specific binding proteins. The protein complexes are then eluted from the beads using a low pH buffer or a competitive peptide.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against both protein tags (e.g., anti-FLAG and anti-MYC) to confirm the co-precipitation of the second protein with the first.

G start HEK293T cells co-transfected with FLAG-Cep164 and MYC-Cep83 lysis Cell Lysis (Non-denaturing buffer) start->lysis ip Immunoprecipitation (with anti-FLAG beads) lysis->ip wash Wash beads to remove non-specific binders ip->wash elute Elution of protein complexes wash->elute wb Western Blot (Probe for FLAG and MYC) elute->wb end Confirm Interaction wb->end

A Comparative Guide to Cep164 and its Designated Paralog, NUMA1: Distinct Roles in Cellular Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Centrosomal Protein 164 (Cep164) and its designated paralog, Nuclear Mitotic Apparatus Protein 1 (NUMA1). While bioinformatic resources may classify these proteins as paralogs, this guide clarifies their distinct and non-redundant functions within the cell, supported by experimental data. We delve into their specific roles in primary ciliogenesis and mitosis, respectively, providing detailed experimental protocols and data to highlight their unique contributions to cellular processes.

Core Functional Comparison: Ciliogenesis vs. Mitosis

Current scientific literature establishes that Cep164 and NUMA1 have evolved to perform highly specialized and separate functions. Cep164 is a cornerstone of primary cilium formation, an organelle crucial for cellular signaling. In contrast, NUMA1 is a key regulator of mitotic spindle organization, ensuring proper chromosome segregation during cell division. There is currently no evidence to suggest that NUMA1 can compensate for the loss of Cep164 in ciliogenesis, or that Cep164 plays a role in mitotic spindle organization akin to NUMA1.

Quantitative Comparison of Cep164 and NUMA1 Attributes
FeatureCep164NUMA1
Primary Function Essential for primary cilium formation[1][2][3].Critical for mitotic spindle pole organization and maintenance[4][5][6].
Primary Cellular Localization (Interphase) Distal appendages of the mature centriole[1][2].Nucleus, specifically the nuclear matrix[4][6][7].
Primary Cellular Localization (Mitosis) Persists at one centriole at each spindle pole[1][2].Relocalizes to the spindle poles and cell cortex[4][6].
Key Interacting Partners TTBK2, Rab8, Rabin8, INPP5E, ARL13B[1][8][9].Dynein, Dynactin, LGN (GPSM2), Kif11[10][11][12].
Phenotype upon Depletion Failure of primary ciliogenesis[1][3][13].Defective mitotic spindle formation, chromosome segregation errors[5][14][15][16].
Associated Diseases Ciliopathies, e.g., Nephronophthisis[9][17].Implicated in cancer due to mitotic defects[18].

Signaling Pathways and Functional Roles

The distinct functions of Cep164 and NUMA1 are best understood through the cellular pathways they regulate.

Cep164 in the Ciliogenesis Pathway

Cep164 acts as a critical anchor and recruitment factor at the distal appendages of the mother centriole, which transforms into the basal body of the primary cilium. A primary function of Cep164 is to recruit Tau tubulin kinase 2 (TTBK2)[8][19]. This recruitment is a key initiating step for the removal of the centriolar capping protein CP110, which otherwise inhibits cilium assembly. Subsequently, this allows for the docking of vesicles and the extension of the ciliary axoneme[1][8][19].

Cep164_Ciliogenesis_Pathway cluster_centriole Mother Centriole cluster_cytoplasm Cytoplasm Cep164 Cep164 CP110 CP110 Cep164->CP110 promotes removal Vesicles Ciliary Vesicles Cep164->Vesicles promotes docking Cilium Primary Cilium Formation DistalAppendages Distal Appendages DistalAppendages->Cep164 localization TTBK2 TTBK2 TTBK2->Cep164 recruitment

Caption: Cep164 pathway in primary ciliogenesis.
NUMA1 in Mitotic Spindle Organization

During mitosis, NUMA1 is released from the nucleus and relocates to the spindle poles. Here, it acts as a structural scaffold, tethering the minus-ends of microtubules to focus them into a bipolar spindle. NUMA1 interacts with the dynein-dynactin motor complex to anchor the spindle poles and to contribute to the forces necessary for chromosome segregation[4][6][11].

NUMA1_Mitosis_Pathway cluster_spindle_pole Spindle Pole NUMA1 NUMA1 DyneinDynactin Dynein-Dynactin Complex NUMA1->DyneinDynactin interacts with Microtubules Microtubule Minus-Ends NUMA1->Microtubules tethers ChromosomeSegregation Proper Chromosome Segregation

Caption: NUMA1 pathway in mitotic spindle organization.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Cep164 and NUMA1. Below are representative protocols for key experiments.

Protocol 1: Immunofluorescence Staining for Cep164 and NUMA1

This protocol allows for the visualization of the subcellular localization of Cep164 and NUMA1.

1. Cell Culture and Fixation:

  • Grow cells (e.g., hTERT-RPE1 for Cep164, HeLa for NUMA1) on sterile glass coverslips.

  • For ciliogenesis studies with Cep164, serum-starve cells for 24-48 hours to induce cilium formation.

  • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

2. Permeabilization and Blocking:

  • Wash fixed cells three times with PBS.

  • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.

3. Antibody Incubation:

  • Incubate with primary antibodies (e.g., rabbit anti-Cep164, mouse anti-NUMA1) diluted in 1% BSA in PBST for 1 hour at room temperature or overnight at 4°C.

  • Wash cells three times with PBST.

  • Incubate with fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 568) in 1% BSA in PBST for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

  • Wash three times with PBST.

  • Counterstain DNA with DAPI or Hoechst stain for 1 minute.

  • Wash with PBS and mount coverslips onto glass slides using an anti-fade mounting medium.

  • Image using a fluorescence or confocal microscope.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

This protocol is used to isolate a protein of interest and its binding partners.

1. Cell Lysis:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

2. Immunoprecipitation:

  • Transfer the supernatant (cell lysate) to a new tube.

  • Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads for 1 hour at 4°C.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add the primary antibody specific to the "bait" protein (e.g., anti-Cep164) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze by Western blotting using antibodies against the bait protein and suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

Experimental Workflows

The following diagrams illustrate the workflows for investigating the distinct functions of Cep164 and NUMA1.

Cep164_Workflow start hTERT-RPE1 cells siRNA siRNA-mediated Cep164 depletion start->siRNA serum_starve Serum Starvation (24-48h) siRNA->serum_starve fix_stain Fixation & Immunofluorescence (anti-acetylated tubulin, anti-Cep164) serum_starve->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy quantify Quantify percentage of ciliated cells microscopy->quantify

Caption: Workflow for assessing Cep164's role in ciliogenesis.

NUMA1_Workflow start HeLa cells siRNA siRNA-mediated NUMA1 depletion start->siRNA sync Cell Synchronization (e.g., thymidine block) siRNA->sync fix_stain Fixation & Immunofluorescence (anti-tubulin, anti-NUMA1, DAPI) sync->fix_stain microscopy Confocal Microscopy fix_stain->microscopy quantify Quantify mitotic defects (e.g., multipolar spindles, chromosome misalignment) microscopy->quantify

Caption: Workflow for assessing NUMA1's role in mitosis.

Conclusion: A Case of Functional Divergence, Not Redundancy

References

Comparative Analysis of Cep164 Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Centrosomal Protein 164 (Cep164) orthologs in key model organisms. Cep164 is a critical protein involved in the formation of primary cilia, microtubule-based organelles that act as cellular antennae, playing pivotal roles in signaling pathways essential for development and homeostasis.

Mutations in the CEP164 gene are associated with a spectrum of human genetic disorders known as ciliopathies, including nephronophthisis-related ciliopathies (NPHP-RC), which affect the kidney, retina, and brain.[1] Understanding the conserved and divergent functions of Cep164 across different species is crucial for elucidating disease mechanisms and developing therapeutic strategies.

Quantitative Comparison of Cep164 Orthologs

The following table summarizes the key characteristics of Cep164 orthologs in various model organisms. This data has been compiled from publicly available databases and peer-reviewed literature.

FeatureHomo sapiens (Human)Mus musculus (Mouse)Danio rerio (Zebrafish)Drosophila melanogaster (Fruit fly)
Protein Name Centrosomal protein 164Centrosomal protein 164Centrosomal protein 164Centrosomal protein 164
Gene Symbol CEP164Cep164cep164Cep164
Protein Size (amino acids) 1460[2]1333[3]1349 (predicted)1246[4]
Key Protein Domains N-terminal WW domain, 3 Coiled-coil domains[2]N-terminal WW domain, 3 Coiled-coil domains[5]N-terminal WW domain, Coiled-coil domains (predicted)N-terminal WW domain, Coiled-coil domains (predicted)
Function in Ciliogenesis Essential for primary cilium formation; localizes to distal appendages of the mature centriole.[1][6]Essential for primary and multicilia formation.[7][8]Implicated in ciliogenesis; knockdown results in ciliopathy-like phenotypes.[9][10]Dispensable for ciliogenesis.[11]
Knockout/Knockdown Phenotype Mutations cause nephronophthisis-related ciliopathies.[1]Embryonic lethality; conditional knockout leads to loss of cilia in multiciliated tissues, hydrocephalus, and male infertility.[7][12]Dysregulated DNA damage response and nephronophthisis-related ciliopathy phenotype.[9][10]No reported ciliary defects.[11]

Signaling Pathway: The Role of Cep164 in Ciliogenesis

In vertebrates, Cep164 plays a crucial role at the distal appendages of the mother centriole, acting as a key initiator of ciliogenesis. It functions by recruiting Tau tubulin kinase 2 (TTBK2), which in turn promotes the removal of the ciliary inhibitor CP110 and the subsequent recruitment of intraflagellar transport (IFT) proteins, essential for axoneme elongation. Furthermore, Cep164 is involved in the docking of the basal body to the cell membrane through its interaction with the Rab8 GTPase machinery.

Cep164_Signaling_Pathway Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 recruits Rab8 Rab8 Cep164->Rab8 interacts with CP110 CP110 TTBK2->CP110 removes IFT_Proteins IFT Proteins TTBK2->IFT_Proteins recruits Ciliogenesis Ciliogenesis IFT_Proteins->Ciliogenesis Basal_Body_Docking Basal Body Docking Basal_Body_Docking->Ciliogenesis Rab8->Basal_Body_Docking

Cep164 signaling in ciliogenesis.

Experimental Workflow: Investigating Cep164 Function

The following diagram outlines a typical experimental workflow for studying the function of Cep164 and its orthologs in a cell-based model system.

Experimental_Workflow start Start: Hypothesis on Cep164 ortholog function gene_knockdown Gene Knockdown/Knockout (e.g., siRNA, CRISPR/Cas9) start->gene_knockdown phenotype_analysis Phenotypic Analysis gene_knockdown->phenotype_analysis cilia_staining Immunofluorescence Staining (e.g., anti-acetylated tubulin) phenotype_analysis->cilia_staining Ciliary Defects? protein_localization Protein Localization Studies (e.g., GFP-tagged ortholog) phenotype_analysis->protein_localization Localization Changes? protein_interaction Protein-Protein Interaction (e.g., Co-IP, Yeast-2-Hybrid) phenotype_analysis->protein_interaction Interaction Partners? data_analysis Data Analysis and Interpretation cilia_staining->data_analysis protein_localization->data_analysis protein_interaction->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for Cep164 functional analysis.

Experimental Protocols

1. siRNA-mediated Knockdown of Cep164

  • Cell Culture: Human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • siRNA Transfection: Cells are transfected with siRNA duplexes targeting Cep164 or a non-targeting control using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Induction of Ciliogenesis: 24-48 hours post-transfection, ciliogenesis is induced by serum starvation (0.5% FBS) for an additional 24-48 hours.

  • Analysis: Cells are then fixed and processed for immunofluorescence microscopy to assess ciliation rates.

2. Immunofluorescence Staining for Primary Cilia

  • Fixation: Cells grown on coverslips are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding is blocked by incubating with 3% bovine serum albumin (BSA) in PBS for 1 hour.

  • Antibody Incubation: Cells are incubated with a primary antibody against a ciliary marker (e.g., mouse anti-acetylated tubulin) and a centriolar marker (e.g., rabbit anti-gamma-tubulin) overnight at 4°C.

  • Secondary Antibody and DAPI Staining: After washing, cells are incubated with fluorescently labeled secondary antibodies and DAPI (to stain nuclei) for 1 hour at room temperature.

  • Mounting and Imaging: Coverslips are mounted on slides with an anti-fade mounting medium and imaged using a fluorescence microscope.

3. Co-immunoprecipitation (Co-IP) for Protein Interaction

  • Cell Lysis: Cells co-expressing tagged versions of Cep164 and a potential interacting partner (e.g., TTBK2) are lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG) coupled to protein A/G beads overnight at 4°C.

  • Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against both tagged proteins to confirm the interaction.

This guide provides a foundational understanding of the comparative biology of Cep164 orthologs. Further research into the functional divergence of Cep164, particularly in invertebrates, will be critical for a complete understanding of its role in ciliary biology and disease.

References

Unraveling the Dual Roles of Cep164: A Comparative Guide to its Function in Ciliogenesis and DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular functions of proteins with multiple cellular roles is paramount. Centrosomal protein 164 (Cep164) has emerged as a critical player in two distinct and vital cellular processes: the formation of primary cilia and the DNA damage response (DDR). This guide provides a comprehensive comparison of Cep164's role in these signaling pathways, supported by experimental data and detailed protocols, to facilitate further research and therapeutic development.

Recent studies have firmly established Cep164 as a distal appendage protein of the mother centriole, indispensable for the initiation of primary cilium formation.[1][2][3][4] However, a compelling and somewhat contentious body of evidence also implicates Cep164 as a mediator in the ATR- and ATM-dependent DNA damage response pathways.[5][6] This dual functionality places Cep164 at a crucial intersection of cellular sensing and response, making it a protein of significant interest.

This guide will dissect the signaling cascades in which Cep164 participates, compare its molecular interactions, and present quantitative data from key experimental findings. Furthermore, it will address the conflicting evidence regarding its role in the DNA damage response, offering a balanced perspective for future investigations.

Section 1: Cep164 in Primary Cilium Formation

The primary cilium is a microtubule-based sensory organelle that protrudes from the surface of most vertebrate cells, playing pivotal roles in various signaling pathways, including Sonic hedgehog, Wnt, and platelet-derived growth factor receptor α signaling.[1][7] The formation of the primary cilium, or ciliogenesis, is a tightly regulated process initiated at the mother centriole, which transforms into the basal body. Cep164 is a key orchestrator in the early steps of this process.[1][2][3][4]

The Cep164-Rab8/Rabin8 Signaling Axis in Vesicle Docking

One of the initial and critical events in ciliogenesis is the docking of vesicles at the distal end of the mother centriole to form the ciliary vesicle, which provides the membrane for the growing cilium. Experimental evidence has identified a direct interaction between Cep164 and components of the vesicular transport machinery, namely the Rab GTPase Rab8 and its guanine nucleotide exchange factor (GEF) Rabin8.[8][9]

Experimental Data Summary: Cep164 Interaction with Rab8/Rabin8

Interacting ProteinsExperimental MethodKey FindingReference
Cep164 and Rabin8Co-immunoprecipitationStrong interaction observed between the C-terminal domain of Cep164 and Rabin8.[8]
Cep164 and Rab8aCo-immunoprecipitationCep164 preferentially interacts with Rab8a over Rab8b.[8]
Cep164-C and Rabin8In vitro binding assayDirect interaction confirmed between the C-terminal domain of Cep164 and Rabin8.[8]
Cep164-C and Rab8aIn vitro binding assayNo direct interaction observed, suggesting an indirect association within a complex.[8]

Signaling Pathway Diagram: Cep164 in Ciliogenesis Initiation

Cep164_Ciliogenesis cluster_centriole Mother Centriole cluster_cytoplasm Cytoplasm Cep164 Cep164 Rabin8 Rabin8 (GEF) Cep164->Rabin8 recruits Rab8_GDP Rab8-GDP Rabin8->Rab8_GDP activates Rab8_GTP Rab8-GTP Vesicle Ciliary Vesicle Rab8_GTP->Vesicle docks

Cep164 recruits Rabin8 to the mother centriole to promote Rab8 activation and subsequent ciliary vesicle docking.
The Role of Cep164 in Recruiting TTBK2 to the Basal Body

Further elucidating the molecular intricacies of ciliogenesis, Cep164 has been shown to be essential for the recruitment of Tau tubulin kinase 2 (TTBK2) to the mother centriole.[10] TTBK2 is a crucial kinase that promotes the removal of CP110, a protein that caps the mother centriole and inhibits ciliogenesis.

Experimental Data Summary: Cep164 and TTBK2 Interaction

ConditionExperimental MethodQuantitative ResultReference
Control cellsImmunofluorescenceTTBK2 localized to mother centriole in ciliated cells.[10]
Cep164 siRNAImmunofluorescenceTTBK2 fails to localize to the mother centriole.[10]
Rescue with WT Cep164ImmunofluorescenceTTBK2 localization to the mother centriole is restored.[10]
Rescue with Cep164 WW domain mutantImmunofluorescenceTTBK2 localization is not restored, indicating the WW domain is crucial for the interaction.[10]

Logical Relationship Diagram: Cep164-TTBK2 in Ciliogenesis

Cep164_TTBK2_Ciliogenesis Cep164 Cep164 (at distal appendages) TTBK2 TTBK2 Cep164->TTBK2 recruits to mother centriole CP110 CP110 (Ciliogenesis inhibitor) TTBK2->CP110 phosphorylates for removal Ciliogenesis Primary Cilium Formation TTBK2->Ciliogenesis promotes CP110->Ciliogenesis inhibits

Cep164 facilitates ciliogenesis by recruiting TTBK2 to the mother centriole, leading to the removal of the inhibitor CP110.

Section 2: The Controversial Role of Cep164 in the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle, and promotes DNA repair. Several studies have positioned Cep164 as a mediator protein in the DDR, particularly in the ATR (Ataxia telangiectasia and Rad3-related) and ATM (Ataxia telangiectasia mutated) signaling pathways.[5][6] However, other reports have contested this role, suggesting that Cep164 is not required for the DDR.[11][12]

Evidence Supporting Cep164's Role in the DDR

Studies proposing a role for Cep164 in the DDR suggest that it functions as a scaffold or mediator protein that facilitates the phosphorylation of downstream targets in the ATR/ATM cascade.[5] Upon DNA damage, Cep164 is reported to be phosphorylated and to relocalize to nuclear foci.[5]

Experimental Data Summary: Cep164 in the ATR/ATM Pathway

ConditionDownstream TargetExperimental MethodQuantitative ResultReference
Control + UV/IRp-RPA, p-H2AX, p-MDC1, p-CHK2, p-CHK1Western BlotIncreased phosphorylation[5]
Cep164 siRNA + UV/IRp-RPA, p-H2AX, p-MDC1, p-CHK2, p-CHK1Western BlotSignificantly reduced phosphorylation[5]
Control + UV/IRG2/M checkpointFlow CytometryFunctional checkpoint[5]
Cep164 siRNA + UV/IRG2/M checkpointFlow CytometryDefective checkpoint[5]

Signaling Pathway Diagram: Proposed Role of Cep164 in DDR

Cep164_DDR DNA_damage DNA Damage (e.g., UV, IR) ATR_ATM ATR / ATM DNA_damage->ATR_ATM activates Cep164 Cep164 ATR_ATM->Cep164 phosphorylates Downstream Downstream Effectors (RPA, H2AX, CHK1, etc.) Cep164->Downstream promotes phosphorylation of Response Cell Cycle Arrest DNA Repair Downstream->Response initiate siRNA_Workflow cluster_assays Functional Assays start Seed Cells transfect Transfect with siControl or siCep164 start->transfect incubate Incubate 48-72h transfect->incubate split Split Cells incubate->split validate Validate Knockdown (Western Blot / qRT-PCR) split->validate Sample cilia_assay Ciliogenesis Assay (Immunofluorescence) split->cilia_assay Remaining ddr_assay DDR Assay (Induce DNA damage, Western Blot) split->ddr_assay Remaining

References

A Researcher's Guide to Cep164 Antibody Cross-Reactivity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Commercially Available Cep164 Antibodies for Use in Human, Mouse, and Rat Models

For researchers investigating the crucial roles of the centrosomal protein 164 (Cep164) in cellular processes like primary cilia formation and DNA damage response, selecting a reliable antibody with proven cross-reactivity is paramount.[1][2][3] This guide provides a comparative analysis of commercially available Cep164 antibodies, focusing on their validated species reactivity. The information herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

Comparative Analysis of Cep164 Antibody Performance

The following table summarizes the species cross-reactivity of several commercially available Cep164 antibodies based on manufacturer-provided data and publications. This allows for a direct comparison of their validated applications across human, mouse, and rat species.

Antibody (Vendor, Cat. #)TypeHostTested Species & Applications
Thermo Fisher Scientific, MA5-27823 [1]Monoclonal (Clone 13)MouseHuman: WB
ABclonal, A16384 [4][5]PolyclonalRabbitHuman, Mouse, Rat: WB, IHC
Novus Biologicals, NBP1-81445 PolyclonalRabbitHuman, Mouse, Zebrafish: WB, ICC/IF, IHC
Boster Bio, A05971 [6]PolyclonalRabbitHuman, Mouse, Rat: WB, IHC
Proteintech, 22227-1-AP [7]PolyclonalRabbitHuman, Canine: WB, IHC, IF/ICC, IP
Santa Cruz Biotechnology, sc-515403 [8]Monoclonal (Clone E-9)MouseHuman: WB, IP, IF
ABclonal, A9964 [9]PolyclonalRabbitHuman, Mouse, Rat: WB, IHC

Abbreviations: WB (Western Blot), IHC (Immunohistochemistry), IF/ICC (Immunofluorescence/Immunocytochemistry), IP (Immunoprecipitation).

Featured Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are representative protocols for Western Blotting and Immunofluorescence, based on common practices for antibody validation.

Western Blotting Protocol

This protocol outlines the general steps for detecting Cep164 in cell lysates.

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 25-30 µg of protein lysate by boiling in Laemmli sample buffer.[4][6]

    • Separate the proteins on a 5% SDS-polyacrylamide gel.[1]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 3-5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary Cep164 antibody (e.g., diluted 1:500-1:2,000 in blocking buffer) overnight at 4°C.[1][4]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP) at 1:10,000 dilution) for 1 hour at room temperature.[4]

    • Wash the membrane again as described above.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

    • Capture the image using a digital imaging system.

Immunofluorescence Protocol

This protocol provides a framework for visualizing the subcellular localization of Cep164.

  • Cell Preparation:

    • Grow cells on glass coverslips to an appropriate confluency.

    • Wash the cells with PBS.

    • Fix the cells with -20°C ethanol or 4% paraformaldehyde for 15 minutes.[7]

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).

    • Block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the cells with the primary Cep164 antibody (e.g., diluted 1:50-1:200 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[4][7]

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.[7]

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence or confocal microscope.

Visualizing the Validation Workflow

Understanding the logical flow of antibody validation is key to ensuring data quality. The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody.

Antibody_Cross_Reactivity_Workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation cluster_incellula In-Cellula Confirmation immunogen Define Immunogen Sequence blastp BLASTp Alignment vs. Target Species Proteomes immunogen->blastp homology Assess Sequence Homology (%) blastp->homology lysates Prepare Cell/Tissue Lysates (Human, Mouse, Rat) homology->lysates High Homology? Proceed to WB wb Western Blot (WB) Screening lysates->wb band Confirm Band at Expected MW (~164 kDa) wb->band if_icc Immunofluorescence (IF)/ Immunocytochemistry (ICC) band->if_icc Correct Size? Proceed to IF localization Verify Correct Subcellular Localization (e.g., Centrosome) if_icc->localization

Caption: Workflow for validating antibody cross-reactivity.

References

Unraveling the Impact of Cep164 Mutations on Ciliary Length: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Centrosomal protein 164 (Cep164) is a key regulator of primary ciliogenesis, playing a critical role in the initial docking of the basal body to the cell membrane. Mutations in the CEP164 gene are associated with a spectrum of human genetic disorders known as ciliopathies, including nephronophthisis (NPHP), Joubert syndrome (JBTS), and Bardet-Biedl syndrome (BBS).[1][2][3] These disorders exhibit significant clinical variability, which may be attributed to the diverse effects of different CEP164 mutations on ciliary formation and function. This guide provides a comparative analysis of the effects of various Cep164 mutations on ciliary length, supported by experimental data, to aid in understanding the genotype-phenotype correlations in Cep164-related ciliopathies.

The Spectrum of Ciliary Phenotypes from Cep164 Mutations

The impact of Cep164 mutations on ciliary length is not uniform and appears to depend on the type and location of the mutation. While severe, truncating mutations often lead to a complete failure of ciliogenesis, certain missense and compound heterozygous mutations can result in cilia of varying lengths, and in some cases, even elongated cilia.

Quantitative and Qualitative Comparison of Ciliary Length in Cep164 Mutants

Direct quantitative comparisons of ciliary length across a wide range of specific Cep164 point mutations in a single controlled study are limited in the currently available literature. However, by synthesizing findings from multiple studies, a clearer picture of the varied effects emerges.

Cep164 Mutation Type Specific Mutation(s) Cell/Model System Effect on Ciliary Length Associated Phenotype(s) Reference(s)
Homozygous Truncating p.R576Patient with Joubert SyndromeLikely failure of ciliogenesis or severely stunted cilia.Joubert Syndrome with bronchiectasis[3]
Compound Heterozygous Truncating p.R576 and p.Q1410*Patient-derived nasal and airway epithelial cellsVariable cilia length, with some elongated motile cilia observed.Motile ciliopathy-like syndrome with bronchiectasis[4][5]
Compound Heterozygous Missense and Truncating p.R93W and p.Q525XPatient with Senior-Løken SyndromePresumed to be hypomorphic, allowing for some cilia formation, but specific length data is not available.Senior-Løken Syndrome (NPHP with retinal degeneration)[3]
Homozygous Missense p.Q11P, p.R93WPatients with NPHP and BBSGenerally considered hypomorphic, leading to milder ciliary defects than truncating mutations. Specific ciliary length data is not provided.Nephronophthisis, Bardet-Biedl Syndrome[1]
siRNA-mediated knockdown N/AhTERT-RPE1 cellsSuppressed cilia formation or stunted cilia.N/A[6]

The Underlying Molecular Mechanisms

The differential effects of Cep164 mutations on ciliary length can be attributed to their varied impacts on the protein's function in the early stages of ciliogenesis. Cep164, located at the distal appendages of the mother centriole, is essential for the recruitment of Tau tubulin kinase 2 (TTBK2).[7] TTBK2, in turn, is critical for the removal of the ciliary inhibitor CP110 and the subsequent extension of the ciliary axoneme.

Mutations that disrupt the N-terminal WW domain of Cep164, which is responsible for TTBK2 binding, are predicted to severely impair or completely block ciliogenesis. In contrast, hypomorphic missense mutations outside of this critical domain may only partially reduce Cep164 function, allowing for the formation of cilia, albeit with potential abnormalities in length and function.[1] The observation of elongated cilia in a patient with compound heterozygous truncating mutations is intriguing and suggests that in some contexts, dysfunctional Cep164 may lead to a dysregulation of the mechanisms that control ciliary length.[4][5]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in studying Cep164 and ciliary length, the following diagrams are provided.

Cep164_TTBK2_Signaling Cep164-TTBK2 Signaling Pathway in Ciliogenesis cluster_centriole Mother Centriole cluster_downstream Downstream Events Cep164 Cep164 TTBK2 TTBK2 Cep164->TTBK2 Activation CP110 CP110 Removal TTBK2->CP110 Axoneme Axoneme Elongation CP110->Axoneme Ciliogenesis Ciliogenesis Axoneme->Ciliogenesis TTBK2_inactive Inactive TTBK2 TTBK2_inactive->Cep164 Ciliary_Length_Measurement_Workflow Experimental Workflow for Ciliary Length Measurement start Patient-derived or Engineered Cell Lines (e.g., Fibroblasts, RPE1) serum_starvation Induce Ciliogenesis (Serum Starvation) start->serum_starvation fixation Cell Fixation (e.g., 4% Paraformaldehyde) serum_starvation->fixation immunofluorescence Immunofluorescence Staining (e.g., anti-acetylated tubulin for axoneme, anti-gamma-tubulin for basal body) fixation->immunofluorescence imaging Confocal Microscopy (Z-stack imaging) immunofluorescence->imaging analysis Image Analysis (e.g., ImageJ, FIJI, MATLAB) imaging->analysis quantification Quantification of Ciliary Length (Measurement of axoneme length from basal body) analysis->quantification comparison Statistical Comparison (e.g., t-test, ANOVA) quantification->comparison

References

Safety Operating Guide

Navigating the Disposal of Specialized Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for specific disposal procedures for "CEP1612" did not yield dedicated safety data sheets or protocols. This indicates that "this compound" may be an internal research compound name, a novel substance not yet widely documented, or a designation specific to a particular supplier. In the absence of specific data, a robust, safety-first general procedure is essential for handling and disposing of such chemicals. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage the disposal of specialized or unlisted chemical compounds.

Step 1: Hazard Identification and Information Gathering

The cornerstone of safe chemical disposal is a thorough understanding of the compound's properties and hazards.

  • Locate the Safety Data Sheet (SDS): The SDS is the most critical document for chemical safety. It is a standardized document that contains health and safety data about specific chemicals.[1] If you do not have the SDS, contact the manufacturer or supplier of the compound to obtain it. The SDS will provide crucial information for disposal, often in "Section 13: Disposal Considerations."[1]

  • Consult Internal Documentation: For in-house developed compounds, refer to all internal research notes, synthesis records, and analytical data. This information can help in inferring potential hazards based on the chemical structure and functional groups present.

  • Characterize Unknowns: If the identity of a chemical is completely unknown, it must be treated as hazardous until identified.[2][3] Do not attempt to dispose of unknown chemicals.[4] Contact your institution's Environmental Health and Safety (EHS) department for guidance on testing and identification.[2]

Step 2: Consult with Environmental Health and Safety (EHS)

Your institution's EHS department is the definitive resource for waste disposal procedures. They are responsible for ensuring compliance with all federal, state, and local regulations.[5][6]

  • Provide all available information: Share the SDS and any other data you have gathered with your EHS office.

  • Follow their guidance explicitly: EHS will provide specific instructions on how to collect, label, and store the waste for pickup.[5][7] They will also determine the final disposal route.

Step 3: Proper Waste Collection and Storage

Proper collection and storage are critical to prevent accidents and ensure regulatory compliance.

  • Use Compatible Containers: Collect chemical waste in containers that are compatible with the chemical.[5][8] Often, the original container is a suitable choice.[9]

  • Do Not Mix Wastes: Never mix different chemical wastes unless explicitly instructed to do so by your EHS department.[8][9] Incompatible wastes can react violently, producing heat, toxic gases, or explosions.[2]

  • Label Containers Clearly: All waste containers must be clearly labeled.[1][10] Use a hazardous waste label that includes the full chemical name(s), approximate concentrations, and hazard warnings (e.g., flammable, corrosive, toxic).[8][9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[3][8][11] This prevents the release of vapors and protects against spills.

  • Designate a Satellite Accumulation Area (SAA): Store waste in a designated SAA that is at or near the point of generation.[2][3] The SAA should be clearly marked.[7]

  • Use Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[8][12]

Data Summary for "this compound" (Template)

Once the SDS for "this compound" is obtained, use the following table to summarize the essential information for quick reference.

Property / InformationDetailsSource (e.g., SDS Section)
Physical Properties
Appearance
Odor
pH
Flash Point
Boiling Point
Hazard Identification
GHS Hazard Pictograms
Signal Word
Hazard Statements
Precautionary Statements
Handling and Storage
Personal Protective Equipment (PPE)
Incompatible Materials
Storage Conditions
Disposal Considerations
Recommended Disposal Method
Special Precautions

Experimental Protocols

Detailed experimental protocols involving "this compound" should be sourced from internal laboratory notebooks, research publications, or the manufacturer's technical documentation. These protocols are essential for understanding the context in which the waste is generated and may provide clues to its composition and potential hazards.

Mandatory Visualization

The following workflow diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

G start Start: Chemical requires disposal sds Is the Safety Data Sheet (SDS) available and complete? start->sds unknown Treat as Unknown Hazardous Waste sds->unknown No review_sds Review SDS Section 13 (Disposal Considerations) and Section 2 (Hazards) sds->review_sds Yes ehs_consult Consult Environmental Health and Safety (EHS) Department unknown->ehs_consult follow_ehs Follow EHS guidance for identification and disposal ehs_consult->follow_ehs end End: Waste properly managed follow_ehs->end review_sds->ehs_consult Unclear or no specific guidance segregate Segregate waste in a compatible, sealed container review_sds->segregate Clear guidance label Affix Hazardous Waste Label with full chemical name and hazards segregate->label store Store in designated Satellite Accumulation Area (SAA) with secondary containment label->store request_pickup Request waste pickup from EHS store->request_pickup request_pickup->end

Caption: Workflow for laboratory chemical disposal.

References

Essential Safety and Handling Guide for C12 Alloy Steel (CEP1612)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "CEP1612" did not correspond to a specific chemical in available safety data sheets. This guide has been developed based on the assumption that "this compound" refers to C12 Alloy Steel (UNS J82090) , a martensitic chromium-molybdenum steel. If "this compound" is a different substance, the information provided below may not be applicable. Always confirm the identity of a substance and consult its specific Safety Data Sheet (SDS) before handling.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals who may be working with C12 alloy steel in a laboratory or research setting. The focus is on safe handling procedures, appropriate personal protective equipment (PPE), and proper disposal methods to ensure a safe working environment.

Quantitative Data: Chemical Composition of C12 Alloy Steel

The table below summarizes the typical chemical composition of C12 alloy steel, providing a clear overview of its constituent elements.[1][2][3][4][5]

ElementWeight Percentage (%)
Carbon (C)0.12 - 0.20
Chromium (Cr)8.00 - 10.00
Molybdenum (Mo)0.90 - 1.20
Manganese (Mn)0.35 - 0.65
Silicon (Si)1.00 max
Nickel (Ni)0.50 max
Copper (Cu)0.50 max
Phosphorus (P)0.035 max
Sulfur (S)0.035 max
Niobium (Nb)0.030 max
Tungsten (W)0.100 max
Iron (Fe)Balance

Experimental Protocols: Safe Handling and Operations

While massive forms of steel present minimal health hazards, operations such as cutting, grinding, welding, or melting can generate dust and fumes.[6][7] These airborne particles may contain the elemental constituents of the alloy and can be hazardous upon inhalation or contact.[6][7][8][9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with C12 alloy steel. The following table outlines the recommended PPE for various operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionHearing ProtectionFoot Protection
General Handling Safety glasses with side shields.[11][12]Heavy-duty, cut-resistant gloves (e.g., leather or specialized synthetic fibers).[11][13]Long-sleeve shirt and pants or a lab coat.Not generally required.Not generally required.Steel-toed boots.[11][12]
Cutting, Grinding, or Polishing Face shield over safety goggles.[11]Heavy-duty, cut-resistant gloves.[11]Flame-resistant coveralls or jacket.[11][13]FFP1-FFP3 disposable mask or a NIOSH/MSHA-approved respirator to protect against dust and metal fumes.[13][14]Earplugs or earmuffs.[12][13]Steel-toed boots.[11][12]
Welding or Melting Welding helmet with appropriate shade lens over safety glasses.[11]Heat-resistant welding gloves.[11]Aluminized or flame-resistant clothing, including jacket and apron.[15]A supplied-air respirator or a respirator with cartridges appropriate for metal fumes.Earplugs or earmuffs.[12][13]Steel-toed boots.[11][12]
Step-by-Step Handling and Disposal Plan

1. Preparation and Engineering Controls:

  • Before beginning work, ensure you have read and understood all safety precautions.[6][16]

  • Work in a well-ventilated area. For operations that generate dust or fumes, use local exhaust ventilation (e.g., a fume hood or a downdraft bench) to minimize airborne concentrations.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[12]

2. Handling and Operation:

  • Wear the appropriate PPE as outlined in the table above.

  • When moving or handling large pieces of C12 alloy steel, use appropriate lifting equipment to avoid injury.

  • During cutting, grinding, or other machining, use coolants to minimize dust generation.

  • Avoid eating, drinking, or smoking in areas where C12 alloy steel is being processed.[6][16]

  • Wash hands thoroughly after handling the material, especially before breaks and at the end of the workday.[16]

3. Waste Management and Disposal:

  • Solid pieces of C12 alloy steel are not considered hazardous waste and can be recycled.[17][18][19]

  • Collect scrap metal, shavings, and turnings in a designated, properly labeled container.

  • Dust and grinding sludge should be collected in sealed containers to prevent them from becoming airborne. These may be considered special waste depending on local regulations and should be disposed of through a certified waste management provider.

  • Do not dispose of C12 alloy steel waste in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified scrap metal recycler for guidance on proper disposal and recycling procedures.[19][20]

4. Spill and Exposure Procedures:

  • Eye Contact: If dust or particles enter the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: If skin irritation occurs, wash the affected area with soap and water.[16] Remove contaminated clothing and wash it before reuse.[6][16]

  • Inhalation: If you inhale dust or fumes, move to fresh air immediately. If you experience respiratory symptoms, seek medical attention.[16]

  • Ingestion: Ingestion is unlikely in a laboratory setting. If it occurs, do not induce vomiting and seek immediate medical attention.[6]

Visualizing the Workflow

The following diagram illustrates the logical workflow for safely handling C12 alloy steel in a research environment, from initial preparation to final disposal.

G prep Preparation - Review SDS & SOPs - Verify Engineering Controls (Ventilation, Eyewash) ppe Don Personal Protective Equipment (PPE) - Eye/Face Protection - Gloves - Protective Clothing - Respirator (if needed) prep->ppe handling Handling & Operation - General Handling - Machining/Cutting/Grinding - Welding/Melting ppe->handling waste_gen Waste Generation - Scrap Metal - Shavings & Turnings - Dust & Sludge handling->waste_gen decon Decontamination - Clean Work Area - Personal Hygiene handling->decon emergency Emergency Procedures - Eye Contact - Skin Contact - Inhalation handling->emergency disposal Waste Disposal & Recycling - Segregate Waste Streams - Label Containers - Contact EHS/Recycler waste_gen->disposal decon->disposal

Caption: Workflow for Safe Handling of C12 Alloy Steel.

References

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